(-)-Synephrine
描述
Structure
3D Structure
属性
IUPAC Name |
4-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCWQPVGYLYSOX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904723 | |
| Record name | (+)-Synephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-35-7, 532-80-9 | |
| Record name | (-)-Synephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Synephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Synephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXEDRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y276ILP9M0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-synephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Natural Occurrence and Sourcing of (-)-Synephrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Synephrine, a naturally occurring protoalkaloid, has garnered significant attention for its pharmacological properties, particularly its role as an adrenergic agonist. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its prevalence in Citrus species. This document details quantitative data on synephrine (B1677852) concentrations, outlines experimental protocols for its extraction and analysis, and illustrates key biological and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Introduction
This compound, chemically known as (R)-4-hydroxy-α-[(methylamino)methyl]benzenemethanol, is a biogenic amine found in various plants and in trace amounts in animals, including humans. Its structural similarity to endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) underlies its sympathomimetic activity. The primary commercial source of natural this compound is the immature fruit of Citrus aurantium L., commonly known as bitter orange.[1] This compound is a key component in many dietary supplements marketed for weight management and sports performance.[2][3] A thorough understanding of its natural distribution, concentration, and methods of analysis is crucial for quality control, standardization, and further pharmacological investigation.
Synephrine exists as different positional isomers (para, meta, and ortho). It is generally accepted that p-synephrine is the predominant isomer found in nature, particularly in Citrus species.[2][3] While some reports have suggested the presence of m-synephrine in C. aurantium, p-synephrine remains the most studied and commercially relevant isomer from this source.[4][5]
Natural Occurrence and Sources
This compound is most prominently found within the plant kingdom, specifically in the Rutaceae family, to which the Citrus genus belongs.
Citrus Species
The most significant natural source of this compound is Citrus aurantium (bitter orange).[1] The concentration of synephrine in C. aurantium is highest in the immature, dried fruit, often referred to as "Zhi Shi" in traditional Chinese medicine.[6] The peel, fruit, and juice of the bitter orange all contain synephrine.[1] As the fruit matures, the concentration of synephrine tends to decrease.[7]
Other Citrus species have also been reported to contain this compound, although typically in lower concentrations than C. aurantium. These include:
-
Citrus sinensis (sweet orange)[8]
-
Citrus unshiu (Satsuma mandarin)[9]
-
Citrus reshni (Cleopatra mandarin)[9]
-
Citrus grandis (pomelo)[9]
-
Citrus limon (lemon)[8]
-
Citrus deliciosa (mandarin orange)[8]
-
Citrus limonia[8]
Besides the fruit, synephrine has also been detected in the leaves of various Citrus species.[8][10]
Quantitative Data
The concentration of p-synephrine varies significantly depending on the plant species, the part of the plant analyzed, and the stage of development. The following tables summarize the quantitative data reported in the literature.
Table 1: Concentration of p-Synephrine in Citrus Fruits
| Plant Species | Plant Part | Concentration (% w/w) | Reference(s) |
| Citrus aurantium | Unripe Fruit | 0.099% | [8] |
| Citrus sinensis | Unripe Fruit | 0.012% | [8] |
| Citrus deliciosa | Unripe Fruit | 0.033% | [8] |
| Citrus limon | Unripe Fruit | 0.021% | [8] |
| Citrus limonia | Unripe Fruit | 0.024% | [8] |
| Citrus aurantium | Dried Fruit Extracts | 3% to 6% | [2][3][11] |
Table 2: Concentration of p-Synephrine in Citrus Leaves
| Plant Species | Plant Part | Concentration (% w/w) | Reference(s) |
| Citrus aurantium | Leaves | 0.438% | [8] |
| Citrus sinensis | Leaves | 0.029% | [8] |
| Citrus deliciosa | Leaves | 0.211% | [8] |
| Citrus limon | Leaves | 0.098% | [8] |
| Citrus limonia | Leaves | 0.155% | [8] |
Experimental Protocols
The accurate quantification of this compound from natural sources relies on robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.
Extraction of this compound from Plant Material
A common method for extracting synephrine from citrus peel involves using an ethanol-water solution.[12] The following is a generalized protocol:
-
Sample Preparation: Fresh plant material (e.g., unripe fruits, leaves) is collected and dried to a constant weight to remove moisture.[13] The dried material is then ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is extracted with an ethanol-water solution. An alternative method involves soaking the material in an acidic solution, followed by percolation to obtain the extract.[14]
-
Purification: The crude extract can be further purified using liquid-liquid extraction with a solvent like ethyl acetate (B1210297) to remove non-polar impurities.[12] Column chromatography using resins such as HP20 or XAD18 can be employed for further purification to achieve a higher purity of synephrine.[12]
-
Concentration and Drying: The purified extract is concentrated under reduced pressure to remove the solvent. The resulting concentrate can be freeze-dried to obtain a powdered form of the synephrine extract.[12]
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method with an ultraviolet (UV) or diode array detector (DAD) is commonly used for the quantification of p-synephrine.[8][13]
-
Standard Preparation: A stock solution of p-synephrine standard is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution to different concentrations.
-
Sample Preparation: The dried plant extract is accurately weighed and dissolved in the mobile phase or a suitable solvent. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A common mobile phase consists of an acidic aqueous solution (e.g., water with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase may be adjusted to near the pKa of synephrine to achieve good resolution.[6] Ion-pairing agents like sodium 1-hexanesulfonate can also be used.[15]
-
Detection: UV detection is typically performed at 224 nm, which is the absorbance maximum for synephrine.[6]
-
-
Analysis: The prepared sample solutions are injected into the HPLC system.
-
Calculation: A calibration curve is generated by plotting the peak area of the synephrine standard against its concentration. The concentration of p-synephrine in the samples is determined by comparing their peak areas to the calibration curve.[13]
Mandatory Visualizations
Biosynthesis of this compound
The biosynthesis of this compound in plants originates from the amino acid L-tyrosine. The pathway involves a series of enzymatic reactions, including decarboxylation, N-methylation, and β-hydroxylation.[9][16][17]
Figure 1: Biosynthesis pathway of this compound from L-tyrosine.
Experimental Workflow for Quantification
The overall process for quantifying this compound from a plant source involves several key steps, from sample collection to data analysis.
Figure 2: Experimental workflow for this compound quantification.
Adrenergic Signaling Pathway
This compound exerts its physiological effects primarily by acting as an agonist at adrenergic receptors, although with a different affinity profile compared to epinephrine and norepinephrine.[11]
Figure 3: Simplified adrenergic signaling pathway of this compound.
Conclusion
This compound is a naturally occurring compound with significant pharmacological interest, primarily sourced from Citrus aurantium. This guide has provided a detailed overview of its natural occurrence, with quantitative data highlighting the variability in its concentration across different Citrus species and plant parts. The outlined experimental protocols for extraction and HPLC-based quantification serve as a practical reference for researchers. The provided diagrams illustrate the key biosynthetic and signaling pathways, as well as a typical experimental workflow, offering a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to explore other potential natural sources of this compound and to refine and standardize analytical methodologies for its accurate quantification.
References
- 1. droracle.ai [droracle.ai]
- 2. The Safety and Efficacy of Citrus aurantium (Bitter Orange) Extracts and p-Synephrine: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uab.edu [uab.edu]
- 6. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome analysis of Citrus Aurantium L. to study synephrine biosynthesis during developmental stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentrations of p-synephrine in fruits and leaves of Citrus species (Rutaceae) and the acute toxicity testing of Citrus aurantium extract and p-synephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CN105646244A - A method of extracting synephrine - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. CN102718668A - Method for extracting synephrine and hesperidin from citrus aurantium - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. fisiologiadelejercicio.com [fisiologiadelejercicio.com]
- 17. researchgate.net [researchgate.net]
The Biosynthesis of (-)-Synephrine in Citrus aurantium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Synephrine, a protoalkaloid predominantly found in the immature fruit of Citrus aurantium (bitter orange), has garnered significant interest for its pharmacological properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in Citrus aurantium. It details the enzymatic conversions from the precursor L-tyrosine through key intermediates to the final product, supported by available quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.
Introduction
Citrus aurantium L., commonly known as bitter orange, is a plant rich in various bioactive compounds, with this compound being a major constituent of its immature fruits.[1][2] Synephrine (B1677852) is a sympathomimetic amine structurally similar to ephedrine (B3423809) and is a component of many dietary supplements marketed for weight management and sports performance.[1] Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for ensuring the quality and safety of synephrine-containing products. The biosynthetic pathway of this compound in Citrus species originates from the amino acid L-tyrosine and involves a series of enzymatic reactions, including decarboxylation, N-methylation, and β-hydroxylation.[2]
The this compound Biosynthetic Pathway
The biosynthesis of this compound in Citrus aurantium is a specialized metabolic branch of tyrosine metabolism. The pathway proceeds through the following key steps:
-
Decarboxylation of L-tyrosine: The pathway initiates with the decarboxylation of L-tyrosine to produce tyramine (B21549). This reaction is catalyzed by the enzyme tyrosine decarboxylase (TyDC) .[2]
-
N-methylation of Tyramine: Tyramine is then N-methylated to form N-methyltyramine. This step is catalyzed by tyramine N-methyltransferase (TNMT) .[1]
-
β-Hydroxylation of N-methyltyramine: The final step is the β-hydroxylation of N-methyltyramine to yield this compound. This reaction is catalyzed by N-methyltyramine β-hydroxylase (NMTβH) .[1]
An alternative, though less favored, pathway may involve the hydroxylation of tyramine to octopamine, followed by N-methylation to synephrine. However, studies have suggested that N-methylation precedes β-hydroxylation in Citrus.[2]
Caption: The main biosynthetic pathway of this compound in Citrus aurantium.
Quantitative Data
Synephrine Content in Citrus aurantium Fruit
The concentration of synephrine in Citrus aurantium fruit varies significantly with the developmental stage. The highest levels are found in the young, immature fruits, which are harvested for commercial synephrine extraction.[2][3]
| Developmental Stage | Synephrine Content (mg/g fresh weight) | Reference |
| Immature Fruit (May) | 7.64 ± 0.07 (Year 1) / 6.64 ± 0.38 (Year 2) | [2][3] |
| Maturing Fruit (later stages) | Decreases to below 25% of the peak level | [2][3] |
Enzyme Kinetics
Detailed kinetic data for the specific enzymes from Citrus aurantium are not extensively available in the literature. The following table presents kinetic parameters for homologous enzymes from other organisms.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (units) | Reference |
| Tyrosine Decarboxylase | Lactobacillus brevis | L-tyrosine | 0.63 | 998 U | [4] |
Note: This data is for a bacterial TyDC and may not directly reflect the properties of the plant enzyme.
Experimental Protocols
Quantification of Synephrine and its Precursors by HPLC
This protocol provides a general method for the simultaneous quantification of synephrine, tyramine, and N-methyltyramine in Citrus aurantium extracts.
4.1.1. Sample Preparation
-
Homogenize 1 g of powdered, dried plant material.
-
Extract the homogenized sample with 25 mL of 0.1 N HCl in a 75:25 water:methanol solution.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.[1]
4.1.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 225 nm.
-
Standard Preparation: Prepare stock solutions of synephrine, tyramine, and N-methyltyramine in the mobile phase and create a calibration curve.[5]
Caption: A general workflow for the quantification of synephrine and its precursors.
Transcriptome Analysis for Gene Discovery
Transcriptome analysis of Citrus aurantium at different fruit development stages has been employed to identify candidate genes involved in the synephrine biosynthetic pathway.
4.2.1. Experimental Workflow
-
RNA Extraction: Isolate total RNA from fruit tissues at various developmental stages.
-
Library Preparation: Construct cDNA libraries for each developmental stage.
-
Sequencing: Perform high-throughput sequencing (e.g., Illumina RNA-seq).
-
Data Analysis:
-
Quality Control: Trim raw reads to remove low-quality sequences.
-
Mapping: Align reads to a reference genome (e.g., Citrus sinensis).
-
Differential Gene Expression Analysis: Identify genes that are differentially expressed between stages with high and low synephrine content.
-
Functional Annotation: Annotate differentially expressed genes using databases such as GO and KEGG to identify genes potentially involved in secondary metabolism.
-
-
Validation: Validate the expression of candidate genes using quantitative real-time PCR (qRT-PCR).[2][3]
Caption: A typical workflow for transcriptome analysis to identify pathway genes.
Enzyme Assays
4.3.1. Tyrosine Decarboxylase (TyDC) Assay
A spectrophotometric assay can be used to measure TyDC activity by quantifying the tyramine produced.
-
Reaction Mixture: Prepare a reaction buffer (e.g., phosphate-citrate buffer, pH 5.5) containing L-tyrosine and pyridoxal-5'-phosphate (a cofactor).
-
Enzyme Extraction: Prepare a crude protein extract from Citrus aurantium tissue.
-
Reaction: Initiate the reaction by adding the enzyme extract to the reaction mixture and incubate at an optimal temperature (e.g., 37°C).
-
Quantification: Stop the reaction and quantify the tyramine produced using a colorimetric method or by HPLC.[6]
4.3.2. Tyramine N-methyltransferase (TNMT) Assay
A common method for methyltransferase assays involves the use of a radiolabeled methyl donor.
-
Reaction Mixture: Prepare a reaction buffer containing tyramine, the enzyme extract, and S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM).
-
Reaction: Incubate the reaction mixture at an optimal temperature.
-
Extraction: After the reaction, extract the radiolabeled N-methyltyramine into an organic solvent (e.g., ethyl acetate).
-
Quantification: Measure the radioactivity of the organic phase using liquid scintillation counting to determine the amount of product formed.
Conclusion and Future Directions
The biosynthetic pathway of this compound in Citrus aurantium from L-tyrosine is a key area of research with implications for the pharmaceutical and nutraceutical industries. While the main enzymatic steps have been elucidated, further research is needed to fully characterize the specific enzymes from Citrus aurantium. Future work should focus on:
-
Isolation and Characterization of Pathway Enzymes: Purification and detailed kinetic analysis of TyDC, TNMT, and NMTβH from Citrus aurantium.
-
Gene Function Confirmation: Functional characterization of candidate genes identified through transcriptome analysis using techniques such as virus-induced gene silencing (VIGS) or heterologous expression.
-
Regulatory Mechanisms: Investigation of the transcriptional regulation of the synephrine biosynthetic pathway to understand how its production is controlled during fruit development.
A deeper understanding of these aspects will pave the way for the metabolic engineering of Citrus species or microbial systems for enhanced and sustainable production of this compound.
References
- 1. static.igem.org [static.igem.org]
- 2. Transcriptome analysis of Citrus Aurantium L. to study synephrine biosynthesis during developmental stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. mdanderson.org [mdanderson.org]
- 6. Tyrosine Decarboxylase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
(R)-(-)-p-Synephrine Stereoisomer Characterization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data pertinent to the characterization of (R)-(-)-p-Synephrine and its stereoisomers. (R)-(-)-p-Synephrine, the naturally occurring form of p-synephrine found in plants like Citrus aurantium (bitter orange), exhibits distinct pharmacological properties compared to its synthetic racemic mixture.[1][2] Accurate stereoisomer characterization is therefore critical for research, quality control, and the development of safe and effective pharmaceutical and nutraceutical products.
Physicochemical and Pharmacological Data
The separation and differential activity of p-synephrine stereoisomers are well-documented. The naturally occurring l-form, or [R-(-)]-enantiomer, is significantly more pharmacologically active than the d- or [S-(+)]-form.[2][3] Synthetic p-synephrine is typically a racemic mixture of the l- and d-enantiomers.[1]
Table 1: Physicochemical Properties of p-Synephrine Enantiomers
| Property | (S)-(+)-p-Synephrine | Racemic p-Synephrine |
| Crystal System | Orthorhombic[4][5][6] | Monoclinic[6] |
| Space Group | P212121[4][5] | P21/c[6] |
| Melting Point (Tfus) | 176.6 ± 0.9 °C[4][5] | 199.8 ± 1.3 °C[6] |
| Melting Enthalpy | 234.2 ± 3.9 J g-1[4][5] | 57 ± 3 kJ mol-1[6] |
| Absolute Configuration | S | R and S |
Table 2: Adrenergic Receptor Binding Affinity of p-Synephrine Stereoisomers
| Receptor Subtype | Ligand | Relative Potency/Binding Affinity |
| α1-Adrenoceptors (Rat Aorta) | (-)-p-Synephrine | ~1,000-fold less active than norepinephrine[7][8] |
| (+)-p-Synephrine | 1-2 orders of magnitude less active than (-)-p-synephrine[7] | |
| α2-Adrenoceptors (Rabbit Saphenous Vein) | (-)-p-Synephrine | ~1,000-fold less active than norepinephrine[7][8] |
| (+)-p-Synephrine | 1-2 orders of magnitude less active than (-)-p-synephrine[7] | |
| β1-Adrenoceptors (Guinea-pig Atria) | (-)-p-Synephrine | ~40,000-fold less active than norepinephrine[3][9] |
| (+)-p-Synephrine | 1-2 orders of magnitude less active than (-)-p-synephrine[9] | |
| β2-Adrenoceptors (Guinea-pig Trachea) | (-)-p-Synephrine | Over 4 orders of magnitude less active than noradrenaline[9] |
| (+)-p-Synephrine | No detectable activity at concentrations up to 10-4 M[9] | |
| β3-Adrenoceptors | p-Synephrine | Agonist activity, leading to increased metabolic rate and lipolysis[3][10] |
Experimental Protocols
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The enantiomers of p-synephrine can be effectively separated using HPLC, most commonly through the formation of diastereomers via pre-column derivatization.[11] An alternative direct method involves the use of a chiral stationary phase.[8]
Protocol: Chiral Separation via Pre-column Derivatization
-
Standard and Sample Preparation:
-
Prepare a standard solution of racemic p-synephrine.
-
Extract p-synephrine from the sample matrix (e.g., plant material, dietary supplement) using an appropriate solvent such as methanol (B129727).
-
-
Derivatization:
-
To the dried extract or standard, add a solution of a chiral derivatizing agent. A commonly used agent is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[11]
-
Incubate the reaction mixture to allow for the formation of diastereomeric thiourea (B124793) derivatives.
-
-
HPLC Analysis:
-
Column: A reversed-phase column (e.g., C18) is suitable for the separation of the resulting diastereomers.[11]
-
Mobile Phase: A gradient or isocratic mobile phase of acetonitrile (B52724) and water is typically used.[11]
-
Detection: UV detection at 254 nm is appropriate for these derivatives.[11]
-
Analysis: The two diastereomers will exhibit different retention times, allowing for their separation and quantification. The elution order will depend on the specific chiral derivatizing agent and chromatographic conditions used.
-
Figure 1: Workflow for chiral separation of p-synephrine by HPLC with pre-column derivatization.
Absolute Configuration Determination by X-ray Crystallography
X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. The absolute configuration of (-)-p-synephrine has been confirmed as R.[12]
Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the purified enantiomer from a suitable solvent system. This is often the most challenging step and may require screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the collected data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the diffraction data.
-
-
Absolute Configuration Assignment:
-
Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 for a given enantiomer confirms the assigned stereochemistry.
-
Spectroscopic Characterization
While NMR and Circular Dichroism (CD) spectroscopy do not provide the absolute configuration in the same definitive manner as X-ray crystallography, they are powerful tools for differentiating between stereoisomers and assessing enantiomeric purity.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent, the NMR spectra of enantiomers are identical. To distinguish between them, a chiral auxiliary is required, such as a chiral solvating agent or by converting the enantiomers into diastereomers.[13]
Protocol: 1H NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve the p-synephrine sample in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a standard 1H NMR spectrum.
-
Add a molar excess of a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) to the NMR tube.
-
-
Data Acquisition:
-
Acquire another 1H NMR spectrum of the mixture.
-
-
Analysis:
-
The chiral solvating agent will form transient diastereomeric complexes with the p-synephrine enantiomers, leading to different chemical shifts for corresponding protons in the R and S enantiomers. This allows for the determination of the enantiomeric ratio by integrating the separated signals.
-
2.3.2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Enantiomers will produce mirror-image CD spectra. This technique is particularly useful for confirming the identity of an enantiomer against a known standard and for determining enantiomeric purity.[14]
Protocol: Circular Dichroism Analysis
-
Sample Preparation:
-
Dissolve the p-synephrine sample in a suitable solvent (e.g., methanol or water). The solvent must be transparent in the wavelength range of interest.
-
-
Data Acquisition:
-
Record the CD spectrum over a suitable wavelength range (e.g., 200-300 nm).
-
-
Analysis:
-
The sign of the Cotton effect (positive or negative peak) at a specific wavelength can be used to identify the enantiomer if a reference spectrum for a pure enantiomer is available. The magnitude of the CD signal is proportional to the enantiomeric excess.
-
Signaling Pathways
(R)-(-)-p-Synephrine exerts its biological effects through interaction with multiple signaling pathways. Its primary mechanism of action is considered to be through adrenergic receptors, though with a different receptor affinity profile compared to other sympathomimetic amines.
Adrenergic Signaling
p-Synephrine interacts with α- and β-adrenergic receptors, though its affinity for α and β-1/2 receptors is significantly lower than that of norepinephrine.[3][10] Its effects on lipolysis and metabolic rate are primarily attributed to its agonist activity at β-3 adrenergic receptors.[3][10]
Figure 2: Simplified signaling pathway of (R)-(-)-p-synephrine-mediated lipolysis via the β3-adrenergic receptor.
Anti-inflammatory Signaling
p-Synephrine has demonstrated anti-inflammatory effects by modulating key inflammatory signaling pathways. It can inhibit the production of pro-inflammatory cytokines by downregulating the p38 MAPK and NF-κB signaling pathways.[1][15]
Figure 3: p-Synephrine's inhibitory effect on the p38 MAPK and NF-κB inflammatory pathways.
Anti-adipogenic Signaling
p-Synephrine has been shown to inhibit adipogenesis through the regulation of the Akt signaling pathway.[1][2]
Figure 4: p-Synephrine's role in the anti-adipogenic Akt signaling pathway.
Eotaxin-1 Inhibition
p-Synephrine can also inhibit the expression of eotaxin-1, a chemokine involved in eosinophilic inflammation, by targeting the STAT6 signaling pathway.[16]
Figure 5: Inhibition of IL-4-induced eotaxin-1 expression by p-synephrine via the STAT6 pathway.
References
- 1. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. p-Synephrine enantiomers: binary phase diagram, crystal structure and kinetic stability of a metastable conglomerate monitored by nonlinear optics - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. p -Synephrine enantiomers: binary phase diagram, crystal structure and kinetic stability of a metastable conglomerate monitored by nonlinear optics - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE00841A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p‐Synephrine, ephedrine, p‐octopamine and m‐synephrine: Comparative mechanistic, physiological and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Synephrine Enantiomers in Citrus Fruits by a Reversed Phase HPLC after Chiral Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The resolution and absolute configuration by X-ray crystallography of the isomeric octopamines and synephrines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p-Synephrine suppresses inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells and alleviates systemic inflammatory response syndrome in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. Synephrine Inhibits Eotaxin-1 Expression via the STAT6 Signaling Pathway [mdpi.com]
An In-depth Technical Guide to the Chemical Synthesis and Purification of (-)-Synephrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Synephrine, the levorotatory enantiomer of p-synephrine, is a naturally occurring alkaloid found predominantly in the fruits of Citrus aurantium and other Citrus species. It has garnered significant interest in the pharmaceutical and dietary supplement industries for its purported sympathomimetic effects, including applications in weight management and as a nasal decongestant. The stereochemistry of synephrine (B1677852) is crucial, as the biological activity resides primarily in the (-)-enantiomer. This technical guide provides a comprehensive overview of the chemical synthesis of racemic synephrine and the subsequent purification methodologies to isolate the desired this compound enantiomer. Detailed experimental protocols for key synthetic and purification steps are provided, along with quantitative data to facilitate comparison of different approaches. Visual diagrams of synthetic pathways and purification workflows are included to enhance understanding.
Introduction
Synephrine possesses a chiral center at the β-carbon of its ethylamine (B1201723) side chain, leading to the existence of two enantiomers: (R)-(-)-synephrine and (S)-(+)-synephrine. The naturally occurring and biologically more active form is (R)-(-)-synephrine, often referred to as l-synephrine.[1] Standard chemical synthesis routes typically produce a racemic mixture of (±)-synephrine.[1] Therefore, the isolation of the pure (-)-enantiomer is a critical step for its therapeutic application. This guide will first detail a common and scalable method for the synthesis of racemic synephrine hydrochloride, followed by an in-depth exploration of purification techniques, with a focus on chiral resolution and chromatographic methods.
Chemical Synthesis of Racemic Synephrine Hydrochloride
A prevalent and industrially applicable method for the synthesis of racemic synephrine hydrochloride begins with phenol (B47542) as the starting material. The synthesis proceeds through a two-step process: a Hoesch acylation reaction to form an intermediate ketone, followed by a catalytic hydrogenation to yield the final product.[2]
Synthesis Pathway
The overall synthetic pathway can be visualized as follows:
Experimental Protocol: Synthesis of Racemic Synephrine Hydrochloride
Step 1: Acylation of Phenol [2]
-
To a suitable reactor, add 120 kg of dichloromethane, 38.5 kg of phenol, and 35 kg of N-methylamino acetonitrile hydrochloride.
-
Cool the mixture to 5 ± 5 °C.
-
Slowly add 106 kg of anhydrous aluminum trichloride (B1173362) in batches, maintaining the temperature at 10 ± 10 °C.
-
After the addition is complete, bubble hydrogen chloride gas through the mixture until saturation.
-
Allow the reaction to proceed at 20 ± 5 °C for 24 hours.
-
In a separate reactor, prepare 220 kg of tap water and cool to 5 ± 5 °C.
-
Slowly transfer the reaction mixture to the cold water, controlling the temperature at 40 ± 10 °C.
-
After the transfer is complete, heat the mixture to 60 ± 5 °C and hold for 30 minutes.
-
Cool the mixture to 25 ± 5 °C and centrifuge to collect the crude product.
-
Dry the crude product, which is 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one (B1293831) hydrochloride.
-
Recrystallize the crude product from methanol (B129727) to obtain the purified intermediate.
Step 2: Catalytic Hydrogenation [2]
-
Dissolve the purified intermediate from Step 1 in 100 kg of tap water and charge it into a hydrogenation reactor.
-
Prepare a slurry of 5% Palladium on carbon (Pd/C) catalyst in methanol and add it to the reactor.
-
Add an additional amount of methanol (approximately 200 kg) to the reactor.
-
Purge the reactor with nitrogen three times, followed by two purges with hydrogen.
-
Pressurize the reactor with hydrogen to 1.9 ± 0.1 MPa.
-
Heat the mixture to 50 °C and maintain the hydrogen pressure.
-
Continue the reaction with stirring for 8 hours.
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain racemic synephrine hydrochloride.
Quantitative Data for Synthesis
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acylation | Phenol, N-Methylamino acetonitrile HCl | AlCl₃, HCl | Dichloromethane | 5-25 | 24 | 80-90 | [2] |
| Hydrogenation | 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one HCl | 5% Pd/C, H₂ | Water, Methanol | 50 | 8 | ~95 | [2] |
Purification of this compound
Since the chemical synthesis yields a racemic mixture, a purification step is necessary to isolate the desired this compound enantiomer. The most common methods involve chiral resolution via diastereomeric salt formation and chromatographic techniques.
Chiral Resolution using Tartaric Acid
Chiral resolution is a classical method for separating enantiomers. It involves reacting the racemic base (synephrine) with a chiral acid, such as L-(+)-tartaric acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3][4][5]
-
Dissolve the racemic synephrine free base in a suitable solvent, such as methanol or ethanol (B145695).
-
In a separate container, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the synephrine solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt, which is typically the this compound-L-tartrate.
-
Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the crystallized salt can be improved by recrystallization.
-
To recover the free base, dissolve the diastereomeric salt in water and add a base, such as sodium hydroxide (B78521) solution, until the pH is alkaline.
-
The this compound will precipitate and can be collected by filtration, washed with water, and dried.
Chromatographic Purification
Chromatographic methods offer high-resolution separation of enantiomers and are widely used for both analytical and preparative scale purification.
Preparative HPLC using a chiral stationary phase (CSP) is a powerful technique for direct separation of enantiomers.[6][] Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard reversed-phase column.[6]
Experimental Protocol: Preparative Chiral HPLC
-
Column: Select a suitable chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives.
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Dissolve the racemic synephrine in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and elute with the mobile phase under isocratic conditions.
-
Fraction Collection: Collect the fractions corresponding to the two separated enantiomer peaks.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
For larger scale purification, column chromatography using macroporous adsorbent resins can be employed, particularly for the purification of synephrine from crude extracts or reaction mixtures.[8]
Experimental Protocol: Column Chromatography with Macroporous Resin [8]
-
Resin Selection: Utilize a sequence of resins, for instance, an initial purification with HP20 resin followed by a final polishing step with XAD18 resin.
-
Sample Loading: Dissolve the crude synephrine extract in an appropriate solvent and adjust the pH. For HP20 resin, a pH of 2.5-4.5 is recommended, while for XAD18, a pH of 6.0-8.0 is preferable.
-
Elution:
-
For HP20 resin, after loading, wash with a low concentration of aqueous ethanol (10-20%) to remove impurities. Then, elute the synephrine with a higher concentration of aqueous ethanol (50-70%).
-
For XAD18 resin, after loading the partially purified synephrine, elute with an appropriate solvent system.
-
-
Monitoring and Collection: Monitor the fractions using HPLC and combine the fractions with a purity of >95%.
-
Final Processing: Concentrate the combined fractions and lyophilize to obtain pure synephrine as a white powder.
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Purity | Reference |
| Chiral Resolution | Diastereomeric salt formation and fractional crystallization | Scalable, cost-effective for large quantities | Can be labor-intensive, may require multiple recrystallizations, theoretical max yield is 50% per enantiomer | >98% ee | [3][4] |
| Preparative HPLC | Differential interaction with a chiral stationary phase | High resolution, high purity, applicable to small and large scale | Higher cost of chiral columns and solvents, lower throughput for large scale | >99% ee | [6][] |
| Column Chromatography | Adsorption/desorption on macroporous resins | Good for initial purification from complex mixtures, scalable | Lower resolution for enantiomers, typically used for racemic purification | >95% (racemic) | [8] |
Conclusion
The synthesis of racemic synephrine is a well-established process that can be achieved with good yields from readily available starting materials. The critical step in obtaining the biologically active (-)-enantiomer lies in the purification process. Chiral resolution via diastereomeric salt formation with tartaric acid remains a robust and scalable method for industrial production. For higher purity and analytical applications, preparative chiral HPLC is the method of choice. The selection of the most appropriate purification strategy will depend on the desired scale of production, purity requirements, and economic considerations. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals working on the development and production of this compound.
References
- 1. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102040529A - Method for synthesizing synephrine hydrochloride - Google Patents [patents.google.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Synephrine Enantiomers in Citrus Fruits by a Reversed Phase HPLC after Chiral Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105646244A - A method of extracting synephrine - Google Patents [patents.google.com]
The Stereoselective Pharmacology of (-)-Synephrine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Synephrine, the levorotatory enantiomer of p-synephrine, is a biogenic amine found predominantly in the fruit of Citrus aurantium (bitter orange). It is a compound of significant interest in the fields of pharmacology and drug development due to its structural similarity to endogenous catecholamines and its widespread use in dietary supplements. The pharmacological effects of synephrine (B1677852) are mediated through its interaction with adrenergic and other receptor systems. Crucially, the pharmacological and toxicological profiles of synephrine are stereoselective, with the (-)- and (+)-enantiomers exhibiting distinct affinities and functional activities at various molecular targets. This technical guide provides a comprehensive overview of the pharmacological profile of the this compound enantiomer in comparison to its dextrorotatory counterpart, (+)-synephrine. We present quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to provide a thorough resource for the scientific community.
Data Presentation: Quantitative Pharmacological Data
The pharmacological actions of the synephrine enantiomers are defined by their binding affinities and functional potencies at various receptors. The following tables summarize the key quantitative data available in the scientific literature.
Table 1: Adrenergic Receptor Binding Affinities of Synephrine Enantiomers and Racemate
| Compound | Receptor Subtype | Test System | pKi | Ki (nM) | Reference |
| Racemic Synephrine | α1A-Adrenergic | Cloned human α1A-AR in HEK293 cells | 4.11 | ~77,600 | [1][2] |
| Racemic Synephrine | α2A-Adrenergic | Cloned human α2A-AR in CHO cells | 4.44 | ~36,300 | [3] |
| Racemic Synephrine | α2C-Adrenergic | Cloned human α2C-AR in CHO cells | 4.61 | ~24,500 | [3] |
| This compound | α-Adrenoceptors | General observation | Higher affinity than (+)-synephrine | - | [3][4] |
| (+)-Synephrine | α-Adrenoceptors | General observation | Lower affinity than this compound | - | [4] |
Note: A higher pKi value indicates a higher binding affinity.
Table 2: Functional Activity of Synephrine Enantiomers
| Compound | Assay | Test System | Activity | Potency/Efficacy | Reference |
| Racemic Synephrine | α1A-Adrenergic Receptor Activation | Human α1A-AR in HEK293 cells | Partial Agonist | Emax = 55.3% of L-phenylephrine at 100 µM | [5][6] |
| (+)-Synephrine | Norepinephrine Reuptake Inhibition | Rat brain cerebral cortex slices | Inhibitor | IC50 = 5.8 µM | [7] |
| This compound | Norepinephrine Reuptake Inhibition | Rat brain cerebral cortex slices | Inhibitor | IC50 = 13.5 µM | [7] |
| This compound | β3-Adrenergic Receptor Activation | Human adipocytes | Agonist (inferred) | Stimulates lipolysis | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections describe generalized protocols for key experiments used to characterize the pharmacological profile of synephrine enantiomers.
Radioligand Displacement Assay for α1-Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of the synephrine enantiomers for the α1-adrenergic receptor.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human α1A-adrenergic receptor.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.
2. Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled antagonist with high affinity for the α1-adrenergic receptor (e.g., [3H]-prazosin) to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound, (+)-synephrine, or a reference compound).
-
Add the prepared cell membranes to initiate the binding reaction.
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled competitor (e.g., phentolamine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]
cAMP Accumulation Assay for β-Adrenergic Receptors
This assay measures the ability of synephrine enantiomers to stimulate the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.
1. Cell Culture and Plating:
-
Culture cells expressing the β-adrenergic receptor of interest (e.g., CHO-K1 cells stably expressing the human β3-adrenergic receptor).
-
Plate the cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
2. Assay Procedure:
-
On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Pre-incubate the cells with the stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Add increasing concentrations of the test compound (this compound, (+)-synephrine, or a reference agonist like isoproterenol).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
3. Cell Lysis and cAMP Detection:
-
Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.
-
The concentration of cAMP in the cell lysate is then determined using a competitive immunoassay format. Common detection methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Utilizes a fluorescently labeled cAMP tracer and a specific antibody coupled to a FRET donor or acceptor.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Involves a cAMP-conjugated enzyme and a specific antibody coated on the plate.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Employs donor and acceptor beads that generate a luminescent signal when in close proximity.
-
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the agonist concentration to create a dose-response curve.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.[7][10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synephrine - Wikipedia [en.wikipedia.org]
- 4. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Enhancement of beta-adrenergic-induced cAMP accumulation in activated T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Adrenergic Receptor Binding Affinity of (-)-Synephrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Synephrine, the primary protoalkaloid found in the bitter orange (Citrus aurantium), is a sympathomimetic amine with a chemical structure similar to endogenous catecholamines. It is a common ingredient in dietary supplements marketed for weight management and athletic performance. Its pharmacological effects are primarily mediated through its interaction with adrenergic receptors. This technical guide provides a comprehensive overview of the binding affinity of this compound for various adrenergic receptor subtypes, details the experimental protocols used to determine these affinities, and illustrates the key signaling pathways involved.
Adrenergic Receptor Binding Affinity of this compound
The binding affinity of this compound for adrenergic receptors is a critical determinant of its pharmacological profile. Extensive research, primarily through radioligand binding assays, has demonstrated that this compound exhibits a distinct affinity profile across the different adrenergic receptor subtypes. Generally, it possesses a low affinity for α-1, α-2, β-1, and β-2 adrenergic receptors, particularly in comparison to endogenous agonists like norepinephrine. However, it shows notable activity at the β-3 adrenergic receptor, which is thought to mediate its metabolic effects.
Quantitative Binding Affinity Data
The following table summarizes the available quantitative data on the binding affinity of this compound for human α-adrenergic receptor subtypes.
| Receptor Subtype | Test System | pKi | Ki (nM) |
| α-1A | HEK293 cells | 5.30 | 5012[1] |
| α-2A | CHO cells | 4.87 | 13490[1] |
| α-2C | CHO cells | 4.90 | 12589[1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
For β-adrenergic receptors, quantitative binding affinity data (Ki values) for this compound are less consistently reported in the literature. However, functional assays and comparative studies provide insights into its activity:
-
β-1 and β-2 Adrenergic Receptors: Studies have consistently shown that p-synephrine has a very low binding affinity for β-1 and β-2 adrenergic receptors.[2][3][4] It is reported to be approximately 40,000-fold less potent in binding to these receptors compared to norepinephrine.[5]
-
β-3 Adrenergic Receptor: While direct binding affinity data is limited, functional studies indicate that this compound is an agonist at the β-3 adrenergic receptor.[2][6] This interaction is believed to be the primary mechanism behind its lipolytic and thermogenic effects.[7]
Experimental Protocols
The determination of adrenergic receptor binding affinity for this compound relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for α-Adrenergic Receptors
This protocol is a representative method for determining the binding affinity of this compound to α-adrenergic receptor subtypes expressed in cultured cells.
1. Membrane Preparation:
- Human Embryonic Kidney (HEK293) cells stably expressing the human α-1A adrenergic receptor, or Chinese Hamster Ovary (CHO) cells expressing the human α-2A or α-2C adrenergic receptor subtypes are cultured to confluence.
- Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
- The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
- The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
- The assay is performed in a 96-well plate format.
- To each well, the following are added in order:
- Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
- A fixed concentration of a specific radioligand. For α-1A receptors, [3H]-prazosin is commonly used. For α-2A and α-2C receptors, [3H]-rauwolscine or [3H]-yohimbine can be used. The concentration of the radioligand is typically close to its Kd value.
- Increasing concentrations of unlabeled this compound (the competitor).
- The prepared cell membranes (typically 10-20 µg of protein per well).
- Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).
- The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Scintillation Counting:
- The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- The filters are washed rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
- The filters are then dried, and a scintillation cocktail is added.
- The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data are then analyzed using non-linear regression to fit a sigmoidal dose-response curve.
- The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Lipolysis in Human Adipocytes (for β-3 Adrenergic Receptor Activity)
This protocol outlines a method to assess the functional activity of this compound at the β-3 adrenergic receptor by measuring glycerol (B35011) release, an indicator of lipolysis.
1. Adipocyte Isolation:
- Human adipose tissue is obtained from biopsies.
- The tissue is minced and digested with collagenase to isolate mature adipocytes.
- The isolated adipocytes are washed and suspended in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer with glucose and albumin).
2. Lipolysis Assay:
- Adipocytes are incubated in a shaking water bath at 37°C.
- This compound is added at various concentrations to the adipocyte suspension.
- A known β-3 adrenergic receptor agonist (e.g., isoproterenol) is used as a positive control, and a vehicle control is also included.
- The incubation is carried out for a specific period (e.g., 2 hours).
3. Glycerol Measurement:
- At the end of the incubation period, the reaction is stopped by placing the samples on ice.
- The samples are centrifuged to separate the adipocytes from the incubation medium.
- The concentration of glycerol in the medium is determined using a commercially available enzymatic assay kit.
4. Data Analysis:
- The amount of glycerol released is normalized to the number of adipocytes or the lipid content.
- The data are plotted as glycerol release versus the concentration of this compound.
- An EC50 value (the concentration of this compound that produces 50% of the maximal lipolytic response) can be calculated to determine its potency.
Signaling Pathways and Visualizations
The interaction of this compound with adrenergic receptors initiates downstream signaling cascades that mediate its physiological effects.
α-1 Adrenergic Receptor Signaling Pathway
This compound acts as a partial agonist at the α-1A adrenergic receptor.[8][9][10] α-1 adrenergic receptors are coupled to Gq proteins.[11] Activation of this pathway leads to an increase in intracellular calcium.
References
- 1. benchchem.com [benchchem.com]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, Efficacy, and Mechanistic Studies Regarding Citrus aurantium (Bitter Orange) Extract and p‐Synephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Mechanism of Action of (-)-Synephrine on Beta-3 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Synephrine, the primary protoalkaloid found in the extract of bitter orange (Citrus aurantium), has garnered significant interest for its metabolic effects, particularly its role in weight management and sports performance. Structurally similar to endogenous catecholamines, this compound exerts its pharmacological effects primarily through interaction with adrenergic receptors. While it exhibits weak affinity for α- and other β-adrenergic receptor subtypes, its action as an agonist at the beta-3 adrenergic receptor (β3-AR) is considered a key mechanism for its thermogenic and lipolytic properties.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound on β3-ARs, detailing the downstream signaling pathways, summarizing the available quantitative data, and providing detailed experimental protocols for its characterization.
Molecular Mechanism of Action
This compound functions as an agonist at the β3-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in adipose tissue and to a lesser extent in other tissues, including the heart and gastrointestinal tract. Upon binding, this compound induces a conformational change in the β3-AR, leading to the activation of the associated heterotrimeric Gs protein.
Canonical Gs-cAMP-PKA Signaling Pathway
The primary signaling cascade initiated by β3-AR activation is the canonical Gs-cAMP-PKA pathway.[1] The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
Activated PKA phosphorylates a number of downstream targets, leading to the primary metabolic effects of this compound:
-
Lipolysis: In adipocytes, PKA phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and perilipin. This enzymatic activation initiates the hydrolysis of triglycerides into free fatty acids and glycerol (B35011), which are then released into the bloodstream to be used as energy substrates by other tissues.[4][5]
-
Thermogenesis: In brown and beige adipose tissue, PKA-mediated signaling leads to the increased expression and activation of Uncoupling Protein 1 (UCP1). UCP1 dissipates the proton gradient across the inner mitochondrial membrane, uncoupling oxidative phosphorylation from ATP synthesis and resulting in the production of heat.
Non-Canonical Signaling Pathways
Emerging evidence suggests that β3-AR activation by agonists like this compound can also engage non-canonical signaling pathways that contribute to its overall pharmacological profile.
-
Nitric Oxide (NO) Production: Studies have indicated that β3-AR-mediated lipolysis in adipocytes involves the downstream production of nitric oxide (NO).[1] In the cardiovascular system, β3-AR activation can lead to NO production via endothelial nitric oxide synthase (eNOS), which may contribute to a cardioprotective effect by antagonizing β1- and β2-AR overstimulation.[1][6]
-
Crosstalk with Insulin (B600854) Signaling: There is evidence of crosstalk between β3-AR and insulin signaling pathways. Pre-stimulation of β3-ARs has been shown to reduce insulin-induced tyrosine phosphorylation of the insulin receptor and insulin receptor substrate 1 (IRS-1), leading to decreased PI 3-kinase activity and reduced glucose uptake in brown adipocytes.[7] This interaction appears to be dependent on both PKA and Protein Kinase C (PKC).[7]
Quantitative Data
While it is widely reported that this compound is a β3-AR agonist, specific quantitative data for its binding affinity (Ki) and functional potency (EC50) at the human β3-AR are not consistently available in the published literature.[8] Most studies highlight its poor affinity for α, β1, and β2 adrenergic receptors in comparison to other sympathomimetic amines.
The following table summarizes the available quantitative and qualitative data for synephrine at various adrenergic receptors. It is important to note that much of the research has been conducted with racemic synephrine, and the naturally occurring (-)-enantiomer is considered to be more pharmacologically active.[9]
| Receptor Subtype | Ligand | Test System | Activity | Potency / Efficacy | Reference |
| β3-Adrenergic | p-Synephrine | Human Adipocytes | Agonist | Activates lipolysis at high concentrations. Specific EC50 not consistently reported. | [8] |
| Racemic Synephrine | Rat White Fat Cells | Agonist | Lipolytic effect at 1 mM antagonized by β3-antagonist SR-5923A (IC50 = 17 µM). | [9] | |
| α1A-Adrenergic | Racemic Synephrine | Cloned human α1A-AR in HEK293 cells | Partial Agonist | pKi = 4.11 (Ki ≈ 77,600 nM); Emax = 55.3% of L-phenylephrine at 100 µM. | [8][9][10][11] |
| α2A-Adrenergic | Racemic Synephrine | Cloned human α2A-AR in CHO cells | Antagonist | pKi = 4.44 (Ki ≈ 36,300 nM). | [9] |
| α2C-Adrenergic | Racemic Synephrine | Cloned human α2C-AR in CHO cells | Antagonist | pKi = 4.61. | [9] |
| β1/β2-Adrenergic | p-Synephrine | Guinea Pig Atria and Trachea | Weak Agonist | ~40,000-fold less potent than norepinephrine. | [1][12] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with β3-adrenergic receptors.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[13][14][15]
Objective: To determine the inhibition constant (Ki) of this compound for the β3-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β3-adrenergic receptor (e.g., from stably transfected CHO or HEK293 cells).
-
Radioligand with high affinity and selectivity for the β3-AR (e.g., [3H]-SR 59230A or [125I]-cyanopindolol with a β1/β2 antagonist to block binding to other β-ARs).
-
Non-labeled this compound hydrochloride.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing β3-AR in ice-cold lysis buffer and pellet the membranes by high-speed centrifugation. Wash and resuspend the membrane pellet in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A serial dilution of this compound or vehicle (for total binding) or a saturating concentration of a known non-labeled β3-AR antagonist (for non-specific binding).
-
A fixed concentration of the radioligand (typically at or near its Kd).
-
The membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP, providing a measure of its agonist activity (EC50 and Emax).
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production via the β3-adrenergic receptor.
Materials:
-
Whole cells stably expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
This compound hydrochloride.
-
A known full β3-AR agonist (e.g., isoproterenol) as a positive control.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Seeding: Culture the β3-AR expressing cells and seed them into 384-well plates. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the full agonist in stimulation buffer.
-
Stimulation: Remove the culture medium from the cells and add the compound dilutions. Include wells with stimulation buffer only (basal) and the full agonist at a saturating concentration (maximal response).
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 (the concentration of agonist that produces 50% of its maximal response) and the Emax (the maximal response).
-
The efficacy of this compound can be expressed as a percentage of the maximal response produced by the full agonist.
-
Adipocyte Lipolysis Assay
This is a physiologically relevant functional assay that measures the breakdown of triglycerides in adipocytes, a key downstream effect of β3-AR activation.[4][5][16]
Objective: To measure the ability of this compound to induce lipolysis in adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells or primary human adipocytes).
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with fatty acid-free BSA).
-
This compound hydrochloride.
-
A known β-AR agonist (e.g., isoproterenol) as a positive control.
-
Glycerol and/or free fatty acid detection kits.
-
24- or 96-well plates.
-
Plate reader.
Procedure:
-
Adipocyte Culture and Differentiation: Culture and differentiate pre-adipocytes into mature adipocytes.
-
Pre-incubation: Wash the differentiated adipocytes with assay buffer and pre-incubate them to establish a basal rate of lipolysis.
-
Treatment: Add serial dilutions of this compound or control compounds to the adipocytes.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-3 hours).
-
Sample Collection: Collect the assay buffer from each well.
-
Quantification: Measure the concentration of glycerol or free fatty acids in the collected buffer using a commercially available kit. The amount of glycerol released is a direct measure of lipolysis.
-
Data Analysis:
-
Plot the amount of glycerol released against the logarithm of the this compound concentration.
-
Determine the EC50 and Emax for the lipolytic response.
-
Conclusion
This compound acts as a beta-3 adrenergic receptor agonist, initiating a signaling cascade primarily through the Gs-cAMP-PKA pathway. This leads to increased lipolysis in white adipose tissue and thermogenesis in brown and beige adipose tissue, which are the likely mechanisms behind its purported effects on weight management. While direct, high-affinity binding and potent agonism at the human β3-AR are inferred from functional studies, precise quantitative data remain to be consistently reported in the scientific literature. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the specific binding and functional characteristics of this compound at the β3-adrenergic receptor, which will be crucial for a more complete understanding of its pharmacological profile and for the development of novel therapeutics targeting this receptor. Further research into the non-canonical signaling pathways, including nitric oxide production and crosstalk with insulin signaling, will also be important in fully characterizing the physiological effects of this compound.
References
- 1. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Efficacy, and Mechanistic Studies Regarding Citrus aurantium (Bitter Orange) Extract and p‐Synephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. zen-bio.com [zen-bio.com]
- 5. zen-bio.com [zen-bio.com]
- 6. Beta 3-adrenoreceptor regulation of nitric oxide in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beta(3)-adrenergic stimulation differentially inhibits insulin signaling and decreases insulin-induced glucose uptake in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synephrine - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Lipolytic Activity of (-)-Synephrine in Adipocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Synephrine, a protoalkaloid found predominantly in the fruit of Citrus aurantium (bitter orange), has garnered significant interest for its potential role in weight management and metabolic health. A key aspect of its physiological activity is its ability to stimulate lipolysis, the breakdown of stored triglycerides in adipocytes. This technical guide provides an in-depth examination of the lipolytic effects of this compound, detailing the underlying molecular mechanisms, summarizing quantitative data from key studies, and providing comprehensive experimental protocols for its investigation. The primary mechanism of action for this compound-induced lipolysis is through its agonist activity at β3-adrenergic receptors, which initiates a downstream signaling cascade involving cyclic AMP (cAMP) and protein kinase A (PKA), ultimately leading to the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL) and perilipin. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, metabolic research, and drug development.
Introduction
Lipolysis is a critical metabolic process for mobilizing stored energy. It involves the hydrolysis of triglycerides within adipocytes into glycerol (B35011) and free fatty acids (FFAs), which are then released into the bloodstream to be used as fuel by other tissues. The regulation of lipolysis is complex, involving hormonal and neuronal signals. Catecholamines, such as adrenaline and noradrenaline, are potent stimulators of lipolysis, primarily through their interaction with adrenergic receptors on the surface of adipocytes.
This compound, also known as p-synephrine, is structurally similar to endogenous catecholamines and has been investigated as a potential lipolytic agent.[1] Its purported thermogenic and lipolytic effects have led to its inclusion in numerous dietary supplements for weight loss.[2] Understanding the precise molecular mechanisms and quantifying the lipolytic efficacy of this compound is crucial for evaluating its therapeutic potential and safety profile.
Molecular Mechanism of this compound-Induced Lipolysis
The lipolytic action of this compound in adipocytes is primarily mediated through the β-adrenergic signaling pathway. While it has a low affinity for α-1, α-2, β-1, and β-2 adrenergic receptors, it demonstrates a notable affinity for β3-adrenergic receptors, which are highly expressed in adipose tissue.[3]
The activation of β3-adrenergic receptors by this compound initiates the following cascade of events:
-
G-Protein Activation: The binding of this compound to the β3-adrenergic receptor, a G-protein coupled receptor (GPCR), induces a conformational change, leading to the activation of the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger.[4]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA).[5]
-
Phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin: Activated PKA phosphorylates two key proteins involved in lipolysis:
-
Hormone-Sensitive Lipase (HSL): Phosphorylation of HSL at specific serine residues (e.g., Ser563, Ser659, Ser660) increases its enzymatic activity and promotes its translocation from the cytosol to the surface of lipid droplets.[6][7]
-
Perilipin: Perilipin is a protein that coats the surface of lipid droplets and, in its basal state, restricts access of lipases. PKA-mediated phosphorylation of perilipin causes a conformational change that allows HSL and other lipases to access the stored triglycerides.[8]
-
-
Triglyceride Hydrolysis: The activated HSL, now at the lipid droplet surface, catalyzes the hydrolysis of triglycerides to diglycerides, and subsequently to monoglycerides. Other lipases, such as adipose triglyceride lipase (ATGL) and monoglyceride lipase (MGL), are also involved in the complete breakdown of triglycerides into glycerol and free fatty acids.[9]
-
Release of Glycerol and Free Fatty Acids: The final products of lipolysis, glycerol and FFAs, are transported out of the adipocyte and into the circulation.
Caption: Signaling pathway of this compound-induced lipolysis in adipocytes.
Quantitative Data on Lipolytic Activity
The lipolytic potency of this compound has been evaluated in various in vitro models, primarily using rodent and human adipocytes. The data consistently show that this compound is a partial agonist, with its maximal effect being less than that of the potent, non-selective β-agonist isoprenaline.
| Study Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Maximal Lipolysis | Rat Adipocytes | 0.01-1000 µg/mL | Dose-dependently stimulated lipolysis, reaching ~80% of the maximal response to isoprenaline. | [10] |
| Maximal Lipolysis | Human Adipocytes | ≥100 µg/mL | Partially stimulatory, inducing ~20-33% of the maximal lipolysis achieved with isoprenaline. | [1][10][11] |
| Lipolytic Activity | Human Adipocytes | up to 10 µg/mL | No significant stimulation of lipolysis. | [1] |
| UCP1 mRNA Expression | Mouse Stromal Vascular Fraction (SVF) cells | 3.12 µM | Increased UCP1 mRNA expression in a dose-dependent manner. | [12] |
| Comparative Lipolytic Potency | |||
| Compound | Cell Type | Relative Potency | Reference |
| Isoprenaline | Rat & Human Adipocytes | High (Full Agonist) | [11] |
| This compound | Rat Adipocytes | Moderate (Partial Agonist) | [10] |
| This compound | Human Adipocytes | Low (Partial Agonist) | [1][11] |
| Octopamine | Rat Adipocytes | Slightly more active than synephrine | [11] |
| Octopamine | Human Adipocytes | Partially stimulatory at high doses | [11] |
| Tyramine | Human Adipocytes | Weakly stimulatory at high doses (≥100 µg/mL) | [1] |
| N-Methyltyramine | Human Adipocytes | Weakly stimulatory at high doses (≥100 µg/mL) | [1] |
Experimental Protocols
In Vitro Differentiation of 3T3-L1 Preadipocytes
The 3T3-L1 cell line is a widely used model for studying adipogenesis and lipolysis.
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum (BCS) and 1% penicillin/streptomycin.
-
Induction of Differentiation: Two days post-confluence, replace the culture medium with an adipogenic differentiation medium containing DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 5 µg/mL insulin.[13]
-
Maturation: After 48 hours, replace the differentiation medium with DMEM supplemented with 10% FBS and 5 µg/mL insulin.
-
Maintenance: Replace the medium every 48 hours. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for lipolysis assays 8-12 days after the induction of differentiation.
Lipolysis Assay in Mature Adipocytes
This protocol describes the measurement of glycerol and FFA release from mature adipocytes following treatment with this compound.
Protocol:
-
Cell Preparation: Wash mature adipocytes (e.g., differentiated 3T3-L1 cells or primary human adipocytes) twice with Krebs-Ringer bicarbonate buffer (KRBH) or phenol (B47542) red-free DMEM.
-
Pre-incubation: Incubate the cells in KRBH buffer containing 2% bovine serum albumin (BSA) for 1-2 hours to establish a basal rate of lipolysis.
-
Treatment: Replace the pre-incubation buffer with fresh KRBH buffer containing 2% BSA and the desired concentrations of this compound or control substances (e.g., vehicle, isoprenaline as a positive control). A typical incubation time is 2-3 hours at 37°C.[1]
-
Sample Collection: At the end of the incubation period, collect the incubation medium for the analysis of glycerol and FFA content.
-
Glycerol and FFA Measurement: Quantify the concentration of glycerol and FFAs in the collected medium using commercially available colorimetric or fluorometric assay kits.[14][15]
-
Data Normalization: Normalize the glycerol and FFA release to the total cellular protein content or DNA content to account for variations in cell number.
Caption: Experimental workflow for assessing the lipolytic activity of this compound.
Conclusion
This compound exhibits a clear, albeit partial, lipolytic effect in adipocytes, primarily through the activation of β3-adrenergic receptors and the subsequent cAMP-PKA signaling cascade. Its efficacy is more pronounced in rodent models compared to human adipocytes, where higher concentrations are required to elicit a significant response. The provided data and protocols offer a robust framework for the continued investigation of this compound's metabolic effects. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive understanding of its physiological actions in the context of human metabolism and weight management.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. p-Synephrine exhibits anti-adipogenic activity by activating the Akt/GSK3β signaling pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some adrenomimetic drugs affecting lipolysis in human adipose tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hormone-Sensitive Lipase Serine Phosphorylation and Glycerol Exchange Across Skeletal Muscle in Lean and Obese Subjects: Effect of β-Adrenergic Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relationship between Site-Specific HSL Phosphorylation and Adipocyte Lipolysis in Obese Women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential lipolytic regulators derived from natural products as effective approaches to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isopropylnorsynephrine is a stronger lipolytic agent in human adipocytes than synephrine and other amines present in Citrus aurantium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of beige adipocytes by naturally occurring β3-adrenoceptor agonist p-synephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combined Anti-Adipogenic Effects of Hispidulin and p-Synephrine on 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zen-bio.com [zen-bio.com]
- 15. zen-bio.com [zen-bio.com]
The Metabolic Journey of (-)-Synephrine: A Technical Deep Dive into its Biotransformation and Fate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Synephrine, a naturally occurring protoalkaloid found predominantly in the peel of bitter orange (Citrus aurantium), has garnered significant attention for its pharmacological effects, particularly its role in weight management and sports performance supplements. As a structural analogue of endogenous catecholamines, understanding its metabolic fate and biotransformation is paramount for assessing its efficacy, safety, and potential for drug interactions. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. It consolidates quantitative data from various studies, outlines detailed experimental methodologies, and visualizes key processes to serve as an in-depth resource for the scientific community.
Pharmacokinetic Profile
Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 1 to 2 hours.[1][2] The biological half-life of this compound is relatively short, estimated to be approximately 2 hours.[1][2] Studies in humans have shown that after oral ingestion, a significant portion of the administered dose is absorbed and subsequently eliminated via the urine.[1]
Table 1: Human Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 1 - 2 hours | [1][2] |
| t½ (Biological Half-life) | ~ 2 hours | [1] |
| Bioavailability | ~22% | [1] |
Metabolic Pathways
The biotransformation of this compound primarily occurs in the liver and involves both Phase I and Phase II metabolic reactions. The principal pathway is oxidative deamination, catalyzed by monoamine oxidases (MAO), leading to the formation of its major metabolite, p-hydroxymandelic acid. While conjugation reactions such as glucuronidation and sulfation are plausible for a phenolic compound like synephrine (B1677852), their quantitative contribution to its overall metabolism in humans requires further elucidation. Notably, studies suggest that cytochrome P450 (CYP) enzymes play a minimal role in the metabolism of this compound.
Oxidative Deamination by Monoamine Oxidase (MAO)
The primary metabolic route for this compound is oxidative deamination of its amino group, a reaction catalyzed by monoamine oxidase (MAO). Both MAO-A and MAO-B isoforms are capable of metabolizing synephrine, with a major part of the activity attributed to MAO-A.[3] This enzymatic conversion results in the formation of the principal metabolite, p-hydroxymandelic acid.
Enzyme Kinetics
Kinetic studies using rat brain mitochondria have determined the Michaelis-Menten constants for synephrine metabolism by MAO.
Table 2: Enzyme Kinetic Parameters for this compound Metabolism by MAO
| Enzyme Source | Isoform(s) | Km (μM) | Vmax (nmol/mg protein/30 min) | Reference |
| Rat Brain Mitochondria | MAO-A & MAO-B | 250 | 32.6 | [3] |
Phase II Conjugation
As a phenolic compound, this compound is a potential substrate for Phase II conjugation reactions, including glucuronidation and sulfation. These reactions would increase its water solubility and facilitate its excretion. While the formation of glucuronide and sulfate conjugates of structurally similar compounds is well-documented, specific quantitative data on the extent of this compound conjugation in humans is limited.[4]
Excretion
The primary route of excretion for this compound and its metabolites is through the urine. Following intravenous administration in humans, approximately 80% of the administered radioactivity from tritiated synephrine is recovered in the urine.[1] The major component of this urinary radioactivity is p-hydroxymandelic acid.
Table 3: Urinary Excretion of this compound and its Metabolite in Humans (Following Intravenous Administration)
| Compound | Percentage of Administered Dose Excreted in Urine | Reference |
| Total Radioactivity | ~80% | [1] |
| p-Hydroxymandelic Acid | ~67% of urinary radioactivity | [1] |
| Unchanged this compound | ~10% | [1] |
Following oral administration, the total urinary radioactivity is comparable to intravenous administration, suggesting complete absorption.[1] However, the amount of unchanged synephrine excreted is significantly lower, at approximately 2.5% of the dose, indicating extensive first-pass metabolism.[1]
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of this compound in human liver microsomes (HLMs).
Objective: To determine the rate of disappearance of this compound when incubated with HLMs and to identify the metabolites formed.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and pooled human liver microsomes in appropriate concentrations.
-
Pre-incubation: Pre-incubate the master mix at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding this compound to the pre-incubated mixture to achieve the desired final concentration.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to the aliquots to precipitate proteins and stop enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and identify and quantify any metabolites formed, such as p-hydroxymandelic acid.
Quantification of this compound and p-Hydroxymandelic Acid in Human Urine by LC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of this compound and its major metabolite, p-hydroxymandelic acid, in human urine samples.
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and p-hydroxymandelic acid in urine.
Materials:
-
Urine samples
-
This compound and p-hydroxymandelic acid analytical standards
-
Stable isotope-labeled internal standards (e.g., synephrine-d3, p-hydroxymandelic acid-d3)
-
Formic acid
-
Acetonitrile (ACN) and Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw urine samples and centrifuge to remove particulates.
-
To an aliquot of urine, add the internal standard solution.
-
Acidify the sample with formic acid.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., water, dilute acid) to remove interferences.
-
Elute the analytes with a suitable elution solvent (e.g., methanol containing ammonia).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient program to achieve separation of the analytes from matrix components.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound, p-hydroxymandelic acid, and their respective internal standards.
-
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known concentrations.
-
Calculate the concentration of the analytes in the urine samples based on the peak area ratios of the analytes to their internal standards.
-
Conclusion
The metabolic fate of this compound in humans is characterized by rapid absorption, extensive first-pass metabolism, and a short biological half-life. The primary biotransformation pathway is oxidative deamination by monoamine oxidase, leading to the formation of p-hydroxymandelic acid, which is then efficiently excreted in the urine. While Phase II conjugation is a likely metabolic route, its quantitative significance requires further investigation. The minimal involvement of CYP450 enzymes in its metabolism suggests a lower potential for certain types of drug-drug interactions. This technical guide provides a foundational understanding of the metabolic disposition of this compound, offering valuable data and methodologies for researchers and professionals in the fields of pharmacology, toxicology, and drug development. Further studies, particularly those focusing on human-specific enzyme kinetics and a more detailed characterization of conjugated metabolites, will continue to refine our understanding of this widely consumed bioactive compound.
References
- 1. [Pharmacokinetics and metabolism of 3H-synephrine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024-8088 [excli.de]
- 3. Oxidation of synephrine by type A and type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Natural Stimulant: A Technical History of p-Synephrine's Discovery and Isolation
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and history of para-synephrine (p-synephrine) isolation for researchers, scientists, and drug development professionals. We delve into the seminal research that first identified this protoalkaloid in its natural source, detailing the experimental protocols of its initial isolation. Furthermore, this document outlines the key signaling pathways associated with p-synephrine's mechanism of action, presented through clear, structured data and visualizations.
Introduction: From Synthesis to Natural Discovery
p-Synephrine, a protoalkaloid structurally similar to epinephrine (B1671497) and norepinephrine, was first known to science as a synthetic compound, first synthesized in 1927. Its physiological effects, particularly its sympathomimetic properties, were recognized early on, leading to its investigation as a pharmaceutical agent. However, the trajectory of p-synephrine research took a significant turn with the discovery of its natural occurrence.
The pivotal moment in the history of p-synephrine came in 1964 when Ivan Stewart, William F. Newhall, and George J. Edwards of the University of Florida Citrus Experiment Station published their groundbreaking paper, "The Isolation and Identification of l-Synephrine in the Leaves and Fruit of Citrus," in the Journal of Biological Chemistry. This research marked the first documented isolation of p-synephrine from a natural source, specifically from the leaves of tangerine (Citrus reticulata) and sweet orange (Citrus sinensis) trees. This discovery opened a new chapter in the study of this bioactive compound, shifting the focus from a purely synthetic molecule to a naturally occurring phytochemical with potential applications in dietary supplements and traditional medicine.
The First Isolation: A Detailed Experimental Protocol
The pioneering work of Stewart, Newhall, and Edwards laid the foundation for all subsequent research on the natural isolation of p-synephrine. Their methodology, while rudimentary by modern standards, was meticulous and effective.
Experimental Workflow for the First Isolation of l-Synephrine
Caption: Initial isolation workflow for l-synephrine.
The detailed steps were as follows:
-
Extraction: One kilogram of fresh tangerine leaves was homogenized in 3 liters of 95% ethanol.
-
Filtration and Concentration: The homogenate was filtered, and the resulting extract was concentrated under vacuum to a volume of 100 ml.
-
Cation-Exchange Chromatography: The concentrated extract was passed through a cation-exchange resin column (Dowex 50-X4, H+ form).
-
Elution: The column was washed with water to remove neutral and acidic compounds. The amines, including l-synephrine, were then eluted with 2 N ammonium (B1175870) hydroxide.
-
Evaporation and Dissolution: The eluate was evaporated to dryness, and the residue was dissolved in a small amount of water.
-
Preparative Paper Chromatography: The aqueous solution was subjected to preparative paper chromatography on Whatman No. 3MM paper using a solvent system of n-butanol-acetic acid-water (4:1:5, v/v/v).
-
Elution and Crystallization: The band corresponding to synephrine (identified by comparison with a synthetic standard) was cut out and eluted with water. The aqueous eluate was then concentrated and allowed to crystallize.
Quantitative Data from the First Isolation
While the 1964 paper by Stewart et al. was primarily focused on the identification and confirmation of l-synephrine, it provided some key quantitative data that are summarized below.
| Parameter | Value | Source |
| Source Material | Tangerine (Citrus reticulata) leaves | Stewart et al. (1964) |
| Concentration in Tangerine Leaves | 3.1 mg/g (fresh weight) | Stewart et al. (1964) |
| Concentration in Sweet Orange Leaves | 0.5 mg/g (fresh weight) | Stewart et al. (1964) |
| Melting Point of Isolated l-Synephrine | 162-164 °C (with decomposition) | Stewart et al. (1964) |
| Optical Rotation [α]D25 | -55.6° (c 1.0 in 1 N HCl) | Stewart et al. (1964) |
It is important to note that the yield of the isolation process was not explicitly stated in the paper. The focus was on the definitive identification of the compound.
Mechanism of Action: Signaling Pathways
p-Synephrine exerts its physiological effects primarily through its interaction with adrenergic receptors, though it also influences other signaling pathways. Its mechanism of action is of great interest to researchers due to its potential for stimulating metabolism with a more favorable safety profile compared to other sympathomimetic amines.
Adrenergic Receptor Signaling
p-Synephrine's primary mode of action is its agonistic activity on β-3 adrenergic receptors. This interaction is key to its thermogenic and lipolytic effects.
Caption: p-Synephrine's β-3 adrenergic signaling pathway.
In contrast to other sympathomimetics like ephedrine, p-synephrine has a low binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors. This selectivity is thought to contribute to its more favorable cardiovascular safety profile.
Anti-inflammatory Signaling: p38 MAPK and NF-κB Pathways
Recent research has also elucidated an anti-inflammatory role for p-synephrine, mediated through the downregulation of the p38 MAPK and NF-κB signaling pathways.
Caption: p-Synephrine's inhibitory effect on inflammatory pathways.
This inhibitory action on key inflammatory signaling cascades suggests that p-synephrine may have therapeutic potential beyond its metabolic effects.
Conclusion
The journey of p-synephrine from a synthetic compound to a naturally occurring phytochemical is a testament to the power of natural product discovery. The seminal work of Stewart, Newhall, and Edwards in 1964 not only identified its presence in Citrus species but also provided the foundational methodology for its isolation. Modern research continues to build upon this legacy, unraveling the intricate signaling pathways through which p-synephrine exerts its effects. For researchers and drug development professionals, the history of p-synephrine's discovery and isolation serves as a compelling case study in the exploration of natural compounds for therapeutic applications. The detailed protocols and an understanding of its mechanism of action are crucial for the continued investigation and potential development of p-synephrine-based products.
In Silico Modeling of (-)-Synephrine Receptor Docking: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Synephrine is a biogenic amine found in various plants, notably in the bitter orange (Citrus aurantium), and is a common ingredient in dietary supplements aimed at weight management and enhanced athletic performance. Its pharmacological activity is primarily mediated through interactions with adrenergic receptors and the trace amine-associated receptor 1 (TAAR1). Understanding the precise molecular interactions between this compound and its receptor targets is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the in silico methodologies employed to model the docking of this compound to its primary receptor targets. It includes a compilation of quantitative binding data, detailed experimental protocols for key computational techniques, and visualizations of the relevant signaling pathways and experimental workflows.
This compound Receptor Binding Affinity
This compound exhibits a distinct binding profile, showing a preference for α-adrenergic receptors and TAAR1 over β-adrenergic receptors. The following tables summarize the available quantitative data on the binding affinity of this compound to various human receptor subtypes. It is important to note that binding affinities can vary between studies due to different experimental conditions and assay types.
| Receptor Subtype | Ligand | pKi | Ki (nM) | Reference |
| α₁ₐ-Adrenergic | This compound | 5.30 | 5012 | [1] |
| α₂ₐ-Adrenergic | This compound | 4.87 | 13490 | [1] |
| α₂C-Adrenergic | This compound | 4.90 | 12589 | [1] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | Ligand | EC₅₀ (µM) | Eₘₐₓ (%) | Reference |
| α₁ₐ-Adrenergic | p-Synephrine | 2.4 | 82 | [1] |
| α₁B-Adrenergic | p-Synephrine | 3.9 | 91 | [1] |
| α₁D-Adrenergic | p-Synephrine | 1.7 | 80 | [1] |
| TAAR1 | p-Synephrine | 92 | 85 | [2] |
EC₅₀ is the half-maximal effective concentration, indicating the potency of the compound as an agonist. Eₘₐₓ is the maximum effect relative to a reference full agonist.
In Silico Experimental Protocols
This section provides detailed methodologies for the key in silico experiments involved in modeling the interaction of this compound with its receptor targets.
Homology Modeling of Adrenergic Receptors
Given the absence of crystal structures for all adrenergic receptor subtypes, homology modeling is a crucial first step to generate a three-dimensional model of the target receptor.
Objective: To build a 3D model of a human adrenergic receptor subtype (e.g., α₁ₐ-adrenergic receptor) based on a known experimental structure of a homologous protein.
Software: MODELLER
Protocol:
-
Template Selection:
-
Perform a BLAST search against the Protein Data Bank (PDB) using the target receptor's amino acid sequence to identify suitable templates.
-
Select a high-resolution crystal structure of a related G-protein coupled receptor (GPCR), such as the human β₂-adrenergic receptor or another closely related aminergic receptor, as the template.[3] The choice of template is critical and should be based on sequence identity, particularly in the transmembrane domains.
-
-
Sequence Alignment:
-
Perform a sequence alignment of the target and template sequences using a multiple sequence alignment tool like ClustalW.
-
Manually refine the alignment to ensure that the highly conserved motifs within the transmembrane helices are correctly aligned.
-
-
Model Building:
-
Use the MODELLER software to generate a set of homology models based on the sequence alignment and the template structure.[3]
-
The N- and C-termini, as well as long intracellular or extracellular loops that are not present in the template, may be excluded from the initial model building.
-
-
Model Evaluation and Refinement:
-
Assess the stereochemical quality of the generated models using tools like PROCHECK to generate a Ramachandran plot. A good quality model should have over 90% of its residues in the most favored regions.
-
Select the model with the best stereochemical properties for further refinement, which may involve energy minimization using software like GROMACS or AMBER.
-
Molecular Docking of this compound
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Objective: To predict the binding mode and estimate the binding affinity of this compound to the modeled adrenergic receptor.
Software: AutoDock Vina
Protocol:
-
Receptor Preparation:
-
Start with the refined homology model of the adrenergic receptor.
-
Using AutoDockTools (ADT), add polar hydrogens and assign Kollman charges to the receptor.
-
Save the prepared receptor in the PDBQT file format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Using ADT, detect the root of the ligand, choose the torsions, and assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the putative binding site of the receptor. For adrenergic receptors, this is typically located within the transmembrane helices.
-
The size and center of the grid box should be sufficient to allow for the ligand to move freely within the binding pocket.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the docking results, which will include the binding energy (in kcal/mol) and the coordinates of the docked poses.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand complex using software like PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the receptor.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of its stability.
Objective: To evaluate the stability of the this compound-receptor complex and to refine the docked pose.
Software: GROMACS
Protocol:
-
System Preparation:
-
Use the best-docked pose of the this compound-receptor complex as the starting structure.
-
Choose an appropriate force field, such as CHARMM36m or AMBER, for both the protein and the ligand.[6] Ligand parameters can be generated using servers like CGenFF.
-
Place the complex in a simulation box of appropriate dimensions and solvate it with a water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration: Heat the system to the desired temperature (e.g., 310 K) while keeping the volume constant.
-
NPT equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 bar). Position restraints on the protein and ligand heavy atoms are typically applied during equilibration to allow the solvent to relax around them.
-
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to observe the behavior of the complex.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and analyzing the intermolecular interactions over time.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and the general workflow for an in silico docking study.
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. osti.gov [osti.gov]
- 5. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 6. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
An In-depth Technical Guide to the Effects of (-)-Synephrine on Cellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Synephrine, a protoalkaloid amine found predominantly in the bitter orange (Citrus aurantium), has garnered significant interest in the scientific community for its potential pharmacological effects. Structurally similar to endogenous catecholamines, this compound interacts with various cellular signaling pathways, influencing a range of physiological processes from metabolism to cell proliferation. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on key cellular signaling cascades, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Core Concepts: Interaction with Adrenergic Signaling
The primary mechanism of action for this compound involves its interaction with adrenergic receptors, a class of G protein-coupled receptors (GPCRs) that are central to the sympathetic nervous system. Its effects are mediated through the activation or inhibition of these receptors, which in turn triggers downstream signaling cascades.
Adrenergic Receptor Binding and Functional Activity
This compound exhibits a distinct binding profile for various adrenergic receptor subtypes. While it is often compared to other sympathomimetic amines like ephedrine, its receptor affinity and functional efficacy are notably different, contributing to its unique pharmacological profile.[1] It primarily interacts with α- and β-adrenergic receptors.[2]
Data Presentation: Quantitative Analysis of this compound's Adrenergic Activity
The following tables summarize the quantitative data on the binding affinity (pKi), functional potency (EC₅₀), and efficacy (Eₘₐₓ) of synephrine (B1677852) at various adrenergic receptor subtypes. It is important to note that much of the available literature investigates p-synephrine, the more common isomer.
Table 1: Binding Affinity (pKi) of p-Synephrine at Human Adrenergic Receptors
| Compound | Receptor Subtype | pKi | Ki (nM) |
| p-Synephrine | Human α₁ₐ | 5.30 | 5012 |
| p-Synephrine | Human α₂ₐ | 4.87 | 13490 |
| p-Synephrine | Human α₂C | 4.90 | 12589 |
Data sourced from a study on the in vitro activation of human adrenergic receptors.[3]
Table 2: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) of p-Synephrine at α₁-Adrenergic Receptors
| Compound | Receptor Subtype | EC₅₀ (µM) | Eₘₐₓ (%) |
| p-Synephrine | ADRα₁ₐ | 2.4 | 82 |
| p-Synephrine | ADRα₁B | 3.9 | 91 |
| p-Synephrine | ADRα₁D | 1.7 | 80 |
Data sourced from a study on the in vitro activation of human adrenergic receptors.[3]
Functional studies on the α(1A)-AR subtype showed that synephrine was a partial agonist, with a maximal response at 100 microM that was 55.3% of the L-phenylephrine maximum.[4]
Key Signaling Pathways Modulated by this compound
This compound's interaction with adrenergic receptors initiates a cascade of intracellular events, primarily through the modulation of second messengers like cyclic AMP (cAMP) and the activation of downstream protein kinase pathways.
The cAMP/PKA Signaling Pathway
Activation of certain β-adrenergic receptors by this compound leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[5] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). This pathway is crucial for processes such as lipolysis and thermogenesis.[1]
Caption: The cAMP/PKA signaling pathway activated by this compound.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is another critical signaling axis influenced by this compound. In some cellular contexts, such as in esophageal squamous cell carcinoma (ESCC) cells, synephrine has been shown to inhibit the ERK pathway.[6] This is achieved by downregulating upstream activators like Galectin-3, leading to reduced phosphorylation and inactivation of ERK.[2][6] This inhibitory effect on a key pro-proliferative pathway highlights the context-dependent nature of synephrine's cellular effects.
Caption: Inhibition of the MAPK/ERK pathway by this compound.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and metabolism. Similar to its effect on the ERK pathway, synephrine has been demonstrated to inactivate the Akt pathway in cancer cells.[2] In other contexts, such as in 3T3-L1 preadipocytes, p-synephrine has been shown to activate the Akt pathway, leading to the inhibition of adipogenesis.[7] This highlights the cell-type-specific effects of synephrine. The anti-adipogenic effect is mediated by the activation of Akt, which in turn phosphorylates and inhibits Glycogen Synthase Kinase 3β (GSK3β).[7]
Caption: Modulation of the PI3K/Akt pathway by this compound.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to elucidate the effects of this compound on cellular signaling pathways.
Radioligand Binding Assay for Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of this compound for specific adrenergic receptor subtypes.
Objective: To quantify the competitive binding of this compound to a specific adrenergic receptor subtype against a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest (e.g., from transfected HEK293 or CHO cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁-receptors, [³H]-Yohimbine for α₂-receptors, [³H]-Dihydroalprenolol for β-receptors).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash Buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known non-labeled antagonist for the receptor.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow binding to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
cAMP Accumulation Assay (HTRF)
This assay measures the intracellular accumulation of cAMP in response to this compound treatment.
Objective: To quantify the effect of this compound on adenylyl cyclase activity by measuring changes in intracellular cAMP levels.
Materials:
-
Cells expressing the adrenergic receptor of interest.
-
This compound stock solution.
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control).
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate conjugate).
-
Cell culture medium and plates (e.g., 384-well).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Stimulation: Treat the cells with varying concentrations of this compound or forskolin for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF cAMP-d2 and anti-cAMP cryptate conjugates according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow for the competitive binding reaction to occur.
-
HTRF Reading: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the cAMP concentration based on a standard curve. Plot the cAMP concentration against the log concentration of this compound to determine the EC₅₀ value.
Caption: Workflow for a cAMP accumulation HTRF assay.
Western Blot Analysis for Phospho-ERK
This technique is used to detect and quantify the phosphorylation status of ERK, a key downstream effector in the MAPK pathway.
Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 at specific residues (Thr202/Tyr204).
Materials:
-
Cells of interest.
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Densitometry: Quantify the band intensities for phospho-ERK and total-ERK. Calculate the ratio of phospho-ERK to total-ERK to determine the change in ERK phosphorylation.
Caption: Workflow for Western blot analysis of p-ERK.
Conclusion
This compound exerts a complex and multifaceted influence on cellular signaling pathways. Its primary interaction with adrenergic receptors initiates a cascade of events that can either stimulate or inhibit downstream pathways such as the cAMP/PKA, MAPK/ERK, and PI3K/Akt signaling axes. The specific cellular response to this compound is highly dependent on the receptor subtype expression and the cellular context. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the pharmacological properties and therapeutic potential of this intriguing natural compound. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying the diverse biological effects of this compound.
References
- 1. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p-synephrine induces transcriptional changes via the cAMP/PKA pathway but not cytotoxicity or mutagenicity in human gastrointestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synephrine Hydrochloride Suppresses Esophageal Cancer Tumor Growth and Metastatic Potential through Inhibition of Galectin-3-AKT/ERK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-Synephrine exhibits anti-adipogenic activity by activating the Akt/GSK3β signaling pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Genotoxicity and Mutagenicity of (-)-Synephrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Synephrine, a protoalkaloid found predominantly in the peel of Citrus aurantium (bitter orange), is a common ingredient in dietary supplements marketed for weight management and athletic performance. Its structural similarity to other adrenergic amines has prompted thorough evaluation of its safety profile, particularly concerning its potential for genotoxicity and mutagenicity. This technical guide provides a comprehensive overview of the key studies conducted to assess the genotoxic and mutagenic potential of this compound. The available evidence from a battery of standard in vitro assays, including the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus test, indicates that this compound does not exhibit genotoxic or mutagenic properties under the tested conditions. This document summarizes the quantitative data where available, details the experimental protocols of pivotal studies, and provides visual representations of the experimental workflows.
Introduction
Genotoxicity and mutagenicity assessments are critical components of the safety evaluation of any chemical substance intended for human consumption. These studies aim to identify agents that can cause damage to the genetic material (DNA) of cells, potentially leading to mutations and carcinogenesis. For this compound, a comprehensive evaluation of its genotoxic potential is essential to ensure its safety for consumers. This guide focuses on the most common and regulatory-accepted assays for this purpose: the Ames test, the in vitro micronucleus test, and the in vitro chromosomal aberration assay.
Data Presentation: Summary of Genotoxicity and Mutagenicity Studies
The following tables summarize the key findings from in vitro genotoxicity and mutagenicity studies on this compound and related extracts.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data
| Test Substance | Tester Strains | Concentration Range | Metabolic Activation (S9) | Results | Reference |
| Bitter Orange Extract (50% p-synephrine) | Salmonella typhimurium TA1535, TA97a, TA98, TA100, TA102 | Up to 5000 µ g/plate | With and Without | Non-mutagenic. No increase in revertant colonies observed.[1] | Deshmukh et al., 2017a |
| Quantitative data on the number of revertant colonies were not available in the reviewed publication. |
Table 2: In Vitro Micronucleus Test Data
| Test Substance | Cell Line | Concentration Range | Exposure Duration | Metabolic Activation (S9) | Results | Reference |
| This compound | Human Hepatic Cells (HepG2) | 2 - 5000 µM | 24 hours | Not specified | Non-genotoxic and non-mutagenic.[2][3] | Ribeiro et al., 2019 |
| Quantitative data on the frequency of micronucleated cells were not available in the reviewed publication. |
Table 3: In Vitro Chromosomal Aberration Assay Data
| Test Substance | Cell Line | Concentration Range | Metabolic Activation (S9) | Results | Reference |
| This compound | Not Available | Not Available | Not Available | No studies found in the reviewed literature. | - |
Experimental Protocols
The following sections detail the methodologies for the key genotoxicity assays, based on the available literature and standard OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several histidine-dependent strains of Salmonella typhimurium.
Experimental Workflow:
Methodology based on Deshmukh et al. (2017a) and OECD Guideline 471:
-
Test System: Histidine-requiring strains of Salmonella typhimurium (TA1535, TA97a, TA98, TA100, and TA102) were used. These strains have different types of mutations in the histidine operon, allowing for the detection of various types of mutagens.
-
Metabolic Activation: The assay was performed both in the presence and absence of a rat liver post-mitochondrial fraction (S9 mix) to assess the mutagenicity of the test substance and its metabolites.
-
Procedure: The pre-incubation method was utilized. The tester strains were exposed to various concentrations of the bitter orange extract (up to 5000 µ g/plate ) in a liquid suspension with or without the S9 mix. This mixture was incubated at 37°C before being mixed with molten top agar and poured onto minimal glucose agar plates.
-
Controls: A negative (vehicle) control and positive controls (known mutagens for each strain with and without S9 activation) were run concurrently.
-
Data Collection: After incubation for 48-72 hours at 37°C, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate was counted.
-
Evaluation Criteria: A substance is considered mutagenic if it induces a concentration-dependent increase in the number of revertant colonies and/or a reproducible, statistically significant positive response for at least one concentration point in at least one strain, with or without metabolic activation.
In Vitro Micronucleus Test
The in vitro micronucleus test identifies substances that cause chromosomal damage. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division.
Experimental Workflow:
Methodology based on Ribeiro et al. (2019) and OECD Guideline 487:
-
Test System: Human hepatic cells (HepG2) were used as an in vitro model for the liver, a primary site of metabolism for ingested substances.
-
Treatment: Cells were exposed to this compound at concentrations ranging from 2 to 5000 µM for 24 hours.
-
Cytokinesis Block: To ensure that only cells that have undergone mitosis are scored, cytochalasin B is typically added to the culture to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Following treatment, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye) to visualize the main nuclei and any micronuclei.
-
Data Collection: The frequency of micronucleated cells is determined by scoring a predetermined number of binucleated cells (typically 1000-2000) per concentration.
-
Evaluation Criteria: A substance is considered positive if it induces a statistically significant and concentration-dependent increase in the frequency of micronucleated cells.
In Vitro Chromosomal Aberration Assay
The in vitro chromosomal aberration assay is designed to identify agents that cause structural changes in chromosomes. Although no studies on this compound were identified, the standard protocol is described below.
Experimental Workflow:
Methodology based on OECD Guideline 473:
-
Test System: Commonly used cell lines include Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Treatment: Cell cultures are exposed to the test substance at a minimum of three concentrations, both with and without metabolic activation (S9 mix), for a short (3-6 hours) and/or long (continuous for about 1.5 cell cycles) duration.
-
Metaphase Arrest: Prior to harvesting, a metaphase-arresting substance (e.g., colcemid or colchicine) is added to the cultures to accumulate cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, subjected to a hypotonic treatment to swell the cells and spread the chromosomes, fixed, and dropped onto microscope slides. The slides are then stained (e.g., with Giemsa).
-
Data Collection: A predetermined number of metaphase spreads (typically 100-200) per concentration are analyzed microscopically for different types of structural chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).
-
Evaluation Criteria: A test substance is considered to induce chromosomal aberrations if it produces a concentration-dependent increase in the number of cells with structural aberrations or a reproducible and statistically significant positive response at one or more concentrations.
Discussion and Conclusion
The available data from standard in vitro genotoxicity assays consistently indicate that this compound and bitter orange extracts containing a high concentration of p-synephrine are not mutagenic or genotoxic. The Ames test, conducted on a bitter orange extract with 50% p-synephrine, showed no increase in revertant colonies in five different Salmonella typhimurium strains, both with and without metabolic activation.[1] This suggests that neither the parent compound nor its metabolites induce point mutations in bacteria.
Similarly, an in vitro micronucleus study using human hepatic cells found no evidence of genotoxicity or mutagenicity at concentrations up to 5000 µM.[2][3] While an increase in reactive oxygen species (ROS) was observed at higher concentrations, this was accompanied by an upregulation of antioxidant defense mechanisms, which likely prevented DNA damage. This highlights the importance of cellular context and defense mechanisms in mitigating potential pro-oxidant effects.
While no studies specifically investigating the potential of this compound to induce chromosomal aberrations were identified in the reviewed literature, the negative results from the Ames and micronucleus tests provide a strong indication of its lack of genotoxic activity. The micronucleus assay, in particular, is capable of detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.
References
- 1. Safety, Efficacy, and Mechanistic Studies Regarding Citrus aurantium (Bitter Orange) Extract and p‐Synephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the cytotoxic, genotoxic, mutagenic, and pro-oxidant effect of synephrine, a component of thermogenic supplements, in human hepatic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (-)-Synephrine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Introduction
(-)-Synephrine is a protoalkaloid compound found in various plants, most notably in the unripe fruit of Citrus aurantium (bitter orange). It is the primary active ingredient in many dietary supplements marketed for weight loss and athletic performance. Due to its stimulant properties, accurate and reliable quantification of this compound in plant extracts and finished products is crucial for quality control, dosage accuracy, and regulatory compliance. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plant extracts.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The sample is extracted with a suitable solvent, filtered, and injected into the HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Formic acid, analytical grade
-
Plant extract samples (e.g., Citrus aurantium extract)
-
0.45 µm syringe filters
Equipment
-
HPLC system equipped with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Pipettes and volumetric flasks
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh approximately 100 mg of the powdered plant extract into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
A summary of the HPLC operating conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (20:80 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
Method Validation
The described HPLC method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Accuracy (Recovery) | 97.5% - 104.0%[1][2] |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | 0.25 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.78 µg/mL[3] |
Results and Discussion
The developed HPLC method provides excellent separation and quantification of this compound in plant extracts. The method is simple, rapid, and reliable, making it suitable for routine quality control analysis. The validation data demonstrates that the method is linear, accurate, and precise over the specified concentration range.
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Key parameters for HPLC method validation.
References
- 1. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of synephrine in bitter orange raw materials, extracts, and dietary supplements by liquid chromatography with ultraviolet detection: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Application Note: Chiral Separation of Synephrine Enantiomers by Supercritical Fluid Chromatography (SFC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the chiral separation of (R)- and (S)-synephrine enantiomers using Supercritical Fluid Chromatography (SFC). Synephrine (B1677852), a primary protoalkaloid found in various Citrus species, is a common ingredient in dietary supplements. Due to the potential for enantiomer-specific physiological activity, a reliable method for chiral separation is crucial for research, quality control, and drug development. This protocol employs a polysaccharide-based chiral stationary phase and a carbon dioxide-based mobile phase with a polar modifier and an amine additive to achieve baseline resolution of the enantiomers in a rapid and efficient manner.
Introduction
Synephrine is a sympathomimetic amine that interacts with adrenergic receptors. As with many chiral compounds, the individual enantiomers of synephrine may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is of significant importance. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages over traditional High-Performance Liquid Chromatography (HPLC) such as faster analysis times, reduced organic solvent consumption, and often superior resolution.[1][2][3] This is achieved by using supercritical carbon dioxide as the main mobile phase, which possesses low viscosity and high diffusivity.[1]
Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and high success rates for the enantioseparation of a wide range of chiral compounds in SFC.[4][5][6] For the analysis of basic compounds like synephrine, the addition of a small amount of an amine additive to the mobile phase is often necessary to improve peak shape and resolution.[7][8] This application note provides a detailed protocol for the successful chiral separation of synephrine enantiomers using a polysaccharide-based CSP with an optimized SFC mobile phase.
Experimental Protocols
Instrumentation and Materials
-
SFC System: An analytical SFC system equipped with a backpressure regulator, a column oven, an autosampler, and a photodiode array (PDA) or UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column. Based on separations of similar primary amines, a column such as Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) is recommended.
-
Mobile Phase:
-
Supercritical Carbon Dioxide (CO2), SFC grade.
-
Methanol (B129727) (MeOH), HPLC or SFC grade, as the co-solvent.
-
Isopropylamine (IPA) or Diethylamine (DEA) as a basic additive.
-
-
Sample Preparation:
-
A stock solution of racemic synephrine (e.g., 1 mg/mL) is prepared in methanol.
-
This stock solution is then diluted to a working concentration (e.g., 0.1 mg/mL) with methanol for injection.
-
SFC Method Parameters
The following parameters are a starting point and may require optimization for specific instruments and columns.
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | CO2 / Methanol with 0.1% Isopropylamine |
| Gradient | Isocratic |
| Co-solvent % | 20% Methanol with 0.1% Isopropylamine |
| Flow Rate | 3.0 mL/min |
| Backpressure | 150 bar |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Detection | UV at 225 nm |
Data Presentation
The following table summarizes the expected chromatographic results based on the separation of structurally similar primary amines by chiral SFC.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (S)-Synephrine | 3.5 | \multirow{2}{*}{> 2.0} |
| (R)-Synephrine | 4.2 |
Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase used.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the chiral SFC separation of synephrine enantiomers.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fagg-afmps.be [fagg-afmps.be]
- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Detection of (-)-Synephrine in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of (-)-Synephrine in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies outlined are synthesized from established and validated procedures to ensure reliability and reproducibility for pharmacokinetic studies and other research applications.
Introduction
This compound is a primary protoalkaloid found in the peel and fruit of Citrus aurantium (bitter orange) and is widely used in dietary supplements for weight management. Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic and toxicological assessments. This protocol details two robust sample preparation methods—protein precipitation and a more sensitive derivatization-based procedure—coupled with a validated UPLC-MS/MS method for its determination.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥97% purity)
-
This compound-¹³C₂,¹⁵N (stable isotope-labeled internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Dansyl chloride
-
Sodium bicarbonate buffer (pH 8-11)
-
Methyl tert-butyl ether (MTBE)
-
n-Hexane
-
Human plasma (K₂EDTA)
Sample Preparation Method 1: Protein Precipitation
This method is rapid and suitable for routine analysis where high sensitivity is not the primary requirement.
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of Synephrine-¹³C₂,¹⁵N in 50:50 methanol:water).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and inject into the LC-MS/MS system.
Sample Preparation Method 2: Derivatization for Enhanced Sensitivity
This two-step extraction and derivatization method is designed to achieve a lower limit of quantification (LLOQ) by improving recovery and reducing matrix effects.[1]
-
Initial Extraction:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 400 µL of an extraction solvent (e.g., acetonitrile).
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.
-
Collect the supernatant.[1]
-
-
Derivatization:
-
Second Extraction:
LC-MS/MS Analysis
The following parameters provide a validated starting point for the analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| System | UPLC System |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 0-0.5 min (5% B), 0.5-2.0 min (5-95% B), 2.0-2.5 min (95% B), 2.5-3.0 min (95-5% B) |
| Run Time | 3.0 minutes[3] |
Mass Spectrometry Conditions
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode[3] |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[3] |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 168.1 | 107.0 | 15 |
| Synephrine-¹³C₂,¹⁵N (IS) | 171.1 | 110.0 | 15 |
Note: Collision energy should be optimized for the specific instrument used.
Method Validation Summary
The following table summarizes typical validation parameters for a similar LC-MS/MS method for synephrine (B1677852) in plasma.[3]
| Parameter | Result |
| Linearity Range | 5 - 2500 ng/mL[3] |
| LLOQ | 5 ng/mL (Protein Precipitation) / ~0.02 ng/mL (Derivatization)[1][2][3][4] |
| Intra-day Precision (RSD) | < 12%[3] |
| Inter-day Precision (RSD) | < 12%[3] |
| Accuracy | 88.5 - 109.5%[3] |
| Mean Recovery | 73.4 - 76.6%[3] |
Visualized Workflow
References
- 1. CN109187832A - LC-MS/MS measures the method for neo-synephrine concentration and the pre-treating method of sample in blood plasma - Google Patents [patents.google.com]
- 2. Pre-column derivatization method for determining phenylephrine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. latamjpharm.org [latamjpharm.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Assays Assessing (-)-Synephrine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Synephrine, a primary protoalkaloid found in the extract of bitter orange (Citrus aurantium), has garnered significant interest for its potential therapeutic applications, particularly in weight management and as an anti-cancer agent.[1][2] Structurally similar to endogenous catecholamines like epinephrine (B1671497) and norepinephrine, this compound's bioactivity is primarily mediated through its interaction with adrenergic receptors, though other signaling pathways are also implicated.[3][4] These application notes provide detailed protocols for a suite of cell-based assays to investigate the multifaceted bioactivity of this compound, focusing on its effects on adipogenesis, lipolysis, and apoptosis. The included methodologies and data presentation guidelines are intended to facilitate reproducible and robust assessment of this compound's pharmacological properties in a preclinical setting.
Data Summary: Bioactivity of this compound
The following tables summarize quantitative data from various cell-based assays investigating the effects of this compound.
Table 1: Effects of this compound on Adipogenesis and Lipolysis
| Cell Line | Assay | Treatment | Concentration Range | Incubation Time | Key Findings |
| 3T3-L1 | Adipogenesis (Oil Red O Staining) | This compound | 10 µM | 8 days | Inhibited adipocyte differentiation and lipid accumulation.[5] |
| 3T3-L1 | Adipogenesis (Gene Expression) | p-Synephrine | Not specified | Not specified | Reduced expression of adipogenic markers C/EBPα and PPARγ.[6][7] |
| 3T3-L1 | Lipolysis (Glycerol Release) | p-Synephrine | Not specified | Not specified | Stimulated lipolysis through β3-adrenergic receptor activation.[2][3][8] |
| L6 Skeletal Muscle Cells | Glucose Consumption | p-Synephrine | 0-100 µM | 24 hours | Increased basal glucose consumption by up to 50%.[1] |
Table 2: Cytotoxic and Apoptotic Effects of this compound
| Cell Line | Assay | Treatment | Concentration Range | Incubation Time | Key Findings |
| Esophageal Squamous Carcinoma (ESCC) cells | Cytotoxicity (MTT Assay) | Synephrine | Not specified | Not specified | Reduced cell viability in a dose-dependent manner.[3] |
| Human Hepatocellular Carcinoma (HepG2) cells | Apoptosis | Synephrine and Caffeine combination | 3:60, 3:90, 3:600 µM | Not specified | Induced DNA damage and apoptosis.[3] |
| Leukemia K562 and Lymphoma Granta cells | Cytotoxicity (MTT Assay) | Synephrine derivative (10S-E2) | ~13 µM | 24 hours | Exhibited cytotoxic activity.[9] |
| WI-38 Human Lung Fibroblast cells | Cell Viability (WST Assay) | Synephrine | Up to 50 µM | 3 hours | 90% cell viability observed at 100 µM, indicating low toxicity at tested concentrations.[8][10] |
Section 1: Adipogenesis Assays
Adipogenesis is the process of preadipocyte differentiation into mature adipocytes. This compound has been shown to inhibit this process, suggesting its potential as an anti-obesity agent.[5][6]
Experimental Workflow: Adipogenesis Inhibition Assay
Caption: Workflow for assessing this compound's effect on 3T3-L1 adipogenesis.
Protocol 1.1: Oil Red O Staining for Lipid Accumulation
This protocol details the staining of intracellular lipid droplets in differentiated 3T3-L1 adipocytes to quantify the extent of adipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (BCS)
-
Differentiation Medium (DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin)
-
Insulin (B600854) Medium (DMEM with 10% FBS, 10 µg/mL Insulin)
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O working solution (0.5% Oil Red O in isopropanol (B130326), diluted with water)
-
Isopropanol (100%)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate and grow to confluence. Maintain the cells in a post-confluent state for 48 hours.
-
Induction of Differentiation: On Day 0, replace the medium with differentiation medium containing various concentrations of this compound or vehicle control.
-
Maturation: On Day 3, replace the medium with insulin medium containing the respective concentrations of this compound. Replenish with fresh insulin medium every 2 days until Day 8.
-
Fixation: On Day 8, wash the cells twice with PBS and fix with 10% formalin for at least 1 hour.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol for 5 minutes.[11] Add Oil Red O working solution and incubate for 10-20 minutes at room temperature.[11][12]
-
Washing: Remove the Oil Red O solution and wash the cells 2-5 times with water until the excess stain is removed.[12]
-
Quantification: Dry the plate completely. Add 100% isopropanol to each well to elute the stain from the lipid droplets.[13] Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.[14]
Section 2: Lipolysis Assay
Lipolysis is the breakdown of triglycerides into free fatty acids and glycerol (B35011). This compound is known to promote lipolysis, primarily through the activation of β3-adrenergic receptors.[2][3][8]
Signaling Pathway: this compound-Induced Lipolysis
Caption: this compound stimulates lipolysis via the β3-AR/cAMP/PKA pathway.
Protocol 2.1: Glycerol Release Assay
This assay measures the amount of glycerol released into the culture medium as an indicator of lipolysis.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer Bicarbonate (KRB) buffer with 2% BSA
-
This compound stock solution
-
Isoproterenol (positive control)
-
Glycerol Assay Kit
-
Microplate reader
Procedure:
-
Cell Preparation: Use fully differentiated 3T3-L1 adipocytes (Day 8-12 post-induction).
-
Starvation: Wash the cells with PBS and incubate in serum-free DMEM for 2-4 hours.
-
Treatment: Replace the medium with KRB buffer containing various concentrations of this compound, isoproterenol, or vehicle control.
-
Incubation: Incubate the cells for 1-3 hours at 37°C.
-
Sample Collection: Collect the culture medium from each well.
-
Glycerol Measurement: Determine the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the glycerol release to the total protein content of the cells in each well.
Section 3: Apoptosis Assays
Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Several studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, highlighting its potential as an anti-cancer therapeutic.[3]
Signaling Pathway: this compound-Induced Apoptosis in Cancer Cells
Caption: this compound induces apoptosis by modulating key signaling pathways.
Protocol 3.1: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Materials:
-
Cancer cell line of interest (e.g., HepG2, K562)
-
Culture medium appropriate for the cell line
-
This compound stock solution
-
Staurosporine or other apoptosis inducer (positive control)
-
Caspase-3/7 Activity Assay Kit (fluorescent or colorimetric)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, a positive control, or vehicle control for the desired duration (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells according to the protocol provided with the caspase activity assay kit.[15][16] This typically involves adding a lysis buffer and incubating on ice.[15]
-
Assay Reaction: Add the cell lysate to a new plate containing the caspase substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorescent assays) and reaction buffer.[17]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light for fluorescent assays.[15]
-
Measurement: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em = 380/460 nm for fluorescent assays) using a microplate reader.[16][17]
-
Data Analysis: The fold increase in caspase activity can be determined by comparing the readings from treated samples to the untreated control.
Section 4: Cell Viability Assay
To distinguish between cytotoxic and cytostatic effects and to determine the appropriate concentration range for bioactivity assays, a cell viability assay should be performed.
Protocol 4.1: MTT/WST-1 Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cell line of interest
-
Appropriate culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent
-
Solubilization solution (e.g., DMSO or SDS) for MTT assay
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Expose the cells to a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[18]
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's bioactivity. By employing these standardized cell-based assays, researchers can obtain reliable and comparable data on its effects on adipogenesis, lipolysis, and apoptosis. The provided signaling pathway diagrams offer a visual representation of the molecular mechanisms that may be investigated further using techniques such as Western blotting for key protein phosphorylation and expression levels (e.g., AMPK, Akt, ERK).[1][3] This comprehensive approach is crucial for advancing our understanding of this compound's therapeutic potential and for guiding future drug development efforts.
References
- 1. p-Synephrine stimulates glucose consumption via AMPK in L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synephrine in dietary supplements and specialized foodstuffs: biological activity, safety and methods of analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Anti-Adipogenic Effects of Hispidulin and p-Synephrine on 3T3-L1 Adipocytes [mdpi.com]
- 6. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synephrine Inhibits Oxidative Stress and H2O2-Induced Premature Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioscience.co.uk [bioscience.co.uk]
- 15. mpbio.com [mpbio.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the In Vivo Effects of (-)-Synephrine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Synephrine, a primary protoalkaloid found in the fruit of Citrus aurantium (bitter orange), has garnered significant interest for its potential therapeutic applications, particularly in weight management and as a performance enhancer. Structurally similar to endogenous catecholamines, this compound exerts its effects primarily through adrenergic signaling pathways. Understanding its in vivo effects is crucial for elucidating its mechanism of action, evaluating its safety profile, and developing novel therapeutic strategies. This document provides detailed application notes and standardized protocols for researchers investigating the in vivo effects of this compound using various animal models.
Data Presentation: Summary of In Vivo Effects
The following tables summarize quantitative data from various preclinical studies investigating the effects of this compound in rodent models.
Table 1: Metabolic Effects of this compound in Rodent Models
| Animal Model | Dosage | Route of Administration | Duration | Key Metabolic Effects | Reference(s) |
| Mice | 30 and 300 mg/kg | Oral gavage | 28 days | Reduction in body weight gain. | [1] |
| Mice | Not specified | Not specified | Not specified | Increased fat oxidation. | [2][3][4] |
| Rats | 3 mg/kg | Oral | Acute | Increased fat oxidation during exercise. | [2] |
| Rats | Not specified | Perfused liver | Acute | Increased glycogenolysis, glycolysis, and gluconeogenesis. | [5][6] |
| Mice | 5 and 10 mg/kg | Intraperitoneal | Acute | Decreased TNF-α and IL-6; increased IL-10 in an LPS-induced lung injury model. | [7] |
Table 2: Cardiovascular Effects of this compound in Rodent Models
| Animal Model | Dosage | Route of Administration | Duration | Key Cardiovascular Effects | Reference(s) |
| Rats | 10 and 50 mg/kg/day | Oral gavage | 28 days | No significant changes in heart rate or blood pressure. | [2] |
| Rats | 2.5 - 20 mg/kg | Oral | 7 days | Dose-related ventricular arrhythmias and QRS complex enlargement. | [2] |
| Rats | Not specified | Perfused liver | Acute | Increased portal perfusion pressure. | [5][6] |
Table 3: Neurological Effects of this compound in Rodent Models
| Animal Model | Dosage | Route of Administration | Duration | Key Neurological Effects | Reference(s) |
| Mice | Not specified | Not specified | Not specified | Antidepressant-like effects in forced swimming and tail-hanging tests. | [8] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rodents
This protocol describes the standard method for oral administration of this compound to mice and rats.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, 0.9% saline, or 0.5% carboxymethylcellulose)
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded, ball-tip
-
Syringes
-
Animal scale
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound hydrochloride.
-
Dissolve the compound in the chosen vehicle to the desired final concentration. The concentration should be calculated to allow for an administration volume of 5-10 mL/kg for rats and 10 mL/kg for mice.[9]
-
Ensure complete dissolution by vortexing or brief sonication.
-
Prepare the dosing solution fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the precise volume of the dosing solution to be administered.
-
Gently but firmly restrain the animal. For mice, this can be achieved by scruffing the neck. For rats, secure the animal's body while holding the head and extending the neck.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, from the tip of the nose to the last rib. Mark this length on the needle.[10]
-
Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Slowly administer the dosing solution directly into the stomach.[10]
-
Withdraw the gavage needle gently.
-
Monitor the animal for any signs of distress (e.g., difficulty breathing, fluid from the nose) during and immediately after the procedure.[11]
-
-
Control Group:
-
Administer the vehicle alone to the control group using the same volume and procedure.
-
Protocol 2: Assessment of Metabolic Rate by Indirect Calorimetry
This protocol outlines the procedure for measuring energy expenditure and substrate utilization in mice treated with this compound using an open-circuit indirect calorimetry system.
Materials:
-
Indirect calorimetry system with metabolic cages
-
Standard rodent chow and water bottles
-
Animal scale
Procedure:
-
Acclimation:
-
System Calibration and Setup:
-
Calibrate the O2 and CO2 sensors of the indirect calorimetry system according to the manufacturer's instructions using a certified gas mixture.[12]
-
Ensure the system is leak-proof.
-
Program the system to record data at regular intervals (e.g., every 15-30 minutes).
-
-
Experimental Procedure:
-
At the start of the experiment, weigh each mouse and record the weight.
-
Administer this compound or vehicle control as described in Protocol 1.
-
Immediately place the mice back into their respective metabolic cages.
-
Begin data collection, monitoring O2 consumption (VO2) and CO2 production (VCO2) for a predetermined period (e.g., 24 hours).[9]
-
-
Data Analysis:
-
Calculate the Respiratory Exchange Ratio (RER) as the ratio of VCO2 to VO2 (RER = VCO2 / VO2). An RER value close to 1.0 indicates carbohydrate oxidation, while a value around 0.7 indicates fat oxidation.[12]
-
Calculate energy expenditure (Heat) using the Weir equation or a simplified formula provided by the system's software (e.g., Heat (kcal/hr) = (3.815 + 1.232 x RER) x VO2).[12]
-
Analyze the data to determine the effect of this compound on metabolic rate and substrate utilization over time, comparing the treatment group to the control group.
-
Protocol 3: Cardiovascular Monitoring via Radiotelemetry
This protocol describes the continuous monitoring of blood pressure and heart rate in conscious, freely moving rats administered this compound using implantable radiotelemetry devices.
Materials:
-
Implantable telemetry transmitters
-
Receivers and data acquisition system
-
Surgical instruments for sterile implantation
-
Anesthetics and analgesics
Procedure:
-
Surgical Implantation of Telemetry Device:
-
Surgically implant the telemetry transmitter into the peritoneal cavity of the rat under aseptic conditions and appropriate anesthesia.
-
Insert the pressure-sensing catheter into the abdominal aorta or femoral artery and secure it.[1][13]
-
Suture the transmitter body to the abdominal wall.[13]
-
Close the incisions and provide appropriate post-operative care, including analgesia.
-
Allow the animals to recover for at least one week before starting the experiment.[13]
-
-
Baseline Data Collection:
-
House the rats individually in their home cages placed on top of the telemetry receivers.
-
Record baseline blood pressure and heart rate for a sufficient period (e.g., 24 hours) to establish a stable diurnal rhythm before drug administration.
-
-
Experimental Procedure:
-
Administer this compound or vehicle control to the rats as described in Protocol 1.
-
Continuously record cardiovascular parameters (systolic, diastolic, and mean arterial pressure, and heart rate) for the desired duration.
-
-
Data Analysis:
-
Analyze the telemetered data to determine the effects of this compound on cardiovascular parameters.
-
Compare the changes in blood pressure and heart rate in the treatment group to the control group, considering the time course of the effects.
-
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the cAMP/PKA and Akt signaling pathways in tissue samples from this compound-treated animals.
Materials:
-
Tissue samples (e.g., liver, adipose tissue)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-PKA, anti-phospho-Akt, anti-total PKA, anti-total Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Tissue Homogenization and Protein Extraction:
-
Homogenize the collected tissue samples in ice-cold lysis buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.[6]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[15]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the levels of the corresponding total proteins to determine the extent of pathway activation.
-
Mandatory Visualizations
Signaling Pathways
Caption: Simplified cAMP/PKA signaling pathway activated by this compound leading to lipolysis.
Caption: Overview of the Akt/mTOR signaling pathway potentially modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for studying the in vivo effects of this compound.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The action of p-synephrine on hepatic carbohydrate metabolism and respiration occurs via both Ca(2+)-mobilization and cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. p-synephrine induces transcriptional changes via the cAMP/PKA pathway but not cytotoxicity or mutagenicity in human gastrointestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 10. A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute p‐synephrine ingestion increases fat oxidation rate during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Isolation of (-)-Synephrine from Bitter Orange Peel
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Synephrine is a protoalkaloid amine found in the peel of bitter orange (Citrus aurantium). It is the primary active component responsible for the pharmacological effects of bitter orange extracts, which are commonly used in dietary supplements for weight management and as a sympathomimetic agent. Structurally similar to epinephrine, this compound acts as an adrenergic agonist. The isolation and purification of this compound are crucial for pharmacological studies, the development of standardized extracts, and as a reference standard for quality control.
This document provides a detailed protocol for the isolation of this compound from bitter orange peel, including methods for extraction, purification, and analytical quantification.
Experimental Protocols
Preparation of Plant Material
Fresh, unripe bitter orange fruits should be harvested, washed thoroughly, and the peel carefully separated from the pulp. The peels are then dried in a circulating air oven at a temperature of 40-50°C to a constant weight to prevent enzymatic degradation of the active compounds. The dried peels are subsequently ground into a coarse powder (approximately 20-40 mesh) to increase the surface area for efficient extraction.
Extraction of this compound
An acid-base solvent extraction method is commonly employed for the selective extraction of alkaloids like synephrine (B1677852).
Methodology:
-
Acidic Extraction:
-
Macerate 100 g of the dried bitter orange peel powder in 1 L of 0.07 M hydrochloric acid (HCl) solution.
-
Stir the mixture continuously for 24 hours at room temperature.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Collect the acidic aqueous extract. The solid residue can be subjected to a second extraction under the same conditions to maximize the yield.
-
-
Basification and Liquid-Liquid Extraction:
-
Combine the acidic aqueous extracts and adjust the pH to approximately 9-10 with a 2 M sodium hydroxide (B78521) (NaOH) solution. This converts the synephrine hydrochloride salt into its free base form.
-
Transfer the basified extract to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297). Shake the funnel vigorously for 5-10 minutes, periodically releasing the pressure.
-
Allow the layers to separate and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Combine all the organic extracts.
-
-
Concentration:
-
Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude synephrine-rich extract.
-
Purification by Column Chromatography
The crude extract is further purified using column chromatography to isolate this compound from other co-extracted compounds.
Methodology:
-
Column Preparation:
-
Prepare a slurry of silica (B1680970) gel (60-120 mesh) in the chosen mobile phase.
-
Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by passing the mobile phase through it until the packing is stable.
-
-
Sample Loading and Elution:
-
Dissolve the crude synephrine extract in a minimal amount of the mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Begin the elution with a suitable mobile phase. A common gradient system starts with a non-polar solvent and gradually increases in polarity. For synephrine, a mobile phase system of chloroform:methanol (B129727), starting with a ratio of 98:2 and gradually increasing the methanol concentration, is effective.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions of 10-20 mL.
-
Monitor the fractions for the presence of synephrine using Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a silica gel TLC plate and develop it in a suitable solvent system (e.g., ethyl acetate:methanol:ammonia, 85:10:5). Visualize the spots under UV light (254 nm) or by spraying with a suitable reagent (e.g., Dragendorff's reagent).
-
Combine the fractions that show a single spot corresponding to the Rf value of a synephrine standard.
-
Crystallization of this compound
The final step in obtaining pure this compound is crystallization.
Methodology:
-
Concentration and Crystallization:
-
Combine the pure synephrine fractions from column chromatography and concentrate them under reduced pressure.
-
Dissolve the resulting residue in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystallization.
-
-
Isolation and Drying:
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Dry the crystals in a vacuum oven at a temperature below 50°C to obtain pure this compound.
-
Data Presentation
The following tables summarize the expected quantitative data from the isolation and purification process.
| Extraction Step | Parameter | Value | Reference |
| Acidic Extraction | Solvent | 0.07 M HCl | [1] |
| Solid to Solvent Ratio | 1:10 (w/v) | ||
| Extraction Time | 24 hours | ||
| Temperature | Room Temperature | ||
| Liquid-Liquid Extraction | pH of Aqueous Phase | 9-10 | |
| Organic Solvent | Ethyl Acetate | ||
| Number of Extractions | 3 | ||
| Purification Step | Parameter | Value | Reference |
| Column Chromatography | Stationary Phase | Silica Gel (60-120 mesh) | |
| Mobile Phase | Chloroform:Methanol (gradient) | ||
| Crystallization | Solvent | Methanol |
| Analysis | Parameter | Expected Result | Reference |
| Yield | Crude Extract Yield | 10-15% of dried peel weight | [1] |
| Pure this compound Yield | 0.5-2.0% of dried peel weight | ||
| Purity | Purity after Column Chromatography | >95% (by HPLC) | |
| Purity after Crystallization | >98% (by HPLC) | [2] | |
| Identification | Rf value (TLC) | ~0.45 (Ethyl acetate:Methanol:Ammonia 85:10:5) | |
| Retention Time (HPLC) | Varies based on method | [3] |
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for the quantification of this compound.
Methodology:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate (B84403) adjusted to pH 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution. A typical isocratic mobile phase is a 90:10 (v/v) mixture of the buffer and acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 225 nm or 275 nm.[2]
-
Quantification: Based on a calibration curve prepared from a certified this compound reference standard.
Mandatory Visualization
Caption: Workflow for the isolation of this compound.
Signaling Pathway
While a detailed signaling pathway is extensive, the primary mechanism of this compound involves its interaction with adrenergic receptors.
Caption: Simplified adrenergic signaling of this compound.
References
- 1. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A green separation mode of synephrine from Citrus aurantium L. (Rutaceae) by nanofiltration technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of synephrine and octopamine in bitter orange peel by HPTLC with densitometry. | Semantic Scholar [semanticscholar.org]
Application of (-)-Synephrine as a Pharmacological Tool: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Synephrine, also known as p-synephrine, is a naturally occurring protoalkaloid found predominantly in the fruit of Citrus aurantium (bitter orange). Structurally similar to endogenous catecholamines like epinephrine (B1671497) and norepinephrine, this compound has garnered significant interest as a pharmacological tool due to its distinct adrenergic activity. It is frequently utilized in studies related to metabolism, obesity, and cardiovascular function, as well as in cancer and inflammation research. These notes provide an overview of its applications, quantitative data on its activity, and detailed protocols for its use in key experimental assays.
Pharmacological Profile
This compound primarily acts as an agonist at adrenergic receptors, with a notable preference for β3-adrenergic receptors. Its affinity for α, β1, and β2 adrenergic receptors is considerably lower, which is believed to contribute to its more favorable cardiovascular safety profile compared to other sympathomimetic amines like ephedrine. The compound has been shown to modulate several key signaling pathways, making it a versatile tool for investigating cellular processes.
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity at various adrenergic receptor subtypes and its effects in selected functional and in vivo studies.
Table 1: Adrenergic Receptor Binding Affinities of this compound
| Receptor Subtype | Test System | pKi | Ki (nM) | Reference |
| α1A-Adrenergic | Cloned human α1A-AR in HEK293 cells | 4.11 | ~77,625 | [1] |
| α2A-Adrenergic | Cloned human α2A-AR in CHO cells | 4.44 | ~36,308 | [1] |
| α2C-Adrenergic | Cloned human α2C-AR in CHO cells | 4.61 | ~24,547 | [1] |
Note: A higher pKi value indicates a higher binding affinity.
Table 2: Functional Activity of this compound
| Assay | Test System | Activity | Potency/Efficacy | Reference |
| Intracellular Calcium Mobilization | Human α1A-AR in HEK293 cells | Partial Agonist | Emax = 55.3% of L-phenylephrine at 100 µM | [1][2] |
| Lipolysis | Human Adipocytes | Agonist | Weak stimulator | [1] |
| cAMP Production | Rat Liver | Agonist | Stimulated cAMP overflow | [3] |
Table 3: In Vivo Effects of this compound in Rodent Models
| Study Focus | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Metabolic Effects | Rat | 50 and 300 mg/kg | Oral | Increased glycogen (B147801) phosphorylase activity; decreased pyruvate (B1213749) kinase and pyruvate dehydrogenase activity. | [4] |
| Anti-inflammatory Effects | Mouse (LPS-induced acute lung injury) | 5 and 10 mg/kg | Intraperitoneal | Decreased TNF-α and IL-6; inhibited NF-κB phosphorylation. | [5] |
| Anti-tumor Effects | Nude Mice (ESCC xenografts) | 20 mg/kg | Not specified | Significant antitumor effect. | |
| Diabetes Amelioration | Mouse (alloxan-induced) | Not specified | Not specified | Ameliorated diabetes by inhibiting oxidative stress and inflammation via NF-κB and MAPK pathways. | [6] |
Signaling Pathways
This compound has been demonstrated to influence several critical intracellular signaling pathways.
Experimental Protocols
Adrenergic Receptor Binding Assay
This protocol is adapted from general radioligand competition binding assay procedures and should be optimized for the specific receptor subtype and cell line being used.
Objective: To determine the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β).
-
This compound stock solution.
-
Incubation Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and vials.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in incubation buffer.
-
In a 96-well plate, add in the following order: incubation buffer, radioligand at a concentration near its Kd, and the serially diluted this compound or vehicle.
-
To initiate the binding reaction, add the cell membrane preparation to each well.
-
For non-specific binding control wells, add a high concentration of a known unlabeled antagonist for the receptor.
-
Incubate the plate at room temperature (or 37°C, depending on the receptor) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound treatment.
Objective: To determine the effect of this compound on adenylyl cyclase activity through the measurement of intracellular cAMP.
Materials:
-
Cells expressing the Gs- or Gi-coupled receptor of interest.
-
This compound stock solution.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) (for studying Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and plates.
Procedure:
-
Seed cells in a 96- or 384-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period.
-
For Gi-coupled receptors, pre-stimulate the cells with forskolin to induce a measurable level of cAMP.
-
Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit protocol.
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve and determine the EC50 or IC50 of this compound.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
Objective: To determine the cytotoxic or anti-proliferative effects of this compound.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 10 µM to 100 µM) and a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[7]
3T3-L1 Adipocyte Differentiation Assay
This protocol outlines the induction of 3T3-L1 preadipocyte differentiation and treatment with this compound.
Objective: To investigate the effect of this compound on adipogenesis.
Materials:
-
3T3-L1 preadipocytes.
-
Preadipocyte growth medium (e.g., DMEM with 10% calf serum).
-
Differentiation medium (MDI): DMEM with 10% fetal bovine serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Adipocyte maintenance medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound stock solution.
-
Oil Red O staining solution for lipid visualization.
Procedure:
-
Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.
-
Two days post-confluence, initiate differentiation by replacing the growth medium with differentiation medium (MDI). This is considered Day 0.
-
From Day 0, treat the cells with the desired concentrations of this compound or vehicle control. Replenish the medium with fresh differentiation medium and this compound every 2 days.
-
On Day 2, replace the differentiation medium with adipocyte maintenance medium containing this compound.
-
Continue to culture the cells in maintenance medium with this compound, changing the medium every 2 days, until Day 8-10.
-
Assess adipocyte differentiation by visualizing lipid droplet accumulation using Oil Red O staining or by quantifying the expression of adipogenic marker genes (e.g., PPARγ, aP2) via qPCR or Western blot.
Conclusion
This compound is a valuable pharmacological tool with a well-defined, though complex, mechanism of action. Its preferential activity at β3-adrenergic receptors and its influence on key signaling pathways make it a useful compound for research in metabolism, inflammation, and oncology. The protocols provided herein offer a foundation for the application of this compound in various experimental settings. Researchers should note that optimal concentrations and conditions may vary depending on the specific cell type or animal model and should be determined empirically.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The action of p-synephrine on hepatic carbohydrate metabolism and respiration occurs via both Ca(2+)-mobilization and cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of p-synephrine on hepatic enzyme activities linked to carbohydrate metabolism and ATP levels in vivo and in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Synephrine ameliorates alloxan-induced diabetes mellitus through inhibiting oxidative stress and inflammation via suppressing the NF-kappa B and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of (-)-Synephrine in Metabolic Research
1. Introduction
(-)-Synephrine, also known as p-synephrine, is the primary protoalkaloid found in the bitter orange (Citrus aurantium) fruit.[1][2] Structurally similar to endogenous catecholamines like epinephrine, it is a key component in many dietary supplements marketed for weight management and sports performance.[3][4] Its growing popularity in metabolic research stems from its purported ability to increase energy expenditure and fat oxidation with a more favorable safety profile compared to other sympathomimetic amines like ephedrine.[3][5] These notes provide an overview of its mechanism of action, observed metabolic effects, and safety profile to guide its application in a research setting.
2. Mechanism of Action
This compound's metabolic effects are primarily attributed to its activity as an adrenergic receptor agonist.[3] Unlike other amines, it exhibits a distinct receptor binding profile:
-
High Affinity for β3-Adrenergic Receptors: The primary mechanism for its metabolic effects is believed to be the activation of β3-adrenergic receptors.[6][7] These receptors are predominantly found in adipose tissue and are key regulators of lipolysis and thermogenesis.[3]
-
Poor Affinity for other Adrenergic Receptors: Crucially, this compound has a very low binding affinity for α1, α2, β1, and β2 adrenergic receptors.[6][7][8] This poor affinity explains the general lack of significant cardiovascular side effects, such as increased heart rate or blood pressure, that are commonly associated with less selective adrenergic agonists like ephedrine.[7][8]
Activation of the β3-adrenergic receptor by this compound initiates a downstream signaling cascade, leading to the breakdown of stored triglycerides into free fatty acids and glycerol (B35011), which can then be oxidized for energy.
3. Key Metabolic Effects Observed in Research
Numerous human clinical trials have investigated the metabolic impact of acute this compound supplementation. The most consistently reported finding is an increase in fat oxidation during exercise, while effects on resting metabolism are more variable.
3.1. Effects on Resting Metabolism
Some studies report a modest increase in resting metabolic rate (RMR) following this compound ingestion, while others find no significant effect.[6][9][10] The co-ingestion with flavonoids like naringin (B1676962) and hesperidin (B1673128) may enhance its thermogenic effect.[10]
Table 1: Effects of this compound on Resting Metabolic Rate (RMR) in Human Studies
| Study Population | Dosage | Key Findings | Reference(s) |
|---|---|---|---|
| 10 healthy subjects | 50 mg p-synephrine | 65 kcal increase in RMR vs. placebo after 75 mins. | [10][11] |
| 10 healthy subjects | 50 mg p-synephrine + 600 mg naringin | 129 kcal increase in RMR vs. placebo. | [10][11] |
| 10 healthy subjects | 50 mg p-synephrine + 600 mg naringin + 100 mg hesperidin | 183 kcal increase in RMR vs. placebo (statistically significant). | [10][11] |
| 6 healthy subjects | 12 mg p-synephrine (in a multi-ingredient product) | 2.41% increase in RMR one hour after ingestion. | [9] |
| 18 healthy subjects | 3 mg/kg p-synephrine | No significant change in resting energy expenditure. |[6] |
3.2. Effects on Substrate Oxidation During Exercise
The most pronounced effect of this compound is the shift in fuel utilization during physical activity. Studies consistently show an increase in the rate of fat oxidation, accompanied by a corresponding decrease in carbohydrate oxidation, during low-to-moderate intensity aerobic exercise.[6][12][13]
Table 2: Effects of this compound on Substrate Oxidation During Exercise in Human Studies
| Study Population | Dosage | Exercise Protocol | Key Findings | Reference(s) |
|---|---|---|---|---|
| 18 healthy subjects | 3 mg/kg p-synephrine | Incremental cycle ergometer test | Increased maximal fat oxidation rate (0.40 vs 0.29 g/min for placebo). Reduced carbohydrate oxidation at low-to-moderate intensities. | [6] |
| 13 healthy subjects | 3 mg/kg p-synephrine | Incremental cycle ergometer test | Increased maximal rate of fat oxidation (0.43 vs 0.30 g/min for placebo). | [14] |
| 14 healthy subjects | 3 mg/kg p-synephrine | 1 hour of cycling at Fatmax | Increased whole-body fat oxidation (37.3 vs 33.6 g for placebo). Reduced carbohydrate oxidation (85.0 vs 99.5 g for placebo). | [12] |
| 12 healthy men | 100 mg p-synephrine | Resistance Exercise (squats) | Increased fat oxidation rates 25-30 minutes post-exercise. | [15][16] |
| 18 healthy active women | 3 mg/kg p-synephrine | Incremental cycle ergometer test | No significant effect on fat oxidation rate, contrary to findings in male participants. |[13][17] |
4. Safety and Cardiovascular Profile
A critical aspect of this compound for research and development is its safety profile. At typical dosages (e.g., 3 mg/kg or ~50-100 mg), most studies demonstrate that this compound alone does not cause significant increases in heart rate or blood pressure.[6][7][10] However, a meta-analysis indicated that prolonged use might lead to small but significant increases in blood pressure.[5] The risk of cardiovascular effects may be elevated when this compound is combined with other stimulants, particularly caffeine (B1668208).[18]
Table 3: Cardiovascular Effects of this compound in Human Studies
| Study Population | Dosage | Key Findings | Reference(s) |
|---|---|---|---|
| 18 healthy subjects | 3 mg/kg p-synephrine | No change in heart rate or blood pressure at rest or during exercise. | [6] |
| 15 healthy subjects | 54 mg p-synephrine | Small, clinically insignificant increases in heart rate and blood pressure. | [9] |
| 10 subjects per group | Up to 98 mg daily for 60 days | No significant changes in systolic or diastolic blood pressure. | [10] |
| Meta-analysis (18 trials) | 10-54 mg daily for 42-60 days | Significant increase in systolic (+6.4 mmHg) and diastolic (+4.3 mmHg) blood pressure with prolonged use. | [5][19] |
| 12 healthy men | 100 mg p-synephrine + 100 mg caffeine | Mean heart rate during resistance exercise was significantly highest in the synephrine (B1677852) + caffeine group. |[16] |
5. Visualized Mechanisms and Workflows
Caption: Proposed signaling pathway of this compound-induced lipolysis in adipocytes.
Caption: Typical experimental workflow for a human metabolic study of this compound.
Experimental Protocols
Protocol 1: In Vivo Human Study - Acute Effects of this compound on Substrate Metabolism During Exercise
1. Objective: To determine the effects of an acute oral dose of this compound on energy expenditure and substrate (fat and carbohydrate) oxidation rates at rest and during an incremental exercise test.
2. Study Design:
-
Type: Double-blind, randomized, placebo-controlled, crossover trial.
-
Subjects: Recruit healthy, recreationally active participants (e.g., n=15-20). Exclude individuals with cardiovascular conditions, those taking medications that affect metabolism, and those regularly consuming synephrine-containing supplements.
-
Ethical Approval: Obtain approval from an institutional review board (IRB) and written informed consent from all participants.
3. Materials:
-
This compound powder (purity >98%).
-
Placebo (e.g., microcrystalline cellulose).
-
Identical opaque gelatin capsules for synephrine and placebo.
-
Metabolic cart (indirect calorimeter) for measuring oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Cycle ergometer.
-
Heart rate monitor and automated blood pressure cuff.
4. Procedure:
-
Preliminary Visit:
-
Screen participants for eligibility.
-
Record baseline characteristics: height, weight, body composition.
-
Perform a maximal oxygen uptake (VO2peak) test on the cycle ergometer to determine individual fitness levels and establish exercise intensities for the main trials.
-
Instruct participants to maintain their normal diet and physical activity but to refrain from strenuous exercise and consumption of alcohol or caffeine for 24 hours before each trial.[6]
-
-
Experimental Trials (Two trials separated by a ~7-day washout period):
-
Participants arrive at the laboratory in the morning after an overnight fast (~10 hours).
-
Record baseline resting heart rate and blood pressure.
-
Administer a capsule containing either this compound (3 mg per kg of body weight) or the placebo with water.[6]
-
Participants rest in a quiet, semi-recumbent position for 60 minutes post-ingestion.
-
During the final 20 minutes of the rest period, measure resting VO2 and VCO2 using the metabolic cart to determine resting energy expenditure and substrate oxidation.[6]
-
Following the rest period, participants begin the incremental exercise test on the cycle ergometer.
-
The test starts at a low intensity (e.g., 25 W) and increases by a set amount (e.g., 25 W) every 3 minutes until volitional exhaustion.[6]
-
Continuously measure VO2, VCO2, and heart rate throughout the exercise protocol.
-
5. Data Analysis:
-
Calculate fat and carbohydrate oxidation rates from VO2 and VCO2 data using stoichiometric equations (e.g., Frayn's equation).
-
Compare resting metabolic data (energy expenditure, fat oxidation) between the synephrine and placebo conditions using a paired t-test.
-
Compare fat and carbohydrate oxidation rates at each stage of the exercise protocol between the two conditions using a two-way repeated-measures ANOVA.
-
Determine the maximal fat oxidation rate (MFO) and the intensity at which it occurs (Fatmax) for each trial. Compare MFO between conditions.[6]
Protocol 2: In Vitro Lipolysis Assay in Human Adipocytes
1. Objective: To assess the direct effect of this compound on lipolysis by measuring glycerol and free fatty acid (FFA) release from isolated human adipocytes.
2. Materials:
-
Human adipose tissue (e.g., from biopsies or elective surgery, with ethical approval and consent).
-
Collagenase (Type I).
-
Krebs-Ringer bicarbonate (KRB) buffer with glucose and bovine serum albumin (BSA).
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO).
-
Isoproterenol (positive control, a non-selective beta-agonist).
-
Glycerol and Free Fatty Acid assay kits.
-
Shaking water bath at 37°C.
3. Procedure:
-
Adipocyte Isolation:
-
Mince adipose tissue samples and digest with collagenase in KRB buffer in a shaking water bath at 37°C for ~60 minutes to isolate mature adipocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow adipocytes to float, then wash them three times with fresh KRB buffer to remove collagenase and stromal cells.
-
Resuspend the final isolated adipocytes in fresh KRB buffer to a known concentration (e.g., 10% lipocrit).
-
-
Lipolysis Assay:
-
Prepare incubation tubes with KRB buffer.
-
Add this compound to achieve a range of final concentrations (e.g., 10 µM, 100 µM, 1 mM).[20] Include tubes for:
-
Basal (vehicle control).
-
Positive control (e.g., 1 µM Isoproterenol).
-
-
Add the adipocyte suspension to each tube to initiate the reaction.
-
Incubate the tubes in a shaking water bath at 37°C for 2 hours.
-
At the end of the incubation, stop the reaction by placing the tubes on ice.
-
Separate the infranatant (aqueous layer) from the floating adipocytes by centrifugation or by passing the mixture through an oil layer.
-
-
Quantification:
-
Collect the infranatant from each sample.
-
Measure the concentration of glycerol and/or FFAs in the infranatant using commercially available colorimetric assay kits according to the manufacturer's instructions.
-
4. Data Analysis:
-
Express lipolysis as the amount of glycerol or FFA released (e.g., in nmol) per million cells or per mg of lipid over the incubation period.
-
Compare the results from the this compound-treated groups to the basal control group using a one-way ANOVA with post-hoc tests to determine dose-dependent effects.
-
Express the effect of synephrine as a percentage of the maximal response induced by the positive control (isoproterenol).
References
- 1. Synephrine - Wikipedia [en.wikipedia.org]
- 2. A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Safety and Efficacy of Citrus aurantium (Bitter Orange) Extracts and p-Synephrine: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute p‐synephrine ingestion increases fat oxidation rate during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Human Clinical Studies Involving Citrus aurantium (Bitter Orange) Extract and its Primary Protoalkaloid p-Synephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Acute p-synephrine ingestion increases whole-body fat oxidation during 1-h of cycling at Fatmax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effects of p-Synephrine and Caffeine Ingestion on Substrate Oxidation during Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Effects of Supplementation with p-Synephrine Alone and in Combination with Caffeine on Metabolic, Lipolytic, and Cardiovascular Responses during Resistance Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study finds no fat burning effect of p-synephrine in healthy active women [nutraingredients.com]
- 18. [Risk assessment of synephrine in dietary supplements] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. examine.com [examine.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of (-)-Synephrine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of (-)-Synephrine analogs to identify novel agonists and antagonists of adrenergic receptors. Detailed protocols for key experimental assays are provided, along with data presentation tables and visualizations of signaling pathways and experimental workflows.
Introduction to this compound and its Analogs
This compound is a naturally occurring alkaloid found in the bitter orange (Citrus aurantium) and other plants.[1][2] It is structurally similar to epinephrine (B1671497) and norepinephrine (B1679862) and acts as an agonist at adrenergic receptors, though with a different receptor selectivity profile.[1][3] Primarily, it shows activity at α- and β-adrenergic receptors, with a notable affinity for the β3-adrenergic receptor, which is involved in lipolysis and thermogenesis.[3][4][5] The development of this compound analogs is a promising avenue for discovering novel therapeutic agents for conditions such as obesity, metabolic syndrome, and hypotension, with potentially fewer cardiovascular side effects than other sympathomimetic amines.[3][5]
High-throughput screening provides an efficient platform to evaluate large libraries of these analogs for their binding affinity and functional activity at specific adrenergic receptor subtypes.[6][7] This allows for the rapid identification of lead compounds with desired pharmacological profiles.
Signaling Pathways of this compound
This compound, as an adrenergic agonist, primarily initiates G-protein coupled receptor (GPCR) signaling cascades. The specific pathway activated depends on the G-protein coupled to the adrenergic receptor subtype.
-
β-Adrenergic Receptors (β1, β2, β3): These receptors are predominantly coupled to the Gs alpha subunit (Gαs). Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to various downstream cellular responses.
-
α1-Adrenergic Receptors: These receptors are coupled to the Gq alpha subunit (Gαq). Activation of Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).
-
α2-Adrenergic Receptors: These receptors are coupled to the Gi alpha subunit (Gαi). Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Figure 1: Simplified signaling pathways for β- and α1-adrenergic receptors activated by this compound analogs.
High-Throughput Screening Workflow
A typical HTS workflow for screening this compound analogs involves several stages, from primary screening to identify "hits" to secondary and tertiary assays for lead validation and optimization.
Figure 2: General experimental workflow for high-throughput screening of this compound analogs.
Data Presentation: Adrenergic Receptor Binding and Functional Activity
The following tables summarize key quantitative data for this compound and related compounds at various adrenergic receptors. This data serves as a benchmark for evaluating newly synthesized analogs.
Table 1: Binding Affinities (pKi) of Synephrine Isomers at Human Adrenergic Receptors
| Compound | α1A | α2A | α2C |
| Racemic Synephrine | 4.11 | 4.44 | 4.61 |
Data sourced from Ma et al., as cited in[1]. pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Functional Potencies (pD2) of Adrenergic Agonists
| Compound | Receptor | Preparation | pD2 |
| This compound | β3 | Rat brown adipocytes | 5.50 |
| Isoprenaline | β3 | Human white fat cells | 8.29 |
| Norepinephrine | β3 | Human white fat cells | 6.80 |
Data sourced from various studies as cited in[1]. pD2 is the negative logarithm of the EC50 value.
Experimental Protocols
Protocol 1: cAMP-Response Element (CRE) Luciferase Reporter Assay for Gs and Gi Coupled Receptors
This assay is a robust method for primary HTS to identify agonists and antagonists of β-adrenergic (Gs-coupled) and α2-adrenergic (Gi-coupled) receptors.[9][10][11]
Objective: To measure the increase (Gs) or decrease (Gi) in intracellular cAMP levels upon receptor activation by test compounds.
Principle: Cells are engineered to express the adrenergic receptor of interest and a luciferase reporter gene under the control of a cAMP response element (CRE).[9] Changes in cAMP levels modulate the expression of luciferase, and the resulting luminescence is measured.
Materials:
-
HEK293 or CHO cells stably expressing the human β2-adrenergic receptor (or other subtype of interest) and a CRE-luciferase reporter construct.
-
Assay medium: DMEM/F12, 0.1% BSA.
-
Test compounds (this compound analogs) dissolved in DMSO.
-
Reference agonist (e.g., Isoproterenol for β-receptors).
-
Reference antagonist (e.g., Propranolol for β-receptors).
-
Forskolin (for Gi-coupled receptor assays).
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).
-
384-well white, opaque microplates.
-
Luminometer plate reader.
Procedure:
-
Cell Plating:
-
Harvest and resuspend cells in assay medium to a density of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Addition (Agonist Mode):
-
Prepare serial dilutions of test compounds and reference agonist in assay medium. The final DMSO concentration should be <0.5%.
-
Add 10 µL of the diluted compounds to the respective wells. For control wells, add 10 µL of assay medium with DMSO.
-
Incubate for 3-6 hours at 37°C, 5% CO2.
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of test compounds and reference antagonist.
-
Add 5 µL of the diluted compounds to the wells and incubate for 15-30 minutes at 37°C.
-
Add 5 µL of a fixed concentration (EC80) of the reference agonist to all wells (except negative controls).
-
Incubate for 3-6 hours at 37°C, 5% CO2.
-
-
Luminescence Detection:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to control wells (vehicle control = 0% activation, maximal reference agonist = 100% activation).
-
Plot the normalized response against the log concentration of the test compound.
-
Calculate EC50 (for agonists) or IC50 (for antagonists) values using a four-parameter logistic equation.
-
Determine the Z'-factor to assess assay quality; a value > 0.5 is considered excellent for HTS.[10]
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor-β-arrestin Interaction
This assay is a powerful secondary screen to investigate the kinetics of ligand-induced receptor activation and subsequent desensitization through β-arrestin recruitment.[12][13][14]
Objective: To monitor the real-time interaction between an activated adrenergic receptor and β-arrestin.
Principle: The adrenergic receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist-induced receptor activation and conformational change, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity (<10 nm) and allowing for resonance energy transfer.[13][14]
Materials:
-
HEK293 cells co-transfected with plasmids encoding for the adrenergic receptor-Rluc fusion and β-arrestin2-YFP fusion.
-
Assay buffer: HBSS or PBS with 0.1% BSA.
-
Test compounds and reference ligands.
-
BRET substrate (e.g., Coelenterazine h).
-
384-well white, opaque microplates.
-
BRET-capable plate reader with dual emission filters (e.g., ~480 nm for Rluc and ~530 nm for YFP).
Procedure:
-
Cell Preparation:
-
Transfect cells with the BRET fusion constructs 24-48 hours prior to the assay.
-
Harvest and resuspend transfected cells in assay buffer to a density of 2 x 10^5 cells/mL.
-
-
Assay Protocol:
-
Dispense 25 µL of the cell suspension into each well of the microplate.
-
Add 5 µL of the BRET substrate (final concentration ~5 µM) to all wells and incubate for 5 minutes in the dark.
-
Take a baseline reading of both donor and acceptor emission.
-
Add 10 µL of the test compound or reference ligand.
-
Immediately begin kinetic measurements of both emission channels every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the BRET ratio for each time point: (Emission at acceptor wavelength) / (Emission at donor wavelength).
-
Subtract the baseline BRET ratio from the ligand-induced BRET ratio to obtain the net BRET signal.
-
Plot the net BRET signal over time to observe the kinetics of the interaction.
-
For dose-response curves, use the peak BRET signal or the area under the curve at each concentration.
-
Calculate EC50 values from the dose-response curves.
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) GTP Binding Assay for Gαi Activation
This biochemical assay directly measures the activation of Gi-coupled α2-adrenergic receptors by quantifying GTP binding to the Gαi subunit.
Objective: To quantify the agonist-induced GDP/GTP exchange on the Gαi subunit.
Principle: This assay uses a non-hydrolyzable GTP analog labeled with a fluorescent donor (Europium cryptate) and an anti-Gαi antibody labeled with a fluorescent acceptor (d2). In the resting state, GDP is bound to Gαi. Agonist stimulation of the receptor promotes the dissociation of GDP and the binding of the Eu-GTP analog. This brings the donor and acceptor into close proximity, generating a FRET signal.[15]
Materials:
-
Membrane preparations from cells overexpressing the human α2A-adrenergic receptor.
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.4.
-
GTPγ-Eu (Europium-labeled GTP analog).
-
Anti-Gαi-d2 antibody.
-
GDP.
-
Test compounds and reference ligands.
-
384-well low-volume, black microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a master mix of membrane preparation, anti-Gαi-d2 antibody, and GDP in assay buffer.
-
Prepare serial dilutions of test compounds.
-
-
Assay Protocol:
-
Dispense 5 µL of diluted compound or vehicle into the wells.
-
Add 10 µL of the membrane/antibody/GDP master mix.
-
Incubate for 10-15 minutes at room temperature.
-
Dispense 5 µL of GTPγ-Eu to initiate the reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Signal Detection:
-
Measure the fluorescence emission at both the donor and acceptor wavelengths using an HTRF plate reader.
-
Data Analysis:
-
Calculate the HTRF ratio: (Acceptor emission / Donor emission) * 10,000.
-
Normalize the data to basal (no agonist) and maximal agonist stimulation.
-
Plot the normalized response against the log concentration of the test compound to determine EC50 values.
Conclusion
The protocols and information provided herein offer a robust framework for the high-throughput screening and characterization of novel this compound analogs. By employing a combination of primary functional screens, such as the CRE-luciferase assay, and secondary kinetic and mechanistic assays like BRET, researchers can efficiently identify and validate promising lead candidates targeting adrenergic receptors for further drug development. Careful data analysis and comparison to known adrenergic ligands will be crucial for advancing compounds with improved potency, selectivity, and therapeutic potential.
References
- 1. Synephrine - Wikipedia [en.wikipedia.org]
- 2. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. berthold.com [berthold.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for the Structural Elucidation of (-)-Synephrine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Synephrine is a naturally occurring protoalkaloid found in the fruit of Citrus aurantium, commonly known as bitter orange. It is a sympathomimetic amine with a structure similar to adrenaline and ephedrine, and it is widely used in dietary supplements for weight management and athletic performance. The precise and unambiguous structural elucidation of this compound is critical for quality control, regulatory compliance, and understanding its pharmacological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of small molecules like this compound, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.
Structural Information
The structure of this compound with the conventional atom numbering scheme for NMR analysis is presented below. This numbering is essential for the correct assignment of NMR signals.
Structure of this compound:
Atom Numbering:
(Note: A more standard IUPAC numbering is used in the data tables for clarity)
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound recorded in Deuterated Chloroform (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆). These solvents are commonly used for the analysis of alkaloids and phenolic compounds.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Atom No. | δ (ppm) in CDCl₃ | Multiplicity | J (Hz) in CDCl₃ | δ (ppm) in DMSO-d₆ | Multiplicity | J (Hz) in DMSO-d₆ |
| 7 | 4.65 | dd | 8.8, 3.6 | 4.50 | dd | 8.8, 3.6 |
| 8a | 2.75 | dd | 12.4, 3.6 | 2.55 | dd | 12.4, 3.6 |
| 8b | 2.60 | dd | 12.4, 8.8 | 2.40 | dd | 12.4, 8.8 |
| N-CH₃ | 2.45 | s | - | 2.25 | s | - |
| 2, 6 | 7.20 | d | 8.4 | 7.10 | d | 8.4 |
| 3, 5 | 6.75 | d | 8.4 | 6.70 | d | 8.4 |
| OH (C7) | variable | br s | - | variable | br s | - |
| OH (C4) | variable | br s | - | variable | br s | - |
| NH | variable | br s | - | variable | br s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Atom No. | δ (ppm) in CDCl₃ | δ (ppm) in DMSO-d₆ |
| 1 | 133.0 | 133.5 |
| 2, 6 | 127.5 | 128.0 |
| 3, 5 | 115.5 | 115.0 |
| 4 | 157.0 | 157.5 |
| 7 | 70.0 | 70.5 |
| 8 | 56.0 | 56.5 |
| N-CH₃ | 33.5 | 34.0 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality NMR data. The following are generalized protocols for the key NMR experiments used in the structural elucidation of this compound. Instrument-specific parameters may require optimization.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra.
-
Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The use of a vial allows for better dissolution by vortexing or gentle heating if necessary.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume: Ensure the final volume in the NMR tube is between 0.6 and 0.7 mL to optimize shimming.
-
Labeling: Clearly label the NMR tube with the sample identification.
1D NMR Spectroscopy
This experiment provides information about the number of different types of protons, their chemical environments, and their connectivity to neighboring protons.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Spectral Width (SW): 12-16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration for quantitative purposes.
-
Number of Scans (NS): 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR determines the number of different types of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
Pulse Program:
-
¹³C: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
DEPT-135: A standard DEPT-135 pulse sequence.
-
-
Spectrometer Frequency: 100 MHz or higher.
-
Spectral Width (SW): 200-240 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
2D NMR Spectroscopy
COSY identifies protons that are coupled to each other, typically through two or three bonds.[1]
-
Pulse Program: A standard gradient-enhanced COSY experiment (e.g., cosygpqf).
-
Spectral Width (SW): 12-16 ppm in both F1 and F2 dimensions.
-
Number of Points (TD): 2048 in F2 and 256-512 in F1.
-
Number of Scans (NS): 2-4 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Temperature: 298 K.
HSQC reveals one-bond correlations between protons and the carbons to which they are directly attached.
-
Pulse Program: A standard gradient-enhanced, sensitivity-improved HSQC experiment (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (SW): 12-16 ppm in F2 (¹H) and 180-200 ppm in F1 (¹³C).
-
Number of Points (TD): 2048 in F2 and 256 in F1.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Temperature: 298 K.
HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.[2]
-
Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf).
-
Spectral Width (SW): 12-16 ppm in F2 (¹H) and 200-220 ppm in F1 (¹³C).
-
Number of Points (TD): 2048 in F2 and 512 in F1.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling of 8 Hz.
-
Temperature: 298 K.
Structural Elucidation Workflow & Key Correlations
The structural elucidation of this compound using NMR spectroscopy follows a logical workflow. The interpretation of the various NMR spectra allows for the piecing together of the molecular structure.
Caption: Workflow for the structural elucidation of this compound using NMR.
Key 2D NMR correlations are instrumental in confirming the structure of this compound. The following diagram illustrates the most important COSY and HMBC correlations.
Caption: Key COSY and HMBC correlations for this compound.
Conclusion
The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the structural elucidation of this compound. ¹H and ¹³C NMR provide the fundamental information on the chemical environments of the protons and carbons, while DEPT experiments differentiate the carbon types. 2D NMR experiments, specifically COSY, HSQC, and HMBC, are essential for establishing the connectivity of the molecule. COSY establishes the proton-proton coupling networks, HSQC correlates directly bonded protons and carbons, and HMBC reveals long-range connectivities, allowing for the complete assembly of the molecular structure, including the assignment of quaternary carbons. The application of these detailed protocols will enable researchers to confidently verify the structure and purity of this compound, ensuring the quality and safety of products in the pharmaceutical and dietary supplement industries.
References
Application Notes & Protocols for Developing Stable Formulations of (-)-Synephrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Synephrine, a naturally occurring protoalkaloid found predominantly in the fruit of Citrus aurantium (bitter orange), is a sympathomimetic amine with a structure similar to endogenous catecholamines.[1] It primarily interacts with adrenergic receptors, demonstrating a range of pharmacological effects that are of significant interest in research and drug development.[2] However, the presence of a phenolic hydroxyl group and a secondary amine in its structure makes this compound susceptible to degradation, posing a significant challenge to the development of stable formulations for research purposes. This document provides detailed application notes and protocols to guide researchers in preparing and evaluating stable formulations of this compound.
Chemical Properties and Stability Profile of this compound
This compound, or 4-[1-hydroxy-2-(methylamino)ethyl]phenol, is a chiral molecule, with the levorotatory (R)-(-)-isomer being the naturally occurring and more biologically active form. The molecule's stability is influenced by its functional groups:
-
Phenolic Hydroxyl Group: This group is prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. Oxidation can lead to the formation of colored degradation products and a loss of potency.
-
Secondary Amine Group: The amino group confers basic properties to the molecule and can participate in various reactions, including dimerization, which has been identified as a primary degradation pathway.[3]
-
pH Sensitivity: The stability of this compound is pH-dependent. Racemization and other degradation reactions can be influenced by the pH of the formulation.[2][4]
A preliminary stability study of a Citrus aurantium dry extract indicated that synephrine (B1677852) is susceptible to hydrolysis, oxidation, and photolysis.[5]
Formulation Strategies for Enhanced Stability
To counteract the inherent instability of this compound, the following formulation strategies are recommended. The selection of excipients and their concentrations should be optimized based on the intended application (e.g., oral, parenteral) and storage conditions.
pH Optimization
Maintaining an optimal pH is crucial for the stability of this compound in aqueous formulations. For the structurally similar compound phenylephrine, nasal solutions are most stable at a pH below 6.[6] It is recommended to formulate this compound in a slightly acidic buffer system, such as a citrate (B86180) or acetate (B1210297) buffer, to minimize degradation.
Use of Antioxidants
To prevent oxidative degradation of the phenolic hydroxyl group, the inclusion of antioxidants is highly recommended.
-
Ascorbic Acid (Vitamin C): A common antioxidant used to protect catecholamines from oxidation.[7]
-
Sodium Metabisulfite: Often used in parenteral and other formulations containing readily oxidizable active ingredients at concentrations typically ranging from 0.01% to 0.1%.[8]
Incorporation of Chelating Agents
Trace metal ions can catalyze the oxidation of phenolic compounds. The addition of a chelating agent can sequester these ions and enhance stability.
-
Ethylenediaminetetraacetic Acid (EDTA): A powerful and widely used chelating agent that forms stable complexes with a broad range of metal ions.[9] It is often used as a stabilizer in pharmaceutical formulations to prevent metal-catalyzed degradation.[10]
Table 1: Recommended Excipients for this compound Formulations
| Excipient Class | Example | Recommended Starting Concentration | Mechanism of Action |
| Buffering Agent | Citrate Buffer | 10-50 mM | Maintains optimal pH for stability |
| Acetate Buffer | 10-50 mM | Maintains optimal pH for stability | |
| Antioxidant | Ascorbic Acid | 0.01 - 0.1% (w/v) | Prevents oxidative degradation |
| Sodium Metabisulfite | 0.01 - 0.1% (w/v) | Prevents oxidative degradation | |
| Chelating Agent | Disodium (B8443419) Edetate (EDTA) | 0.01 - 0.05% (w/v) | Sequesters metal ions that catalyze oxidation |
Experimental Protocols
The following protocols provide a framework for the preparation and stability testing of this compound formulations.
Protocol for Preparation of a Stabilized Aqueous Formulation of this compound
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in a stabilized aqueous vehicle.
Materials:
-
This compound hydrochloride
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
Ascorbic acid
-
Disodium edetate (EDTA)
-
Water for Injection (or equivalent high-purity water)
Procedure:
-
Prepare the Buffer Solution (pH 4.5):
-
Dissolve an appropriate amount of citric acid and sodium citrate in water to achieve a 50 mM citrate buffer.
-
Adjust the pH to 4.5 using a calibrated pH meter.
-
-
Prepare the Stabilizing Vehicle:
-
To the citrate buffer, add ascorbic acid to a final concentration of 0.1% (w/v).
-
Add disodium edetate to a final concentration of 0.05% (w/v).
-
Stir until all components are fully dissolved.
-
-
Prepare the this compound Stock Solution:
-
Accurately weigh the required amount of this compound hydrochloride.
-
Dissolve the this compound hydrochloride in the stabilizing vehicle to achieve a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm sterile filter into a sterile, amber glass vial.
-
-
Storage:
-
Store the formulation protected from light at 2-8°C.
-
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[11] A target degradation of 5-20% is generally desired.[12]
4.2.1 Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in water or the proposed formulation.
-
For each stress condition, dispense aliquots of the solution into suitable, transparent containers.
-
Include a control sample stored at -20°C, protected from light.
4.2.2 Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the sample solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the sample solution at 80°C for 48 hours in a temperature-controlled oven, protected from light.
-
Photostability: Expose the sample solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14] A control sample should be wrapped in aluminum foil to protect it from light.
Protocol for Stability-Indicating HPLC-UV Method
This method is suitable for the quantification of this compound and its degradation products.[15][16]
4.3.1 Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: 5% to 40% B
-
15-20 min: 40% B
-
20-22 min: 40% to 5% B
-
22-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 224 nm[15]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4.3.2 Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride reference standard in 100 mL of mobile phase A.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in mobile phase A to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the samples from the stability studies with mobile phase A to fall within the calibration range.
4.3.3 Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Calculate the percentage of degradation by comparing the concentration of the stressed samples to the unstressed control.
-
Assess the peak purity of this compound in the presence of its degradation products using a photodiode array (PDA) detector to confirm the stability-indicating nature of the method.
Visualization of Signaling Pathways and Workflows
Signaling Pathways of this compound
This compound acts as an agonist at adrenergic receptors, primarily α1 and, to a lesser extent, β-adrenergic receptors.[2]
Activation of α1-adrenergic receptors by this compound initiates a signaling cascade through the Gq protein.[3][17]
Caption: α1-Adrenergic receptor signaling cascade.
This compound can also activate β-adrenergic receptors, which are coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[18]
Caption: β-Adrenergic receptor signaling cascade.
Experimental Workflow
The following diagram illustrates the workflow for developing and evaluating a stable formulation of this compound.
Caption: Workflow for stable formulation development.
Conclusion
The development of stable formulations of this compound is achievable through a systematic approach that considers the inherent chemical properties of the molecule. By optimizing the pH and incorporating appropriate antioxidants and chelating agents, researchers can significantly mitigate degradation. The protocols provided herein offer a comprehensive guide for the preparation and evaluation of these formulations, ensuring the integrity and reliability of this compound for research applications. The use of a validated stability-indicating analytical method is paramount for accurately assessing the stability and determining the shelf-life of the developed formulations.
References
- 1. Synephrine - Wikipedia [en.wikipedia.org]
- 2. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. fisiologiadelejercicio.com [fisiologiadelejercicio.com]
- 5. youtube.com [youtube.com]
- 6. SOP for Forced Degradation Study [m-pharmainfo.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 9. ClinPGx [clinpgx.org]
- 10. sgs.com [sgs.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 17. researchgate.net [researchgate.net]
- 18. Adrenergic receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Assessment of (-)-Synephrine Intestinal Absorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Synephrine is a protoalkaloid amine found in the peel of bitter orange (Citrus aurantium) and other citrus species. It is widely used in dietary supplements for weight management and athletic performance. Understanding its intestinal absorption is crucial for determining its bioavailability, efficacy, and safety. This document provides detailed application notes and protocols for assessing the intestinal absorption of this compound using established in vitro models: the Caco-2 cell monolayer assay, the Parallel Artificial Membrane Permeability Assay (PAMPA), and the everted gut sac model. These models are instrumental in early-stage drug development and research for characterizing the permeability and transport mechanisms of bioactive compounds.
Recent studies suggest that the intestinal transport of synephrine (B1677852) isomers is not solely dependent on passive diffusion but also involves carrier-mediated processes. Specifically, the organic cation transporters OCT1 and OCT3 have been identified as playing a role in the cellular uptake of synephrine. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics, express these transporters, making them a relevant model for investigating the active transport of this compound.
In Vitro Models for Intestinal Absorption
Caco-2 Cell Monolayer Assay
The Caco-2 cell assay is considered the gold standard in vitro model for predicting human intestinal drug absorption. The cells form a polarized monolayer with tight junctions, mimicking the barrier function of the intestinal epithelium. This model allows for the investigation of both passive and active transport mechanisms.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that predicts passive transcellular permeability. It utilizes a synthetic membrane impregnated with lipids to mimic the intestinal barrier. This model is useful for rapid screening of compounds to determine their passive diffusion potential.
Everted Gut Sac Model
The everted gut sac is an ex vivo model that utilizes a segment of the small intestine from a rodent. The intestine is everted, filled with a buffer, and incubated in a solution containing the test compound. This model retains the complex architecture and some metabolic activity of the intestine, providing insights into overall absorption processes.
Data Presentation
Due to the limited availability of published quantitative data specifically for this compound in these in vitro models, the following table presents hypothetical yet plausible data based on the characteristics of similar small molecule amines that undergo active transport. These values are for illustrative purposes and should be experimentally determined.
| Parameter | Caco-2 Assay | PAMPA | Everted Gut Sac | Interpretation |
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | ||||
| Apical to Basolateral (A→B) | 2.5 ± 0.4 | 0.8 ± 0.1 | 3.1 ± 0.6 | Moderate to high permeability, suggesting good absorption potential. The higher Papp in Caco-2 and everted gut sac compared to PAMPA suggests a contribution of active transport. |
| Basolateral to Apical (B→A) | 1.2 ± 0.2 | N/A | N/A | A B→A Papp value is determined in Caco-2 to assess efflux. |
| Efflux Ratio (Papp B→A / Papp A→B) | 0.48 | N/A | N/A | An efflux ratio of less than 2 suggests that this compound is not a significant substrate of efflux transporters like P-glycoprotein. |
| Involvement of Active Transport | Yes (OCT1, OCT3) | No | Yes | The discrepancy between PAMPA and cell/tissue-based models indicates the involvement of transporters. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to investigate the involvement of active transport.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound
-
Lucifer yellow (marker for monolayer integrity)
-
Inhibitors of OCT transporters (e.g., verapamil, quinidine)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer, changing the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values >250 Ω·cm² are considered suitable.
-
Perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after 2 hours. A Papp of <1.0 x 10⁻⁶ cm/s for Lucifer yellow indicates a tight monolayer.
-
-
Transport Experiment (Apical to Basolateral - A→B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).
-
Add HBSS (pH 6.5) containing a known concentration of this compound to the apical (donor) chamber.
-
Add fresh HBSS (pH 7.4) to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
Collect a sample from the apical chamber at the end of the experiment.
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
Repeat the transport experiment but add this compound to the basolateral chamber and sample from the apical chamber.
-
-
Inhibition Study:
-
To confirm the role of OCT transporters, pre-incubate the monolayers with known inhibitors (e.g., verapamil) for 30 minutes before and during the transport experiment.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Papp (B→A) / Papp (A→B).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of this compound.
Materials:
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
-
Phosphatidylcholine in dodecane (B42187) (or a commercially available lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 6.5
-
This compound
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.
-
-
Assay Setup:
-
Fill the acceptor wells with PBS (pH 7.4).
-
Fill the donor wells with a solution of this compound in PBS (pH 6.5).
-
-
Incubation:
-
Assemble the donor and acceptor plates and incubate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the appropriate equations provided by the PAMPA system manufacturer.
-
Protocol 3: Everted Gut Sac Model
Objective: To assess the overall mucosal transport of this compound in an ex vivo intestinal model.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Ringer bicarbonate buffer
-
This compound
-
Surgical instruments
-
Glass rod for eversion
-
Syringes and needles
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Metabolic shaker bath
Procedure:
-
Animal Preparation:
-
Fast rats overnight with free access to water.
-
Anesthetize the rat and humanely euthanize.
-
Excise the small intestine (jejunum segment is commonly used).
-
-
Sac Preparation:
-
Gently flush the intestinal segment with ice-cold Krebs-Ringer buffer.
-
Carefully evert the segment over a glass rod.
-
Tie one end with a suture and fill the sac with a known volume of fresh, pre-gassed Krebs-Ringer buffer. Tie the other end to close the sac.
-
-
Incubation:
-
Place the everted sac in a flask containing Krebs-Ringer buffer with a known concentration of this compound.
-
Incubate at 37°C in a metabolic shaker bath, continuously gassed with carbogen.
-
-
Sampling:
-
At predetermined time points (e.g., 30, 60, 90 minutes), remove the sac, wash it, and collect the serosal fluid (inside the sac).
-
Also, collect a sample from the mucosal fluid (outside the sac).
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the serosal and mucosal fluids using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the amount of this compound transported into the serosal side per unit time and intestinal surface area.
-
Visualization of Workflows and Pathways
Application Notes and Protocols: Radioligand Binding Assays for (-)-Synephrine Receptor Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Synephrine, a protoalkaloid found in Citrus aurantium (bitter orange) and other citrus species, is structurally similar to endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1][2] It is a common ingredient in dietary supplements for weight management and sports performance.[1] Due to its structural analogy to adrenergic agonists, comprehensive receptor profiling is essential to understand its pharmacological and physiological effects and to assess its safety profile. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its target receptor, offering high sensitivity and robustness for determining key binding parameters such as the inhibitory constant (Ki).[3][4] These application notes provide a summary of this compound's binding profile and detailed protocols for conducting such assays.
Application Notes
Receptor Binding Profile of this compound
This compound primarily interacts with the adrenergic receptor system, though with a binding profile distinct from other sympathomimetic amines like its meta-isomer, m-synephrine (phenylephrine), or ephedrine.[5][6] Studies indicate that p-synephrine (the common form, of which this compound is the more active enantiomer) has a notably lower affinity for α-1, α-2, β-1, and β-2 adrenergic receptors compared to norepinephrine.[5][6][7][8] This weaker binding to cardiovascular-regulating receptors may explain its limited effects on heart rate and blood pressure at typical oral doses.[5][7][9]
The (-)-enantiomer (l-form) is generally more potent than the (+)-enantiomer (d-form).[7][10] Evidence also suggests weak interactions with serotonin (B10506) (5-HT) receptors and trace amine-associated receptor 1 (TAAR1).[10][11][12][13]
Quantitative Binding Data Summary
The following table summarizes the reported binding affinities of synephrine (B1677852) isomers for various receptor subtypes. It is important to note that many studies use racemic mixtures.
| Receptor Subtype | Ligand | pKi or pIC50 | Ki or IC50 (nM) | Radioligand | Tissue/Cell Source | Reference |
| α1A-Adrenergic | Racemic Synephrine | pKi = 4.11 | 77,625 | - | Cloned Human Receptor | [10] |
| α1A-Adrenergic | Synephrine | - | ~50-fold less potent than L-phenylephrine | - | HEK293 cells | [14] |
| α1-Adrenergic | l-Synephrine | pIC50 = 3.35 | 446,684 | [³H]-Prazosin | Rat Cerebral Cortex | [10] |
| α1-Adrenergic | d-Synephrine | pIC50 = 2.42 | 3,801,894 | [³H]-Prazosin | Rat Cerebral Cortex | [10] |
| α2A-Adrenergic | Racemic Synephrine | pKi = 4.44 | 36,308 | - | Cloned Human Receptor | [10] |
| α2C-Adrenergic | Racemic Synephrine | pKi = 4.61 | 24,547 | - | Cloned Human Receptor | [10] |
| α2-Adrenergic | l-Synephrine | pIC50 = 5.01 | 9,772 | [³H]-Yohimbine | Rat Cerebral Cortex | [10] |
| α2-Adrenergic | d-Synephrine | pIC50 = 4.17 | 67,608 | [³H]-Yohimbine | Rat Cerebral Cortex | [10] |
| β-Adrenergic | Synephrine | - | Low affinity | - | - | [7][11] |
| TAAR1 | Racemic Synephrine | - | EC50 = 23,700 | - | Cloned Human Receptor | [10] |
| 5-HT1D | p-Synephrine | - | Weak affinity | - | Rat Aorta | [5] |
| 5-HT2A | p-Synephrine | - | Weak affinity | - | Rat Aorta | [5][12] |
Note: Ki and IC50 values are calculated from pKi and pIC50 where necessary (Value = 10(-pKi) M).
Signaling Pathways
α1-Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors, which are coupled to Gq proteins, initiates the phospholipase C (PLC) signaling cascade.[15][16] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[15] this compound acts as a partial agonist at α1A receptors.[10][14]
α2-Adrenergic Receptor Signaling
α2-adrenergic receptors are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase.[17] This action leads to a decrease in intracellular cyclic AMP (cAMP) levels, thereby reducing the activity of protein kinase A (PKA) and modulating downstream effectors. This compound has been shown to act as an antagonist at α2A and α2C receptors.[10][14]
β-Adrenergic Receptor Signaling
β-adrenergic receptors are coupled to Gs proteins.[18] Upon activation, Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[19] cAMP then activates PKA, which phosphorylates various cellular proteins to mediate physiological responses such as increased heart rate and lipolysis.[18][19] While this compound has very low affinity for β1 and β2 subtypes, it is thought to interact with β3 receptors, which are also Gs-coupled and involved in lipolysis and thermogenesis.[5][13]
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the α1-adrenergic receptor using a known radioligand, such as [³H]-Prazosin.
1. Materials and Reagents
-
Membrane Preparation: Isolated cell membranes from a cell line expressing the human α1-adrenergic receptor (e.g., HEK293 cells) or from tissue known to express the receptor (e.g., rat cerebral cortex).[3]
-
Radioligand: [³H]-Prazosin (a high-affinity α1-adrenergic antagonist).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Phentolamine or another high-affinity α1-adrenergic antagonist at a saturating concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[20]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), scintillation vials, scintillation cocktail, and a liquid scintillation counter.[3][20]
2. Membrane Preparation [3][20][21]
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Store aliquots at -80°C until use.
3. Assay Procedure [3][9][20][21]
-
Prepare serial dilutions of this compound in assay buffer. A typical range would be 10⁻¹⁰ M to 10⁻³ M.
-
On a 96-well plate, set up the following reactions in triplicate with a final volume of 250 µL:
-
Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL [³H]-Prazosin (at a concentration near its Kd).
-
Non-specific Binding (NSB): 150 µL membrane preparation + 50 µL non-specific control (e.g., 10 µM Phentolamine) + 50 µL [³H]-Prazosin.
-
Competitive Binding: 150 µL membrane preparation + 50 µL this compound dilution + 50 µL [³H]-Prazosin.
-
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[3][20]
4. Filtration and Counting
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[3][9]
-
Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[20]
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
5. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding at each concentration is calculated as: (CPM_sample - CPM_NSB) / (CPM_Total_Specific_Binding) * 100.
-
Determine IC50: Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[3]
-
Calculate Ki: Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synephrine - Wikipedia [en.wikipedia.org]
- 11. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Multiple second messenger pathways of alpha-adrenergic receptor subtypes expressed in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of (-)-Synephrine in Sports Performance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Synephrine, specifically the para-isomer (p-synephrine), is a protoalkaloid found in the peel of Citrus aurantium (bitter orange) and other citrus species. It has garnered significant interest within the sports nutrition and research community for its potential as an ergogenic aid. Structurally similar to endogenous catecholamines, p-synephrine is primarily investigated for its effects on metabolism, particularly its ability to increase fat oxidation, and its potential to enhance exercise performance. Unlike other sympathomimetic amines, p-synephrine exhibits a favorable safety profile at commonly used dosages, with minimal impact on cardiovascular parameters such as heart rate and blood pressure.[1][2] These application notes provide a comprehensive overview of the use of p-synephrine in sports performance research, including quantitative data from clinical trials, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Data Presentation: Quantitative Effects of p-Synephrine on Sports Performance
The following tables summarize the quantitative data from key studies investigating the effects of p-synephrine on various aspects of sports performance.
Table 1: Effects of p-Synephrine on Fat Oxidation During Endurance Exercise
| Study Parameter | Placebo Group | p-Synephrine Group | Percentage Change | Dosage | Participant Population |
| Maximal Fat Oxidation Rate ( g/min ) | 0.29 ± 0.15 | 0.40 ± 0.18 | ~38% increase | 3 mg/kg | Healthy, active individuals |
| Fat Oxidized during 1h at Fatmax (g) | 33.6 | 37.3 ± 9.8 | ~11% increase | 3 mg/kg | Healthy, active individuals[3] |
| Maximal Fat Oxidation Rate ( g/min ) in women | 0.26 ± 0.10 | 0.28 ± 0.08 | No significant change | 3 mg/kg | Healthy, active women[4] |
Table 2: Effects of p-Synephrine on Resistance Exercise Performance
| Study Parameter | Control/Placebo Group | p-Synephrine Group | Percentage Change | Dosage | Participant Population |
| Total Repetitions (Squats) | Baseline | Increased | 6.0 ± 7.0% (vs. Placebo) | 100 mg/day for 3 days | Healthy, college-aged men[5][6][7] |
| Total Repetitions (Squats) | Baseline | Increased | 11.0 ± 8.0% (vs. Control) | 100 mg/day for 3 days | Healthy, college-aged men[5][6][7] |
| Volume Load (Squats) | Baseline | Increased | 10.6 ± 12.0% | 100 mg/day for 3 days | Healthy, college-aged men[5][6][7] |
| Mean Power and Velocity (with Caffeine) | Baseline | Increased | ~6.2 ± 8.0% | 100 mg p-synephrine + 100 mg caffeine (B1668208) | Healthy, college-aged men[5][7] |
Table 3: Effects of p-Synephrine on Anaerobic Performance
| Study Parameter | Placebo Group | p-Synephrine Group | Outcome | Dosage | Participant Population |
| Countermovement Jump Height (cm) | 36.7 ± 3.3 | 37.4 ± 4.2 | No significant change | 3 mg/kg | Experienced sprinters[8] |
| Squat Jump Height (cm) | 33.9 ± 3.7 | 34.4 ± 3.6 | No significant change | 3 mg/kg | Experienced sprinters[8] |
| 60-m Sprint Speed (m/s) | 9.0 ± 0.4 | 9.0 ± 0.5 | No significant change | 3 mg/kg | Experienced sprinters[8] |
| 100-m Sprint Speed (m/s) | 8.8 ± 0.5 | 8.8 ± 0.5 | No significant change | 3 mg/kg | Experienced sprinters[8] |
Signaling Pathway and Mechanism of Action
The primary mechanism by which p-synephrine is thought to exert its metabolic effects is through the activation of β3-adrenergic receptors, predominantly found in adipose tissue.[9] This activation initiates a signaling cascade that leads to increased lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol (B35011), which can then be utilized as an energy source.
Caption: Signaling pathway of this compound-induced lipolysis in adipocytes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on p-synephrine and sports performance.
Protocol 1: Investigating the Effects of p-Synephrine on Fat Oxidation During Incremental Exercise
-
Objective: To determine the effect of acute p-synephrine ingestion on substrate utilization during exercise of increasing intensity.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participant Population: Healthy, recreationally active men and women. Participants should be screened for any cardiovascular conditions and refrain from consuming other stimulants for a specified period before each trial.
-
Supplementation Protocol:
-
Treatment: 3 mg of p-synephrine per kg of body mass.
-
Placebo: An equivalent dose of a microcrystalline cellulose.
-
Administration: Ingestion of the supplement in an opaque capsule with water, 60 minutes prior to the commencement of the exercise protocol.[4]
-
-
Exercise Protocol:
-
After a 10-minute warm-up, participants perform an incremental exercise test on a cycle ergometer.
-
The test begins at a low intensity (e.g., 30-40% of VO2max) and the workload is increased every 3-6 minutes until volitional exhaustion.[4]
-
During the test, respiratory gases are collected and analyzed using indirect calorimetry to determine oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
-
Biochemical Assays:
-
Blood samples are collected at baseline, pre-exercise, and immediately post-exercise to measure plasma concentrations of glycerol and non-esterified fatty acids (NEFA) as markers of lipolysis.
-
-
Data Analysis:
-
Fat and carbohydrate oxidation rates are calculated from VO2 and VCO2 data using stoichiometric equations.
-
The maximal fat oxidation rate (MFO) and the exercise intensity at which it occurs (Fatmax) are determined for each trial.
-
Statistical analysis (e.g., paired t-test or repeated measures ANOVA) is used to compare the outcomes between the p-synephrine and placebo conditions.
-
Caption: Experimental workflow for a fat oxidation study.
Protocol 2: Assessing the Effects of p-Synephrine on Resistance Exercise Performance
-
Objective: To evaluate the impact of p-synephrine supplementation on local muscular endurance and training volume during a resistance exercise session.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participant Population: Resistance-trained males with at least one year of consistent training experience.
-
Supplementation Protocol:
-
Treatment: 100 mg of p-synephrine per day for 3 consecutive days leading up to and on the day of the experimental trial.[5][6][7]
-
Placebo: An equivalent dose of a maltodextrin.
-
Administration: Ingestion of the supplement in an opaque capsule with water, 45 minutes prior to the commencement of the exercise protocol on the test day.[5][6]
-
-
Exercise Protocol:
-
Performance Measures:
-
Total Repetitions: The total number of repetitions completed across all 6 sets is recorded.
-
Volume Load: Calculated as sets x repetitions x load for each set and summed for the entire session.
-
Ratings of Perceived Exertion (RPE): Assessed after each set using a standardized scale.
-
-
Biochemical Assays:
-
Blood lactate (B86563) concentrations are measured at baseline, immediately post-exercise, and at various time points during recovery.
-
-
Data Analysis:
-
Total repetitions, volume load, and RPE are compared between the p-synephrine and placebo conditions using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).
-
Logical Relationship of p-Synephrine Administration to Performance Enhancement
The potential ergogenic effects of p-synephrine are a cascade of physiological events, beginning with its administration and culminating in potential improvements in exercise performance, particularly in activities reliant on fat metabolism.
Caption: Logical cascade of p-synephrine's effects on performance.
Safety and Regulatory Considerations
-
Safety Profile: At dosages typically used in research (2-3 mg/kg or up to 100 mg), p-synephrine has been shown to be well-tolerated with a low incidence of adverse effects.[1] Importantly, it does not appear to significantly increase heart rate or blood pressure, distinguishing it from other stimulants like ephedrine.[1]
-
Regulatory Status: The regulatory status of p-synephrine can vary by organization and country. For instance, the World Anti-Doping Agency (WADA) has included synephrine in its monitoring program but it is not currently on the prohibited list. However, other organizations, such as the National Collegiate Athletic Association (NCAA), have banned its use. Researchers and athletes should consult the relevant governing bodies for the most up-to-date information.
-
Product Purity: When conducting research, it is crucial to use a high-purity, standardized form of p-synephrine to ensure accurate and reproducible results. The presence of other amines or contaminants in some commercially available Citrus aurantium extracts can confound study outcomes.
Conclusion
This compound shows promise as a nutritional supplement for modulating energy metabolism, particularly by increasing fat oxidation during low- to moderate-intensity exercise. Its potential to enhance resistance exercise performance also warrants further investigation. The provided protocols and data serve as a valuable resource for researchers designing studies to further elucidate the ergogenic potential and mechanisms of action of p-synephrine. A continued focus on well-controlled clinical trials will be essential for substantiating its efficacy and safety in various athletic populations.
References
- 1. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The effects of supplementation with P-Synephrine alone and in combination with caffeine on resistance exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of (-)-Synephrine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of (-)-Synephrine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
The aqueous solubility of this compound free base is relatively low and is highly dependent on the pH of the solution. While some sources describe it as water-soluble, others indicate it is poorly soluble.[1] A reported value for its aqueous solubility is approximately 2 mg/mL (11.96 mM); however, this can vary with experimental conditions.[2] In contrast, the hydrochloride salt of synephrine (B1677852) exhibits significantly higher aqueous solubility.
Q2: Why is the solubility of this compound pH-dependent?
This compound is a weak base with two pKa values: approximately 9.55 (phenolic H) and 9.79 (ammonium H).[1] In acidic solutions (pH < pKa), the amine group becomes protonated, forming a more soluble cationic species. As the pH increases towards and above the pKa, the uncharged, less soluble free base form predominates, leading to a decrease in solubility.[3]
Q3: What are the common methods to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: Lowering the pH of the aqueous solution will increase the proportion of the protonated, more soluble form of this compound.
-
Use of Co-solvents: The addition of a water-miscible organic solvent in which this compound is more soluble can increase its overall solubility in the aqueous mixture.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the less soluble this compound molecule within their hydrophobic core, forming a more water-soluble inclusion complex.
-
Use of Surfactants: Surfactants can increase the solubility of poorly soluble compounds by forming micelles that entrap the drug molecules.[4]
Q4: How does the solubility of this compound free base compare to its hydrochloride salt?
This compound hydrochloride, as a salt, is significantly more soluble in water than its free base form.[3] This is because the salt readily dissociates in water, yielding the protonated and more polar form of the synephrine molecule.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer.
-
Possible Cause: The pH of your buffer is too high (neutral or alkaline), causing the less soluble free base to precipitate.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your buffer is acidic, ideally below the pKa of the amine group (~9.79). A pH of 6.5 or lower is a good starting point.
-
Adjust pH: If possible for your experiment, lower the pH of your buffer by adding a small amount of a suitable acid (e.g., HCl).
-
Use a More Soluble Form: Consider using this compound hydrochloride, which has a much higher intrinsic aqueous solubility.
-
Issue 2: I need to dissolve a high concentration of this compound for my experiment, but pH adjustment is not an option.
-
Possible Cause: You are exceeding the intrinsic solubility of this compound in your current solvent system.
-
Troubleshooting Steps:
-
Co-solvent System: Prepare a stock solution of this compound in a water-miscible organic solvent where it is highly soluble (e.g., DMSO, ethanol). You can then dilute this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
-
Cyclodextrin (B1172386) Complexation: Pre-formulate this compound with a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to create a more soluble inclusion complex before adding it to your aqueous medium.
-
Surfactant Addition: Incorporate a biocompatible surfactant (e.g., Tween® 80, Polysorbate 80) into your aqueous buffer to aid in the solubilization of this compound. Determine the optimal surfactant concentration experimentally.
-
Data Presentation
Table 1: Solubility of this compound and its Hydrochloride Salt in Various Solvents.
| Compound | Solvent | Solubility | Reference |
| This compound (free base) | Water | ~2 mg/mL (11.96 mM) | [2] |
| This compound (free base) | DMSO | Soluble (Slightly) | [5] |
| This compound (free base) | Methanol | Soluble (Slightly, Sonicated) | [5] |
| This compound HCl | Water | ≥30.9 mg/mL | [6] |
| This compound HCl | DMSO | ≥36.5 mg/mL | [6] |
| This compound HCl | Ethanol | ≥21 mg/mL | [6] |
Table 2: Physicochemical Properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| pKa (phenolic H) | ~9.55 | [1] |
| pKa (ammonium H) | ~9.79 | [1] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed, followed by filtration of the supernatant through a 0.22 µm syringe filter to remove any remaining particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound under the tested conditions.
Protocol 2: Enhancing this compound Solubility using a Co-solvent
-
Solvent Selection: Identify a water-miscible organic solvent in which this compound has high solubility (e.g., DMSO or ethanol).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the selected organic solvent.
-
Solubility in Co-solvent Mixtures: Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Solubility Determination: Determine the solubility of this compound in each co-solvent mixture using the Shake-Flask Method described in Protocol 1.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal mixture for your needs, keeping in mind the tolerance of your experimental system to the co-solvent.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Cyclodextrin Slurry: In a mortar, add a small amount of a 50:50 ethanol/water mixture to a known amount of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) and triturate to form a homogeneous paste.
-
Drug Incorporation: Gradually add the this compound powder to the cyclodextrin paste while continuously triturating.
-
Kneading: Continue kneading the mixture for a specified period (e.g., 60 minutes) to facilitate the formation of the inclusion complex.
-
Drying: Spread the resulting paste in a thin layer and allow it to air dry or dry in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex using the Shake-Flask Method (Protocol 1) to confirm the enhancement.
Visualizations
Caption: Experimental workflow for enhancing this compound solubility.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. Synephrine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 5. Synephrine CAS#: 94-07-5 [m.chemicalbook.com]
- 6. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (-)-Synephrine Extraction from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of (-)-synephrine from natural sources, primarily Citrus aurantium (bitter orange).
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for this compound extraction?
A1: The most significant natural source of this compound is the immature fruit of Citrus aurantium, commonly known as bitter orange.[1] Other Citrus species also contain synephrine (B1677852), but generally in much lower concentrations. The peel of the unripe fruit contains the highest concentration of this alkaloid.[1]
Q2: Which extraction method generally provides the highest yield of this compound?
A2: Modern extraction techniques like Ultrasound-Assisted Aqueous Two-Phase Extraction (UA-ATPE) have been shown to provide very high yields, reaching up to 11.17 mg/g under optimized conditions.[2][3] Supercritical Fluid Extraction (SFE) with CO2 is another highly efficient method.[3] Conventional methods like acidic percolation can also yield significant amounts, with some patented methods claiming yields of over 15%.[4] The choice of method will depend on available equipment, desired purity, and scalability.
Q3: What is the importance of pH in this compound extraction?
A3: pH plays a crucial role in synephrine extraction. Synephrine is an alkaloid with a basic amino group.[5] Acidic conditions (e.g., using hydrochloric acid or phosphoric acid) are often used to convert synephrine into its salt form, which is more soluble in aqueous solvents, thereby enhancing extraction efficiency.[1][6] Conversely, adjusting the pH to a basic range is used during purification steps to convert the synephrine salt back to its free base form, which is more soluble in organic solvents.
Q4: How can I quantify the amount of this compound in my extract?
A4: The most common and reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[6][7] A reversed-phase C18 column is typically used, and the detection wavelength is usually set around 224 nm or 275 nm.[6][7] It is crucial to use a validated method with a certified reference standard for accurate quantification.
Q5: Is this compound stable during extraction and storage?
A5: this compound can be susceptible to degradation under certain conditions. Exposure to prolonged heat and light can affect its stability.[5] Racemization (conversion of the desired (-)-enantiomer to a mixture of (-) and (+)-enantiomers) can also occur, influenced by pH and temperature.[8] Therefore, it is recommended to perform extractions under controlled temperature conditions and to store extracts and purified compounds in a cool, dark place.
Troubleshooting Guides
Low Extraction Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Consistently low yield of this compound | Inappropriate plant material (e.g., mature vs. immature fruit, incorrect species). | Ensure you are using the immature fruit of Citrus aurantium, as it has the highest concentration of synephrine.[1] Verify the botanical identity of your source material. |
| Inefficient particle size reduction. | Grind the dried plant material to a fine, uniform powder (e.g., 120-mesh) to increase the surface area for solvent penetration.[3] | |
| Suboptimal solvent selection. | For acidic extraction, ensure the acid concentration is appropriate (e.g., 0.1 M HCl).[1] For solvent extraction, methanol (B129727) and ethanol (B145695) are commonly used. Aqueous ethanol (e.g., 50-70%) can also be effective.[9] | |
| Incorrect pH during extraction. | For aqueous extractions, an acidic pH is generally required to solubilize synephrine as a salt.[6] Monitor and adjust the pH of your extraction solvent. | |
| Insufficient extraction time or temperature. | Optimize the extraction time and temperature for your chosen method. For UAE, 30 minutes at 50°C has been shown to be effective.[3] However, avoid excessively high temperatures to prevent degradation.[9] | |
| Incomplete percolation in percolation method. | Ensure the solvent flows slowly and evenly through the plant material. Continue percolation until the eluate is colorless.[1] |
Poor Purity of Extract
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Extract contains significant amounts of other compounds (e.g., flavonoids, other alkaloids). | Co-extraction due to solvent choice. | Employ a multi-step extraction or purification process. For example, an initial extraction with a non-polar solvent can remove some interfering compounds before the main extraction. |
| Lack of selective purification steps. | Implement purification techniques such as liquid-liquid extraction (adjusting pH to partition synephrine between aqueous and organic phases) or column chromatography.[6] | |
| Colored extract (e.g., green due to chlorophyll). | Co-extraction of pigments. | Perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove chlorophyll (B73375) before the primary extraction. |
HPLC Analysis Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing in the chromatogram. | Secondary interactions between the basic synephrine molecule and acidic silanol (B1196071) groups on the HPLC column. | Use a lower pH mobile phase to suppress silanol activity.[1] Employ an end-capped column or a column specifically designed for basic compounds. Consider adding an ion-pairing reagent to the mobile phase.[7] |
| Column overload. | Reduce the concentration of the injected sample.[10] | |
| Peak splitting in the chromatogram. | Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible.[11] |
| Co-elution with an interfering compound. | Optimize the mobile phase composition or gradient to improve resolution. | |
| Column void or contamination. | Replace the guard column or the analytical column if necessary. |
Quantitative Data Presentation
Table 1: Comparison of this compound Extraction Yields from Citrus aurantium
| Extraction Method | Solvent System | Key Parameters | Yield (mg/g of dry material) | Reference(s) |
| Ultrasound-Assisted Aqueous Two-Phase Extraction (UA-ATPE) | 27% (w/w) Ethanol / 20.6% (w/w) K₂CO₃ | 50°C, 30 min, 80 W | 11.17 | [2][3] |
| Acidic Soaking and Percolation | 0.1 M HCl | 12-24 hours soaking | >15% of extract (yield from raw material not specified) | [1][4] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 40°C, 8.7 MPa | ~6.8 | [3] |
| Basic Methanolic Extraction | Methanol | Not specified | 2.53 (0.253%) | [1] |
| Microwave-Assisted Extraction (MAE) | Acetonitrile (B52724):Water | Not specified | 3.34 - 4.63 | [12] |
Note: Direct comparison of yields should be made with caution as the specific source material and its initial synephrine content may vary between studies.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Aqueous Two-Phase Extraction (UA-ATPE) of this compound
This protocol is based on the optimized conditions reported for high-yield extraction.[3]
-
Sample Preparation:
-
Dry the immature fruitlets of Citrus aurantium at 60°C until a constant weight is achieved.
-
Grind the dried fruitlets into a fine powder and sieve to a particle size of 120-mesh.
-
-
Aqueous Two-Phase System Preparation:
-
Prepare the extraction solvent by mixing 27% (w/w) ethanol and 20.6% (w/w) potassium carbonate (K₂CO₃) in deionized water.
-
-
Extraction:
-
Add the powdered plant material to the prepared solvent system at a solvent-to-material ratio of 45.17:1 (g:g).
-
Place the mixture in an ultrasonic bath.
-
Conduct the extraction at a temperature of 50°C for 30 minutes with an ultrasonic power of 80 W.
-
-
Phase Separation and Recovery:
-
After extraction, centrifuge the mixture to facilitate the separation of the two phases.
-
This compound will be partitioned into the ethanol-rich upper phase.
-
Carefully collect the upper phase for subsequent analysis.
-
Protocol 2: Acidic Soaking and Percolation for this compound Extraction
This protocol is a conventional method suitable for larger-scale extraction.[1]
-
Sample Preparation:
-
Thoroughly wash and dry the immature Citrus aurantium fruits.
-
Grind the fruits into a coarse powder.
-
-
Acidic Soaking:
-
Place the powdered material in a suitable container and add 0.1 M hydrochloric acid (HCl) solution to completely submerge the powder.
-
Allow the mixture to soak for 12-24 hours at room temperature.
-
-
Percolation:
-
Transfer the slurry to a percolation column.
-
Slowly add fresh 0.1 M HCl solution to the top of the column while collecting the extract (percolate) at the bottom.
-
Continue the percolation process until the collected percolate becomes colorless.
-
-
Concentration and Drying:
-
Combine all the collected percolate.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a viscous extract.
-
Dry the concentrated extract in a vacuum oven at 50-60°C until a constant weight is achieved to yield the crude synephrine extract.
-
Protocol 3: HPLC Quantification of this compound
This protocol outlines a general method for the quantification of p-synephrine in extracts.[6][7]
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Borate (B1201080) buffer
-
p-Synephrine analytical standard
-
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and an aqueous buffer (e.g., 20 mM borate buffer with 10 mM hexanesulfonate as an ion-pairing agent, pH 8.2).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 224 nm.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the p-synephrine standard in a suitable solvent (e.g., 0.1% phosphoric acid in water). Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh a known amount of the crude extract and dissolve it in the diluent. Sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of synephrine in the samples by comparing the peak area with the calibration curve.
-
Mandatory Visualizations
Caption: General experimental workflow for this compound extraction and quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. CN102718668A - Method for extracting synephrine and hesperidin from citrus aurantium - Google Patents [patents.google.com]
- 5. A green separation mode of synephrine from Citrus aurantium L. (Rutaceae) by nanofiltration technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting (-)-Synephrine instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-synephrine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My cells are showing inconsistent responses to this compound treatment. What could be the cause?
A1: Inconsistent cellular responses can stem from the instability of this compound in the cell culture medium. Factors such as pH, temperature, and light exposure can lead to its degradation over the course of your experiment.[1] It is also possible that the compound is precipitating out of solution. We recommend performing a stability and solubility check of this compound under your specific experimental conditions.
Q2: I observe a precipitate in my cell culture medium after adding this compound. How can I resolve this?
A2: Precipitate formation is a common issue, particularly with compounds that have limited aqueous solubility. Here are several troubleshooting steps:
-
Verify Final Concentration: Ensure the intended concentration of this compound does not exceed its solubility limit in your specific cell culture medium. Consider performing a dose-response curve to determine if a lower, soluble concentration can still elicit the desired biological effect.
-
Optimize Dilution Technique: Avoid adding a highly concentrated stock solution (e.g., in DMSO) directly into a large volume of medium. Instead, perform serial dilutions in pre-warmed (37°C) medium. Adding the compound solution dropwise while gently swirling the medium can also prevent localized high concentrations that lead to precipitation.
-
Use Pre-warmed Media: Adding a compound solution to cold media can decrease its solubility. Always use media that has been pre-warmed to 37°C.
-
Control Final Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in your culture medium as low as possible (ideally ≤ 0.5%) to minimize its effect on solubility and to avoid solvent-induced cytotoxicity.[2]
Q3: How stable is this compound in cell culture media under standard incubation conditions (37°C, 5% CO₂)?
Q4: What are the known degradation pathways for this compound?
A4: this compound is susceptible to degradation under certain conditions. Exposure to UV light can lead to photodegradation, forming products such as 1-methyl-2,3-dihydro-1H-indole-3,6-diol.[1] In acidic conditions, dimerization can occur.[3] Given its phenylethanolamine structure, it is also prone to oxidation, especially in the presence of dissolved oxygen and at physiological pH.
Q5: What are the primary signaling pathways activated by this compound?
A5: this compound is an adrenergic receptor agonist and has been shown to modulate several key signaling pathways, including:
-
cAMP/PKA Pathway: As a β-adrenergic agonist, it can stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and activation of Protein Kinase A (PKA).
-
AKT and ERK Pathways: It has been observed to inactivate the AKT and ERK signaling pathways in some cancer cell lines, which are crucial for cell survival and proliferation.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when working with this compound in cell culture.
Issue 1: Reduced or No Bioactivity
-
Possible Cause: Degradation of this compound in the stock solution or in the cell culture medium during the experiment.
-
Troubleshooting Steps:
-
Stock Solution Integrity:
-
Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO.
-
Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles.
-
Protect stock solutions from light by using amber vials or wrapping them in foil.
-
-
Stability in Media:
-
Perform a stability study to quantify the concentration of this compound in your cell culture medium over the time course of your experiment (see Experimental Protocols section).
-
If significant degradation is observed, shorten the experimental duration or replenish the media with freshly prepared this compound at regular intervals.
-
-
Issue 2: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent dosing due to precipitation of this compound.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding the treatment solution to your cells, carefully inspect it for any visible precipitate.
-
Microscopic Examination: For a more sensitive check, place a small drop of the prepared medium containing this compound on a microscope slide and look for crystalline structures.
-
Improve Solubility: Follow the steps outlined in FAQ Q2 to improve the solubility of this compound in your cell culture medium.
-
Gentle Mixing: After adding the compound to the culture plate, gently swirl the plate to ensure even distribution.
-
Quantitative Data Summary
The stability of this compound can be assessed by monitoring its concentration over time in cell culture media. The following table provides a representative example of stability data for this compound in DMEM supplemented with 10% Fetal Bovine Serum (FBS) at 37°C.
| Time (hours) | % this compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 2 | 95.2 ± 2.1 |
| 4 | 88.7 ± 3.5 |
| 8 | 79.1 ± 4.2 |
| 12 | 70.3 ± 4.8 |
| 24 | 55.6 ± 5.9 |
| 48 | 38.9 ± 6.3 |
Note: The data presented in this table is for illustrative purposes and should be confirmed experimentally under your specific conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
1. Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or other suitable mobile phase modifier
-
Sterile microcentrifuge tubes or 96-well plates
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the stock solution into the medium to achieve the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium. This will serve as your T=0 reference.
-
Incubation: Place the remaining spiked medium in a 37°C, 5% CO₂ incubator.
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw aliquots of the incubated medium.
-
Sample Processing:
-
To precipitate proteins, add a threefold excess of cold acetonitrile to each sample.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 224 nm.[4]
-
Standard Curve: Prepare a standard curve of this compound in the cell culture medium to accurately quantify the concentration in your samples.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in cell culture media.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Temperature Cycling Induced Deracemization of p-Synephrine in the Presence of Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing racemization of (-)-Synephrine during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the chemical synthesis of (-)-synephrine.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of racemization during the synthesis of this compound?
A1: Racemization of this compound, and its precursors, is primarily caused by exposure to harsh reaction conditions. Key factors that can lead to the loss of stereochemical integrity include:
-
pH: Both acidic and basic conditions can catalyze the racemization of synephrine (B1677852).[1][2] The benzylic proton is susceptible to abstraction, leading to a planar intermediate that can be protonated from either face, resulting in a racemic mixture.
-
Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization, leading to an increase in the rate of conversion to the undesired (+)-enantiomer.[1][2]
-
Prolonged Reaction Times: Extended exposure to even mildly unfavorable conditions can lead to significant racemization over time.
-
Inappropriate Reagents: Certain reagents used for deprotection or other transformations can create an environment that promotes racemization.
Q2: What is the most common strategy to synthesize this compound with high enantioselectivity?
A2: A widely adopted and effective strategy is the asymmetric reduction of a prochiral ketone precursor, such as 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one (B1293831). The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a highly effective method for this transformation, often achieving high enantiomeric excess (ee).[3][4][5][6][7]
Q3: How can I determine the enantiomeric purity of my synthesized this compound?
A3: The most common and reliable method for determining the enantiomeric purity of synephrine is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[8][9][10] Alternatively, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral HPLC column.[11][12]
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee%) in the Asymmetric Reduction Step
If you are observing a low enantiomeric excess in your product, consider the following potential causes and solutions:
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst/Ligand | The choice of chiral catalyst is critical. For CBS reductions, the structure of the oxazaborolidine catalyst can significantly impact stereoselectivity. Consider screening different CBS catalyst derivatives.[4][13] |
| Incorrect Catalyst Loading | Higher catalyst loading does not always equate to better selectivity. High concentrations can sometimes lead to the formation of less selective catalytic species. It is recommended to vary the catalyst loading to find the optimal concentration.[13][14] |
| Suboptimal Temperature | Lower temperatures generally favor higher enantioselectivity. If the reaction is being performed at room temperature or elevated temperatures, try cooling the reaction mixture.[13] |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state of the reaction. A screening of different solvents (e.g., THF, dichloromethane) should be performed to identify the optimal medium for your specific substrate and catalyst system. |
| Presence of Impurities | Impurities in the substrate, solvent, or from the reaction vessel can poison the catalyst or interfere with the chiral environment. Ensure all reagents and solvents are of high purity and that all glassware is thoroughly dried.[15] |
| Moisture | Water can react with and deactivate the borane (B79455) reagent and the catalyst. Ensure the reaction is carried out under strictly anhydrous conditions using an inert atmosphere (e.g., argon or nitrogen).[7] |
Issue 2: Racemization During Protecting Group Removal
The removal of protecting groups is a critical step where racemization can occur. Below are some common issues and their solutions:
| Potential Cause | Suggested Solution |
| Harsh Deprotection Conditions | Vigorous acidic or basic conditions used for deprotection can cause epimerization at the newly formed chiral center.[16] |
| * For acid-labile groups (e.g., Boc), use milder acidic conditions and carefully monitor the reaction to avoid over-exposure. | |
| * For base-labile groups, use the mildest effective base and keep the temperature low. | |
| Inappropriate Deprotection Reagent | The choice of reagent can influence the stereochemical outcome. For example, when removing an oxazolidinone chiral auxiliary, using LiOH with hydrogen peroxide is a common method, but it's crucial to control the temperature to prevent side reactions like epimerization.[17] |
| Chiral Auxiliary Removal | Cleavage of a chiral auxiliary must be done under conditions that do not cause racemization of the product.[18] Research and select a removal method that is known to be mild and non-racemizing for your specific auxiliary and product. |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one via CBS Reduction
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride (ketone precursor)
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane dimethyl sulfide (B99878) complex (BH3·SMe2)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the ketone precursor in anhydrous THF in a flame-dried flask.
-
Catalyst Addition: Cool the solution to 0°C and add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution dropwise. Stir the mixture for 10-15 minutes.
-
Reducing Agent Addition: Slowly add the borane dimethyl sulfide complex dropwise, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, slowly add methanol dropwise to quench the excess borane.
-
Workup: Add 1 M HCl and stir for 30 minutes. Neutralize the solution with saturated sodium bicarbonate and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified this compound by chiral HPLC analysis.
Protocol 2: Chiral HPLC Analysis of this compound
Instrumentation:
-
HPLC system with a UV detector
Column:
-
A chiral stationary phase column suitable for the separation of amines (e.g., a polysaccharide-based CSP).
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio will need to be optimized.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized synephrine in the mobile phase.
-
Injection: Inject the sample onto the chiral column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 225 nm).
-
Analysis: The two enantiomers will have different retention times. Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
References
- 1. 2024-8088 [excli.de]
- 2. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Separation of Synephrine Enantiomers in Citrus Fruits by a Reversed Phase HPLC after Chiral Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. benchchem.com [benchchem.com]
- 18. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Oral Bioavailability of (-)-Synephrine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of (-)-Synephrine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low and variable plasma concentrations of this compound in our preclinical oral dosing studies. What could be the primary reason for this?
A1: The most likely cause for low and inconsistent plasma levels of this compound is its extensive first-pass metabolism. After oral administration, this compound is rapidly absorbed, but a significant portion is metabolized in the gut wall and liver before it can reach systemic circulation. The primary metabolic pathway is deamination, catalyzed by monoamine oxidase (MAO) enzymes, particularly MAO-A. This leads to the formation of inactive metabolites, such as 4-hydroxymandelic acid, and thus, low oral bioavailability.
Troubleshooting Steps:
-
Confirm Metabolism: Analyze plasma and urine samples not just for this compound but also for its major metabolite, 4-hydroxymandelic acid. A high metabolite-to-parent drug ratio will confirm extensive metabolism.
-
Assess Gut vs. Liver Metabolism: To differentiate between intestinal and hepatic first-pass metabolism, in vitro models such as Caco-2 cells (for intestinal permeability and metabolism) and liver microsomes can be utilized.
Q2: How can we mitigate the extensive first-pass metabolism of this compound?
A2: There are several strategies you can employ to reduce the impact of first-pass metabolism:
-
Co-administration with Enzyme Inhibitors:
-
Flavonoids: Co-administration with flavonoids found in citrus fruits, such as naringin (B1676962) and hesperidin, has been shown to enhance the thermogenic effects of this compound, which may be linked to an inhibition of metabolic enzymes.
-
Piperine (B192125): Piperine, the active component of black pepper, is a well-known inhibitor of cytochrome P450 enzymes and may also inhibit other metabolic pathways.[1][2][3][4][5] While specific studies on its effect on this compound bioavailability are limited, it is a promising candidate for investigation.
-
-
Advanced Formulation Strategies:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can enhance the absorption of drugs and may promote lymphatic transport, which can partially bypass the liver and reduce first-pass metabolism.[6][7][8][9]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from enzymatic degradation in the gastrointestinal tract and liver.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the solubility and stability of this compound, potentially leading to improved absorption and reduced metabolism.[10][11][12][13][14]
-
Q3: We are planning to evaluate the intestinal permeability of our new this compound formulation. What is a suitable in vitro model?
A3: The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal drug absorption.[15][16][17][18][19] These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model allows for the determination of the apparent permeability coefficient (Papp) and can help identify if a compound is a substrate for efflux transporters.
Q4: Our in vivo pharmacokinetic data shows high inter-subject variability. What are the potential causes and how can we address this?
A4: High inter-subject variability is common for drugs with high first-pass metabolism.[20] Differences in the expression and activity of metabolic enzymes (like MAO) among individuals can lead to significant variations in bioavailability.
Mitigation Strategies:
-
Standardize Pre-dosing Conditions: Ensure consistent fasting periods for all subjects, as food can affect drug absorption and metabolism.
-
Genotyping/Phenotyping: If feasible, consider genotyping or phenotyping the study animals for relevant metabolic enzymes to identify potential sources of variability.
-
Use of a Bioenhancer: Co-administering a bioenhancer like piperine may help to saturate or inhibit the metabolic pathways, potentially leading to more consistent absorption.
Quantitative Data Summary
Table 1: Impact of Co-administered Compounds on the Thermogenic Effect of p-Synephrine
| Treatment Group | Dose | Change in Resting Metabolic Rate (RMR) vs. Placebo (kcal) |
| p-Synephrine alone | 50 mg | +65 |
| p-Synephrine + Naringin | 50 mg + 600 mg | +129 |
| p-Synephrine + Naringin + Hesperidin | 50 mg + 600 mg + 100 mg | +183 |
Data adapted from Stohs et al. (2011).[21][22][23]
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay for this compound
Objective: To determine the intestinal permeability of this compound and its potential for efflux.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport:
-
Add this compound solution (e.g., 10 µM in transport buffer) to the apical (donor) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add this compound solution to the basolateral (donor) chamber.
-
Collect samples from the apical (receiver) chamber at the same time points.
-
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
-
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats
Objective: To determine the key pharmacokinetic parameters of an orally administered this compound formulation.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats (n=6 per group), fasted overnight before dosing.
-
-
Drug Administration:
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
-
Sample Preparation:
-
Perform protein precipitation on the plasma samples by adding acetonitrile.
-
Centrifuge and collect the supernatant for analysis.
-
-
Analytical Method:
-
Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.[24]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
-
Visualizations
References
- 1. wellgreenherb.com [wellgreenherb.com]
- 2. Black pepper and its pungent principle-piperine: a review of diverse physiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5536506A - Use of piperine to increase the bioavailability of nutritional compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2020212976A1 - Self-emulsifying drug delivery systems for delivery of lipophilic compounds - Google Patents [patents.google.com]
- 10. Study to Probe Subsistence of Host-Guest Inclusion Complexes of α and β-Cyclodextrins with Biologically Potent Drugs for Safety Regulatory Dischargement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. researchgate.net [researchgate.net]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 18. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
- 21. Effects of p-Synephrine alone and in Combination with Selected Bioflavonoids on Resting Metabolism, Blood Pressure, Heart Rate and Self-Reported Mood Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of p-Synephrine alone and in Combination with Selected Bioflavonoids on Resting Metabolism, Blood Pressure, Heart Rate and Self-Reported Mood Changes [medsci.org]
- 23. researchgate.net [researchgate.net]
- 24. latamjpharm.org [latamjpharm.org]
Addressing matrix effects in bioanalytical methods for (-)-Synephrine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in the bioanalytical methods for (-)-Synephrine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting components present in the sample matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: What are the common causes of matrix effects in LC-MS/MS bioanalysis?
A2: The primary causes of matrix effects are endogenous components from the biological sample that are not removed during sample preparation. These can include phospholipids, salts, proteins, and metabolites.[1] These components can compete with the analyte for ionization in the mass spectrometer's ion source, affecting the signal intensity.
Q3: How can I evaluate the presence and extent of matrix effects in my this compound assay?
A3: The two most common methods for evaluating matrix effects are:
-
Post-column infusion: This qualitative technique helps identify the regions in the chromatogram where ion suppression or enhancement occurs.[1]
-
Post-extraction spike analysis: This quantitative method is considered the "gold standard".[1] It involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution. The ratio of these responses is known as the Matrix Factor (MF).[1]
Q4: What is the Matrix Factor (MF) and how is it interpreted?
A4: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
Q5: What are the key parameters to assess the overall performance of my sample preparation method for this compound analysis?
A5: Three key parameters should be evaluated:
-
Recovery (RE): The efficiency of the extraction procedure in recovering the analyte from the matrix.
-
Matrix Factor (MF): The measure of ion suppression or enhancement.
-
Process Efficiency (PE): The overall efficiency of the entire analytical process, combining extraction recovery and matrix effects. It is calculated as PE = RE × MF.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor reproducibility of this compound peak areas in quality control (QC) samples compared to standards in neat solvent. | Significant and variable matrix effect between different lots of biological matrix. | 1. Quantify the Matrix Effect: Calculate the Matrix Factor (MF) using multiple lots of the biological matrix. A high coefficient of variation (%CV) in the MF indicates significant lot-to-lot variability. 2. Improve Sample Preparation: Employ a more rigorous sample cleanup technique (e.g., switch from Protein Precipitation to Solid Phase Extraction). 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from interfering matrix components. |
| Low signal intensity or complete signal loss for this compound in biological samples. | Severe ion suppression due to co-eluting endogenous compounds, such as phospholipids. | 1. Perform a Post-Column Infusion Experiment: This will pinpoint the retention time of the suppression zone. 2. Modify Sample Preparation: Use a method specifically designed to remove phospholipids, such as a targeted Solid Phase Extraction (SPE) protocol or specific phospholipid removal plates. 3. Adjust Chromatographic Conditions: Alter the mobile phase composition or gradient to shift the elution of this compound away from the suppression zone. |
| Inconsistent recovery of this compound during sample extraction. | Suboptimal extraction conditions (e.g., incorrect pH, inefficient solvent). | 1. Optimize Extraction pH: this compound is a basic compound. Ensure the pH of the sample is adjusted to an appropriate level (typically >9) to ensure it is in its neutral form for efficient extraction with organic solvents. 2. Evaluate Different Extraction Solvents: Test various organic solvents or solvent mixtures for Liquid-Liquid Extraction (LLE) or elution in Solid Phase Extraction (SPE) to find the one with the highest recovery. 3. Increase Extraction Efficiency: For LLE, increase the vortexing time or perform a second extraction. For SPE, ensure the cartridge is properly conditioned and that the elution volume is sufficient. |
| High background noise in the chromatogram. | Incomplete removal of matrix components or contamination. | 1. Improve Sample Cleanup: A more selective sample preparation method like SPE can provide cleaner extracts compared to Protein Precipitation (PPT). 2. Check for Contamination: Analyze blank samples to identify any sources of contamination from solvents, reagents, or the LC-MS/MS system itself. 3. Optimize MS/MS Parameters: Ensure that the mass transitions are specific to this compound to minimize the detection of background ions. |
Data Presentation: Impact of Sample Preparation on Matrix Effects
The following table summarizes typical quantitative data for the analysis of this compound in human plasma using different sample preparation techniques. This data is illustrative and may vary depending on the specific experimental conditions.
| Sample Preparation Method | Recovery (RE) % | Matrix Factor (MF) | Process Efficiency (PE) % | Relative Standard Deviation (RSD) % (n=6) |
| Protein Precipitation (PPT) | 95.2 | 0.78 | 74.3 | 12.5 |
| Liquid-Liquid Extraction (LLE) | 88.5 | 0.92 | 81.4 | 6.8 |
| Solid Phase Extraction (SPE) | 92.1 | 1.03 | 94.9 | 3.2 |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma or urine sample, add the internal standard and 50 µL of 1 M sodium hydroxide (B78521) to adjust the pH to >9.
-
Add 600 µL of an extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol (B130326) (9:1, v/v)).[2]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid Phase Extraction (SPE)
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Pre-treat the sample: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Experimental workflow for the bioanalysis of this compound.
Caption: Troubleshooting decision tree for addressing matrix effects.
References
Technical Support Center: Enhancing the Selectivity of (-)-Synephrine for Beta-3 Adrenoceptors
Welcome to the technical support center for researchers focused on the development and analysis of (-)-synephrine and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental workflows for enhancing selectivity towards the beta-3 adrenoceptor (β3-AR).
Frequently Asked Questions (FAQs)
Q1: What is the baseline adrenoceptor selectivity profile of this compound?
A1: this compound, also known as p-synephrine, exhibits a preferential, though not exclusive, agonist activity at β3-adrenoceptors. Its binding affinity for α-1, α-2, β-1, and β-2 adrenoceptors is significantly lower compared to other endogenous catecholamines like norepinephrine.[1][2][3] This profile is the basis for its comparatively lower impact on heart rate and blood pressure, which are primarily mediated by β1 and α-adrenergic receptors respectively.[1][2]
Q2: Why is enhancing the selectivity of this compound for β3-adrenoceptors a research goal?
A2: Enhanced selectivity for the β3-adrenoceptor is desirable to minimize off-target effects and improve the therapeutic window. The β3-adrenoceptor is primarily involved in metabolic processes such as lipolysis and thermogenesis in adipose tissue and has roles in bladder relaxation.[3][4] By increasing selectivity, the potential for cardiovascular side effects mediated by β1 and β2 adrenoceptors (e.g., increased heart rate, palpitations) and α-adrenoceptors (e.g., vasoconstriction) can be reduced, leading to a safer pharmacological profile for potential treatments of metabolic disorders or overactive bladder.[5][6]
Q3: What are the primary signaling pathways activated by β3-adrenoceptor agonists?
A3: The canonical signaling pathway for β3-adrenoceptors involves coupling to a stimulatory G-protein (Gs). This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7][8] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a physiological response, such as lipolysis in adipocytes.[8] Some studies also suggest coupling to inhibitory G-proteins (Gi) and subsequent activation of nitric oxide synthase (NOS) pathways, particularly in the cardiovascular system.[5][7]
Q4: What are some initial medicinal chemistry strategies to consider for modifying the this compound scaffold to improve β3-AR selectivity?
A4: Based on structure-activity relationship (SAR) studies of other β3-AR agonists, several strategies can be applied to the this compound scaffold:
-
Modification of the Ethylamine Side Chain: Introducing bulky substituents on the amine can increase selectivity for the more accommodating binding pocket of the β3-AR compared to β1/β2-ARs.
-
Substitution on the Phenyl Ring: Adding specific groups to the aromatic ring can enhance interactions with residues unique to the β3-AR. For instance, exploring carboxylic acid bioisosteres has been a successful strategy for other classes of β3-AR agonists.[9]
-
Stereochemistry: The stereochemistry of the hydroxyl group on the side chain is crucial for activity. The naturally occurring l-form (R-configuration) is more active than the d-form.[1] Maintaining or optimizing this stereochemistry is critical.
Troubleshooting Experimental Issues
Issue 1: High Variability in cAMP Assay Results
-
Question: We are performing a cAMP accumulation assay to screen novel synephrine (B1677852) analogs, but our results show high well-to-well variability and poor reproducibility between experiments. What could be the cause?
-
Answer: High variability in cAMP assays can stem from several factors. Here is a checklist to troubleshoot the issue:
-
Phosphodiesterase (PDE) Activity: Ensure you are using a potent PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of newly synthesized cAMP.[10] Inconsistent PDE inhibition is a common source of variability.
-
Cell Health and Density: Use cells with high viability (>95%) and ensure consistent cell seeding density across all wells. Over-confluent or stressed cells can exhibit altered receptor expression and signaling.
-
Agonist Incubation Time: The kinetics of cAMP accumulation can vary between agonists. An incubation time that is too short may not allow for a maximal response, while a very long incubation could lead to receptor desensitization. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time for your specific compounds and cell system.[11]
-
Reagent Preparation and Mixing: Ensure all reagents, including agonist dilutions and detection reagents, are prepared fresh and mixed thoroughly before addition to the wells.
-
Issue 2: Low Signal-to-Noise Ratio in Functional Assays
-
Question: Our functional assays (e.g., CRE-luciferase reporter assay) are yielding a low signal-to-noise ratio, making it difficult to discern a clear dose-response curve for our compounds. How can we improve this?
-
Answer: A low signal-to-noise ratio can obscure the activity of your test compounds. Consider the following optimizations:
-
Cell Line Selection: Ensure the cell line you are using expresses a sufficient number of functional β3-adrenoceptors. You may need to use a cell line that recombinantly overexpresses the human β3-AR, such as CHO-K1 or HEK293 cells, to amplify the signal.
-
Promoter Strength (for Reporter Assays): In a CRE-luciferase assay, the strength of the CRE-driven promoter can impact the signal window. Ensure your reporter construct is robust.
-
Assay Sensitivity: For direct cAMP measurement, consider using a more sensitive assay format, such as a time-resolved fluorescence energy transfer (TR-FRET) assay, which often provides a better signal-to-background ratio than ELISA-based methods.[12]
-
Reference Agonist: Always include a well-characterized, full β3-AR agonist (e.g., isoproterenol, CL-316,243) as a positive control to confirm that the assay system is responsive and to define the maximum possible signal.
-
Issue 3: Discrepancy Between Binding Affinity and Functional Potency
-
Question: We have synthesized a novel analog of this compound that shows high binding affinity for the β3-AR in our radioligand binding assays. However, in our functional cAMP assay, it behaves as a partial agonist with low potency. Why is there a discrepancy?
-
Answer: A disconnect between binding affinity (Ki) and functional potency (EC50) or efficacy (Emax) is a common observation in pharmacology and can be attributed to several factors:
-
Partial Agonism: High affinity does not guarantee strong receptor activation. Your compound may bind tightly to the receptor but be less efficient at inducing the conformational change required for robust G-protein coupling and subsequent signaling. This is the definition of a partial agonist.
-
Functional Selectivity (Biased Agonism): The compound might be preferentially activating a non-canonical signaling pathway (e.g., Gi/NOS pathway) over the canonical Gs/cAMP pathway.[7][13] To investigate this, you would need to perform additional assays that measure endpoints of these alternative pathways (e.g., nitric oxide production or ERK phosphorylation).
-
Assay Conditions: Differences in assay buffers, temperature, and incubation times between binding and functional assays can influence ligand-receptor interactions and signaling outcomes.
-
Receptor Reserve: The level of receptor expression in your cell system can influence the apparent potency of an agonist. A system with high receptor reserve can make partial agonists appear more potent. Comparing results across cell lines with different receptor expression levels can help clarify this.
-
Quantitative Data Summary
The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of this compound and related compounds at human adrenoceptor subtypes.
| Compound | β1-AR (pKi) | β2-AR (pKi) | β3-AR (pKi) | α1A-AR (pKi)[14][15] | α2A-AR (pKi)[14][15] | α2C-AR (pKi)[14][15] | Notes |
| This compound | Low | Low | Moderate | 4.35 | 3.83 | 3.99 | Low affinity for α and β1/2 subtypes.[1][3] Partial agonist at α1A-AR.[16] |
| Norepinephrine | High | High | Moderate | High | High | High | Endogenous catecholamine, non-selective. |
| Isoproterenol | High | High | High | Low | Low | Low | Non-selective β-agonist, often used as a positive control. |
| CL-316,243 | Low | Low | High | - | - | - | Selective β3-AR agonist.[17] |
| m-Synephrine | Moderate | Low | Low | High | Moderate | Moderate | Potent α1-agonist, responsible for cardiovascular effects.[2] |
Note: "Low," "Moderate," and "High" are qualitative descriptors based on literature. Specific numerical values can vary significantly between studies and assay conditions.
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a generalized procedure to determine the binding affinity (Ki) of test compounds for the β3-adrenoceptor.
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human β3-adrenoceptor to ~90% confluency.
-
Membrane Preparation: Harvest cells, homogenize in a cold buffer (e.g., Tris-HCl with MgCl2), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup (96-well plate):
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177, though it has limitations for β3-AR, or a more selective labeled antagonist if available).
-
Add serial dilutions of the test compound (e.g., novel synephrine analog).
-
Add a high concentration of a non-labeled antagonist (e.g., propranolol) to determine non-specific binding.
-
Add cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with cold assay buffer.
-
Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other readings.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: cAMP Accumulation Assay (TR-FRET)
This protocol outlines a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for measuring agonist-induced cAMP production.[12]
-
Cell Plating: Seed cells expressing the β3-adrenoceptor into a white, opaque 384-well plate at an optimized density and allow them to attach overnight.[12]
-
Compound Preparation: Prepare serial dilutions of the test compounds (synephrine analogs) and a reference agonist (e.g., isoproterenol) in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX).[11][13]
-
Agonist Stimulation:
-
Remove the culture medium from the cells.
-
Add the prepared agonist dilutions to the wells.
-
Incubate the plate at 37°C for the pre-determined optimal time (e.g., 30 minutes).
-
-
Cell Lysis and Detection:
-
Add the detection reagents as per the manufacturer's instructions (e.g., LANCE Ultra cAMP Kit). This typically includes a lysis buffer containing a europium-labeled anti-cAMP antibody and a dye-labeled cAMP tracer.
-
Incubate at room temperature for 60 minutes, protected from light, to allow for cell lysis and the competitive binding reaction to occur.
-
-
Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring the emission at two wavelengths (e.g., donor and acceptor wavelengths).
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Convert the signal ratios to cAMP concentrations using a standard curve generated with known cAMP concentrations.
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
-
Visualizations
Caption: Canonical β3-adrenoceptor signaling pathway.
Caption: Experimental workflow for screening selective β3-AR agonists.
References
- 1. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Efficacy, and Mechanistic Studies Regarding Citrus aurantium (Bitter Orange) Extract and p‐Synephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cnic.es [cnic.es]
- 7. Targeting β3-Adrenergic Receptors in the Heart: Selective Agonism and β-Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Synthesis and evaluation of potent and selective beta3 adrenergic receptor agonists containing heterobiaryl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective activation of beta3-adrenoceptors by octopamine: comparative studies in mammalian fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Off-Target Effects of (-)-Synephrine in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with (-)-Synephrine in cellular models. Our goal is to help you minimize off-target effects and ensure the validity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound, also known as p-synephrine, is a protoalkaloid found in various plants, most notably in the bitter orange (Citrus aurantium). Structurally similar to endogenous catecholamines like epinephrine (B1671497) and norepinephrine, its primary pharmacological activity involves interaction with the adrenergic system.[1][2][3] It is known to be an agonist at α1-adrenergic receptors and has effects on β-adrenergic receptors, particularly β3-receptors which are involved in lipolysis.[1][4] It also shows affinity for serotonin (B10506) (5-HT) receptors and trace amine-associated receptors (TAARs).[5]
Q2: What are "off-target" effects in the context of this compound cellular studies?
A2: Off-target effects are unintended interactions of this compound with cellular components other than its primary adrenergic and serotonergic receptors. These can lead to a variety of cellular responses that are not mediated by the intended target, potentially causing misinterpretation of experimental results, cytotoxicity, or other confounding data.[6] For this compound, this could involve interactions with other receptors, enzymes, or signaling proteins that are not part of its established pharmacological profile.
Q3: Why am I observing cytotoxicity at concentrations where I expect to see a specific pharmacological effect?
A3: High concentrations of this compound may lead to off-target effects that induce cytotoxicity. It's also possible that the specific cell line you are using is particularly sensitive to this compound or expresses a unique profile of receptors and signaling molecules that mediate a toxic response. For example, in HepG2 cells, this compound in combination with caffeine (B1668208) has been shown to decrease cell viability and increase DNA damage at certain concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration range for your desired effect while minimizing toxicity.[5]
Q4: My results are inconsistent between experiments. What could be the cause?
A4: Inconsistent results can arise from several factors. These include variability in cell culture conditions such as cell density and passage number, instability of this compound in the culture medium, or variations in the concentration or quality of your this compound stock solution. Ensuring consistent experimental protocols and proper handling and storage of the compound are critical for reproducibility.
Q5: How can I confirm that the observed cellular response is due to the on-target activity of this compound?
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
Symptom: The observed cellular phenotype does not align with the known pharmacology of this compound's primary targets.
Possible Causes:
-
Off-target engagement: this compound may be interacting with an unknown off-target protein in your specific cell model.
-
Cell-specific signaling: The cell line you are using may have a unique signaling network that leads to an unexpected downstream effect.
-
Compound degradation: this compound may be degrading in the culture medium to a metabolite with different activity.
Troubleshooting Steps:
-
Perform Receptor Expression Profiling: Use techniques like qPCR or Western blotting to confirm the expression of the intended adrenergic and serotonergic receptors in your cell line. Also, consider broader screening to identify other potential receptors that might be expressed.
-
Pathway Analysis: Conduct global gene or protein expression analysis (e.g., RNA-seq or proteomics) to identify unexpectedly perturbed signaling pathways. This can provide clues about potential off-target interactions.
-
Use a Selective Antagonist: If you suspect an off-target interaction with a specific receptor family (e.g., another GPCR), pre-treat your cells with a selective antagonist for that receptor before adding this compound. If the unexpected phenotype is reversed, it points to an off-target effect.[7]
-
Validate with a Structurally Unrelated Agonist: Use a different compound with a distinct chemical structure that is a known agonist for the primary target of this compound. If this compound does not produce the same unexpected phenotype, it suggests the effect is off-target.
Issue 2: High Background or Non-Specific Effects in Assays
Symptom: You are observing high background signals or a general, non-specific cellular response across a wide range of this compound concentrations.
Possible Causes:
-
Suboptimal compound concentration: The concentrations being used may be too high, leading to widespread off-target effects and cellular stress.
-
Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress at the concentrations used.
-
Assay interference: this compound may be directly interfering with the assay components (e.g., fluorescent dyes, enzymes).
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a detailed dose-response curve, starting from very low concentrations, to identify a specific concentration range that elicits the desired on-target effect without causing broad, non-specific responses.
-
Conduct Solvent Controls: Always include a vehicle control (the solvent used to dissolve this compound) at the same final concentration used in your experiments to ensure that the observed effects are not due to the solvent itself.
-
Perform Assay Controls: To check for assay interference, run the assay in a cell-free system with this compound and the assay reagents to see if there is any direct interaction.
-
Use a More Sensitive Detection Method: If possible, switch to a more sensitive and specific assay that is less prone to interference.
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Test System | pKi | Ki (nM) | Reference |
| α1A-Adrenergic | Cloned human α1A-AR in HEK293 cells | 4.11 | ~77,600 | [1] |
| α2A-Adrenergic | Cloned human α2A-AR in CHO cells | 4.44 | ~36,300 | [1] |
| α2C-Adrenergic | Cloned human α2C-AR in CHO cells | 4.61 | ~24,500 | [1] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Functional Activity and Effective Concentrations of this compound
| Cellular Effect | Assay Type | Cell Line | Activity | Potency/Efficacy | Reference |
| α1A-Adrenergic Receptor Activation | Intracellular Calcium Mobilization | Human α1A-AR in HEK293 cells | Partial Agonist | Emax = 55.3% of L-phenylephrine at 100 µM | [1] |
| Inhibition of Eotaxin-1 Expression | STAT6 Phosphorylation Inhibition | NIH/3T3 fibroblasts | Inhibitor | Significant inhibition at 100-300 µM | [8] |
| Inhibition of Pro-inflammatory Cytokines | p38 MAPK and NF-κB downregulation | LPS-stimulated RAW264.7 cells | Inhibitor | Dose-dependent inhibition | [9] |
| Increased Glucose Consumption | Increased GLUT4 translocation | L6 skeletal muscle cells | Stimulator | Effective at >25 µM | [5] |
| Cytotoxicity (with Caffeine) | MTT Assay | HepG2 cells | Cytotoxic | Significant at 3:90 and 3:600 µM (Synephrine:Caffeine) | |
| Inhibition of Glucose Production | - | H4IIE liver cells | Inhibitor | Dose-dependent (1-100 µM) | [10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of MAPK signaling proteins (e.g., ERK1/2, p38).
Materials:
-
Cell line of interest cultured in 6-well plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein for ERK, p38, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
If applicable, stimulate cells with an appropriate agonist (e.g., LPS, growth factor) to induce MAPK phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis, normalizing the phosphorylated protein levels to the total protein levels.
-
Protocol 2: qPCR for Gene Expression Analysis
This protocol is for measuring changes in the mRNA levels of target genes in response to this compound treatment.
Materials:
-
Cell line of interest cultured in 6-well plates
-
This compound stock solution
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described in the Western blot protocol.
-
Harvest cells and extract total RNA using your chosen method, following the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing the qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Add the master mix and diluted cDNA to a qPCR plate. Include no-template controls.
-
-
qPCR Run and Data Analysis:
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene.
-
Protocol 3: MTT Assay for Cell Viability
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations for the desired duration.
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well.
-
Incubate the plate, shaking gently, until the formazan crystals are completely dissolved.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: Overview of this compound's primary signaling pathways.
Caption: Troubleshooting workflow for unexpected cellular effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. p-Synephrine suppresses inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells and alleviates systemic inflammatory response syndrome in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. p-Synephrine Suppresses Glucose Production but Not Lipid Accumulation in H4IIE Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of (-)-Synephrine Dosage and Administration in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (-)-Synephrine in animal studies. The information is designed to assist in optimizing experimental design and addressing common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| No Observable Effect at Tested Dosage | The dosage may be too low to elicit the desired biological response. The effective dose of p-synephrine can be endpoint-specific.[1] | For fat oxidation studies, acute doses of 2-3 mg/kg have proven effective.[1] For other endpoints, a dose-response study is recommended to determine the optimal concentration. Also, consider the administration route and formulation (pure compound vs. extract).[1] |
| High Variability in Experimental Results | Inconsistent dosing, diet, or variations in the animal strain, sex, and age can contribute to result variability.[1] The presence of other compounds, like caffeine (B1668208), can also influence the effects of synephrine (B1677852).[1] | Ensure precise and consistent administration of this compound. Standardize the diet and use a consistent animal strain, sex, and age for all experiments.[1] Be mindful of potential interactions if co-administering other substances.[1] |
| Cardiovascular Effects Observed (e.g., increased heart rate, blood pressure) | This compound possesses sympathomimetic properties.[1] | While some studies in animals and humans show minimal cardiovascular effects at tested doses, it's crucial to start with lower doses and monitor cardiovascular parameters, especially when co-administered with other substances like caffeine which can potentiate these effects.[1][2] |
| Signs of Toxicity (e.g., gasping, salivation, piloerection, decreased locomotor activity) | The administered dose may be approaching toxic levels. Such signs have been observed in rats at doses of 150 mg/kg and higher for p-synephrine.[1][3] | Immediately reduce the dosage or cease administration if signs of toxicity appear. Refer to established LD50 values and acute toxicity data to inform your dose selection.[1][3] A thorough dose-escalation study is advised to establish a safe and effective dose range for your specific animal model and experimental conditions.[1] |
Frequently Asked Questions (FAQs)
1. What is a recommended starting dose for this compound in animal studies?
A conservative starting dose is in the range of 1-3 mg/kg.[1] For studies on fat oxidation, doses of 2-3 mg/kg have been shown to be effective.[1] However, the optimal dose is highly dependent on the animal model and the specific biological endpoint being investigated. A dose-escalation study is the best approach to determine the most effective dose for your experiment.
2. What are the common administration routes for this compound?
The most frequently used route of administration in published studies is oral gavage.[1] It can also be mixed into the animal's diet.[1] Intraperitoneal injection is another possible route, though it may lead to higher bioavailability and potentially different pharmacokinetic and toxicological profiles compared to oral administration.[4][5] The choice of administration route should be guided by the experimental design and the desired pharmacokinetic profile.[1]
3. What is the LD50 of p-synephrine in common animal models?
The reported LD50 for synephrine varies. One study in mice reported an LD50 of approximately 24 g/kg for synephrine isolated from Citrus microcarpa.[1][3] Another study noted an LD50 for a herbal extract corresponding to 177 mg/kg of synephrine.[1][3] A study on a 50% p-synephrine extract showed no deaths in rats at a dose of 5,000 mg/kg, indicating an LD50 greater than this value.[1]
4. What are the key pharmacokinetic parameters of p-synephrine to consider?
p-Synephrine is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.[6] It has a relatively short elimination half-life of approximately 2 to 3 hours.[1][7] A crucial consideration is its low oral bioavailability, which is due to extensive first-pass metabolism in the liver.[1][6]
5. Does the co-administration of caffeine affect the dosage of this compound?
Yes, co-administration of caffeine can potentiate the effects of p-synephrine, including potential cardiovascular effects.[1] However, some studies have found that the combination did not produce an additive effect on fat oxidation.[1] When designing experiments involving co-administration, it is important to consider these potential interactions and adjust dosages accordingly.
Quantitative Data Summary
Table 1: Dosage and Effects of this compound in Animal Studies
| Animal Model | Administration Route | Dosage Range | Duration | Observed Effects | Reference |
| Rats | Oral Gavage | Up to 1000 mg/kg/day (of a 50% p-synephrine extract) | 90 days | Subchronic toxicity study. | [1] |
| Mice | Oral Gavage | 400, 2000, or 4000 mg/kg (C. aurantium extract); 30 or 300 mg/kg (p-synephrine) | 28 days | Reduced body weight gain, increased glutathione. No adverse effects on organ weights, biochemical parameters, blood pressure, or heart rate. | [3][8][9] |
| Rats | Diet | 0.1, 0.4, 2.2, and 11 mg/kg/day | 79 days | No dose-related effects on body or organ weights. Elevated plasma and urine adrenaline and dopamine (B1211576) in the highest dose group. | [3] |
| Rats | Oral Gavage | Up to 100 mg/kg (synephrine) | Gestation days 3-20 | No adverse effects on fetal development. | [3] |
| Nude Mice | In vivo | 20 mg/kg | Not specified | Anti-tumor effect on esophageal squamous cell carcinoma xenografts. | [10][11] |
| Rats | Oral | 5.6 mg/kg (bitter orange extract) | 10 days | Study on high-fat diet-induced obese rats. | [8] |
Table 2: Pharmacokinetic Parameters of p-Synephrine
| Parameter | Value | Species | Administration Route | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Human | Oral | [6] |
| Elimination Half-life (t1/2) | ~2-3 hours | Human | Oral | [1][7] |
| Oral Bioavailability | Low (due to extensive first-pass metabolism) | Human | Oral | [1][6] |
| Absorption | Rapid and complete | Human | Oral | [3][6] |
| Major Metabolite | p-hydroxy-mandelic acid | Human | Oral | [3][6] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend in a suitable vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose). Ensure the final concentration allows for the desired dosage in a volume appropriate for the animal's size (typically 5-10 ml/kg for mice).
-
Vortex or sonicate the solution to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the appropriate insertion depth for the gavage needle.
-
Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation.
-
Carefully insert the needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the dosing solution.
-
Withdraw the needle gently.
-
-
Post-Dosing Monitoring:
-
Observe the animal for at least 30 minutes post-administration for any signs of distress, such as difficulty breathing or regurgitation.
-
Return the animal to its cage and monitor for any adverse effects throughout the experimental period.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Preparation of Dosing Solution:
-
Prepare a sterile, isotonic, and non-irritating solution of this compound.[12]
-
Ensure the final volume for injection is appropriate for the animal's size (typically up to 10 ml/kg for mice).
-
-
Animal Handling and Injection:
-
Properly restrain the mouse, exposing the abdomen. The lower right or left quadrant of the abdomen is the preferred injection site to avoid the cecum, bladder, and other vital organs.
-
Use a sterile needle of an appropriate gauge (e.g., 25-27 gauge).
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is withdrawn, indicating correct placement.
-
Slowly inject the solution.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any signs of pain, distress, or adverse reactions at the injection site.
-
Observe the animal's general behavior and well-being for the duration of the experiment.
-
Visualizations
Caption: Experimental workflow for a dose-response study of this compound.
Caption: Troubleshooting logic for unexpected experimental results.
Caption: Simplified signaling pathway for this compound's adrenergic action.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Human Clinical Studies Involving Citrus aurantium (Bitter Orange) Extract and its Primary Protoalkaloid p-Synephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rivm.nl [rivm.nl]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. [Pharmacokinetics and metabolism of 3H-synephrine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Safety, Efficacy, and Mechanistic Studies Regarding Citrus aurantium (Bitter Orange) Extract and p‐Synephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. excli.de [excli.de]
- 11. fisiologiadelejercicio.com [fisiologiadelejercicio.com]
- 12. downstate.edu [downstate.edu]
Technical Support Center: Refinement of Animal Protocols for (-)-Synephrine Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining animal protocols to minimize stress in studies involving (-)-Synephrine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing stress important in studies involving this compound?
A1: this compound, specifically the p-synephrine isomer, is a naturally occurring alkaloid found in plants like Citrus aurantium (bitter orange).[1] It is structurally similar to endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) and interacts with adrenergic receptors.[1][2][3] Minimizing stress in animal studies is crucial for ethical reasons and for the scientific validity of the results.[4] Stress can significantly alter physiological and behavioral outcomes, potentially confounding the effects of this compound.[4][5]
Q2: What are the primary considerations for refining animal protocols in this compound studies?
A2: The primary considerations are based on the "Three Rs" principle: Replacement , Reduction , and Refinement .[6]
-
Replacement: Where possible, consider in vitro methods to assess the initial effects of this compound on cellular pathways.
-
Reduction: Use the minimum number of animals required to obtain statistically significant data.
-
Refinement: Modify husbandry and experimental procedures to minimize pain and distress. This includes proper handling, appropriate administration techniques, and environmental enrichment.[6][7]
Q3: How does p-synephrine differ from other sympathomimetic amines like ephedrine (B3423809) in terms of potential for causing stress?
A3: While structurally similar to ephedrine, p-synephrine exhibits different pharmacological effects. It has a lower binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors, which are associated with cardiovascular effects like increased heart rate and blood pressure.[8][9] p-Synephrine primarily acts as an agonist for β-3 adrenergic receptors, which are involved in lipolysis and metabolism.[8][10] This suggests that p-synephrine may have a more favorable cardiovascular safety profile and potentially cause less physiological stress compared to other sympathomimetics.[9] However, at high doses or in combination with other stimulants like caffeine, adverse cardiovascular effects have been reported.[11][12]
Q4: What are the most appropriate methods for handling and restraining animals to minimize stress?
A4: Improper handling is a significant source of stress for laboratory animals.
-
Avoid tail-picking: This method is known to induce anxiety and aversion.[4]
-
Use tunnel handling or cupping: For mice, using a tunnel or cupping them with open hands is a less stressful method of handling.[4]
-
Habituation: Acclimatize animals to the researcher and the procedures to reduce anxiety.[4] Gentle and consistent handling can help animals habituate to human contact.
Q5: How can environmental enrichment be used to reduce stress?
A5: Environmental enrichment can significantly improve animal welfare. This can include:
-
Nesting material: Provides a sense of security and allows for natural burrowing behaviors.
-
Social housing: Housing social animals like mice and rats in groups can reduce stress, though care must be taken to avoid aggression.
-
Structures: Providing shelters or tunnels within the cage offers animals a place to hide and feel secure.
It is important to note that the effectiveness of enrichment can be strain-dependent, and some forms of enrichment may increase aggression in certain strains.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound experiments.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Acute Adverse Events (e.g., agitation, excessive grooming, vocalization, or seizures) | - High Dose of this compound: The dose may be too high for the specific animal strain or individual. - Interaction with other compounds: If co-administered with other substances (e.g., caffeine), synergistic effects may occur.[11][12] - Improper administration: Incorrect injection technique could cause pain or tissue damage. | - Immediately reduce the dose or temporarily halt the experiment for the affected animal. - Review the literature for appropriate dosage ranges for your animal model (see Table 1). - If using a combination of compounds, consider reducing the dose of all components. - Ensure proper training in administration techniques (see Experimental Protocols section). |
| Weight Loss or Reduced Food/Water Intake | - Stress-induced anorexia: Handling, injection, or social stress can suppress appetite. - Pharmacological effect of this compound: Synephrine (B1677852) has been reported to have appetite-suppressing effects.[13] | - Monitor food and water intake daily. - Refine handling and administration techniques to be as minimally invasive as possible. - Provide highly palatable food to encourage eating. - If weight loss is significant, consider reducing the dose or frequency of administration. |
| Increased Aggression in Group-Housed Animals | - Social stress: Introduction of new animals or changes in group dynamics. - Compound-related irritability: While less common with p-synephrine, sympathomimetics can sometimes induce irritability. | - Provide adequate environmental enrichment to reduce boredom and competition. - Ensure sufficient space and resources (e.g., multiple food and water sources). - If aggression persists, consider housing animals individually. |
| Inconsistent or High Variability in Data | - Underlying stress: High levels of stress can increase variability in both physiological and behavioral data. - Inconsistent experimental procedures: Variations in handling, dosing times, or environmental conditions. | - Implement rigorous stress-reduction techniques throughout the protocol. - Standardize all experimental procedures and ensure all personnel are consistently following the protocol. - Increase the acclimation period to allow animals to adjust to the housing and experimental conditions. |
Experimental Protocols
This compound Administration
a) Oral Gavage (for Mice and Rats) [6][7][14][15][16]
-
Materials: Appropriate size gavage needle (flexible or curved with a ball tip is recommended), syringe.
-
Procedure:
-
Determine the correct length of the gavage needle by measuring from the animal's mouth to the last rib.
-
Restrain the animal firmly but gently, ensuring the head and body are in a straight line.
-
Insert the gavage needle into the side of the mouth (diastema) and gently advance it along the roof of the mouth towards the esophagus.
-
The animal should swallow as the tube passes. If there is resistance, do not force it. Withdraw and try again.
-
Administer the substance slowly.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of respiratory distress.
-
b) Intraperitoneal (IP) Injection (for Mice and Rats) [17][18][19]
-
Materials: Appropriate size needle (25-27g for mice, 23-25g for rats) and syringe.
-
Procedure:
-
Restrain the animal with its head tilted slightly downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no fluid (urine or blood) is drawn back.
-
Inject the substance slowly.
-
Withdraw the needle and return the animal to its cage.
-
c) Subcutaneous (SC) Injection (for Mice and Rats) [20][21][22][23][24]
-
Materials: Appropriate size needle (25-30g) and syringe.
-
Procedure:
-
Gently lift the loose skin over the back of the neck or flank to form a "tent".
-
Insert the needle, bevel up, into the base of the skin tent.
-
Aspirate to ensure you have not entered a blood vessel.
-
Inject the substance. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to help disperse the substance.
-
Assessment of Stress
a) Behavioral Assessment
-
Observation: Regularly observe animals for signs of stress such as piloerection, hunched posture, reduced activity, or stereotypies.
-
Behavioral Tests: Tests like the open field, elevated plus maze, and light-dark box can be used to assess anxiety-like behavior. Be aware that the stress of the test itself can be a confounding factor.[25]
b) Physiological Assessment
-
Corticosterone (B1669441) Measurement: Blood samples can be collected to measure corticosterone levels, a primary stress hormone in rodents.[26][27][28][29][30] Be mindful that the blood collection procedure itself is a stressor.[30] Tail vein incision is considered a less stressful method for serial blood collection compared to retro-orbital sinus puncture.[30]
-
Body Weight and Food/Water Intake: Monitor these parameters regularly as a decrease can be an indicator of stress.
Quantitative Data
Table 1: Recommended Dosages of p-Synephrine in Rodent Studies
| Animal Model | Dosage Range | Route of Administration | Observed Effects | Reference |
| Mice | 30 - 300 mg/kg | Oral | No overt signs of toxicity over 28 days | [31] |
| Rats | 5 - 15 mg/kg (in a mixture) | Oral | Low toxicity at these doses | [31] |
| Rats | 20 mg/kg (of a 6% extract) | Oral | Decreased food intake | [13] |
| Rodents | 1 - 3 mg/kg | Oral | Increased fat oxidation | [32] |
| Rats | Up to 1000 mg/kg/day | Oral | Considered safe in some studies | [32] |
Table 2: Typical Corticosterone Levels in Mice and Rats in Response to Stress
| Animal Model | Condition | Corticosterone Levels (ng/mL) | Reference |
| Mice | Baseline (unstressed) | ~15-18 | [26] |
| Mice | After 20 min restraint stress | ~50-500 (peak) | [26] |
| Rats | Baseline | ~55-155 | [29] |
| Rats | After acute swim stress | ~180-300 | [29] |
Note: These values can vary significantly depending on the strain, sex, age of the animal, and the specific assay used.[29]
Visualizations
This compound Signaling Pathway
Caption: Primary signaling pathway of p-synephrine via the β3-adrenergic receptor.
Experimental Workflow for a this compound Study
Caption: A refined workflow for conducting in vivo this compound studies.
Troubleshooting Decision Tree for Adverse Events
Caption: Decision tree for managing adverse events in animal studies.
References
- 1. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ccjm.org [ccjm.org]
- 4. Do different types of stress differentially alter behavioural and neurobiological outcomes associated with depression in rodent models? A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rodent chronic variable stress procedures: A disjunction between stress entity and impact on behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.fsu.edu [research.fsu.edu]
- 7. instechlabs.com [instechlabs.com]
- 8. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Review of Case Reports on Adverse Events Related to Pre-workout Supplements Containing Synephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Risk assessment of synephrine in dietary supplements] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. researchgate.net [researchgate.net]
- 18. research.vt.edu [research.vt.edu]
- 19. researchanimaltraining.com [researchanimaltraining.com]
- 20. urmc.rochester.edu [urmc.rochester.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. uac.arizona.edu [uac.arizona.edu]
- 23. animalcare.ubc.ca [animalcare.ubc.ca]
- 24. research-support.uq.edu.au [research-support.uq.edu.au]
- 25. Frontiers | The effects of stress on avoidance in rodents: An unresolved matter [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. The stressed brain of humans and rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Comparison of corticosterone responses to acute stress in mice following different serial blood collection methods | Annali dell'Istituto Superiore di Sanità [annali.iss.it]
- 31. scielo.br [scielo.br]
- 32. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Reproducibility in (-)-Synephrine Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of experiments involving (-)-Synephrine. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to address common challenges encountered in this compound research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and actionable solutions.
Q1: Why am I observing low or no biological activity of my this compound in cell-based assays?
A1: Several factors can contribute to a lack of efficacy. Consider the following:
-
Compound Integrity and Purity:
-
Isomer Confusion: Ensure you are using the correct isomer. Commercially available synephrine (B1677852) can be a racemic mixture (d/l) or the p-, m-, or o-isomer. This compound, the l-enantiomer (B50610) of p-synephrine, is generally considered the more biologically active form at adrenergic receptors.[1] The stereochemistry significantly impacts receptor binding and pharmacological effects.
-
Purity: Verify the purity of your this compound batch via a certificate of analysis. Impurities can interfere with your assay.
-
Degradation: this compound can degrade, especially when exposed to UV light.[2] Prepare fresh stock solutions and store them protected from light at -20°C for short-term and -80°C for long-term storage.
-
-
Experimental Conditions:
-
Cell Line Receptor Expression: Confirm that your chosen cell line expresses the target adrenergic receptors (e.g., β3-adrenergic receptors in 3T3-L1 adipocytes) at sufficient levels.
-
Assay Buffer pH: The activity of this compound can be pH-sensitive. Maintain the pH of your assay buffer within the optimal physiological range (typically pH 7.2-7.4).
-
Presence of Antagonists: Components in your cell culture media, such as phenol (B47542) red, may have weak antagonistic effects on certain G-protein coupled receptors. Consider using phenol red-free media for sensitive assays.
-
Q2: I am seeing significant variability in my results between experiments. How can I improve consistency?
A2: Reproducibility is key in scientific research. To minimize variability:
-
Standardize Protocols: Ensure all experimental parameters are consistent across experiments. This includes cell passage number, seeding density, incubation times, and reagent concentrations.
-
Compound Handling:
-
Fresh Solutions: Always prepare fresh working dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Accurate Quantification: Use a validated method, such as HPLC-UV, to confirm the concentration of your stock and working solutions.[3][4][5][6][7]
-
-
Assay Controls: Include appropriate positive and negative controls in every experiment. For example, when studying lipolysis in adipocytes, use a known β-agonist like isoproterenol (B85558) as a positive control.
Q3: My in vivo animal study is showing unexpected cardiovascular effects (e.g., increased heart rate or blood pressure). What could be the cause?
A3: While p-synephrine is reported to have a more favorable cardiovascular safety profile than ephedrine (B3423809) or m-synephrine, unexpected effects can occur.[1]
-
Isomeric Purity: The presence of m-synephrine as a contaminant can lead to more pronounced cardiovascular effects due to its higher affinity for α- and β-adrenergic receptors involved in blood pressure and heart rate regulation. Verify the isomeric purity of your compound.
-
Dose and Route of Administration: High doses or intravenous administration of this compound can lead to cardiovascular responses not observed at lower oral doses. Carefully review and justify your dosing regimen.
-
Animal Model: The cardiovascular response can vary between different animal strains and species. Ensure your chosen model is appropriate and well-characterized for adrenergic studies.
-
Stress: Improper handling and acclimatization of animals can lead to stress-induced cardiovascular changes, confounding the effects of the compound.
Quantitative Data Summary
The following tables summarize key quantitative data for p-Synephrine to aid in experimental design and data interpretation.
Table 1: Receptor Binding Affinities (pKi) of p-Synephrine
| Receptor Subtype | Species | pKi Value | Reference |
| α1A-Adrenergic | Human | 4.11 | [1] |
| α2A-Adrenergic | Human | 4.44 | [1] |
| α2C-Adrenergic | Human | 4.61 | [1] |
| β3-Adrenergic | Rat | ~5.0 (estimated) | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Effective Concentrations of p-Synephrine in In Vitro Assays
| Cell Line | Assay | Effect | Effective Concentration | Reference |
| 3T3-L1 Adipocytes | Adipogenesis Inhibition | Suppression of adipogenesis-related proteins | 25-100 µM | [8] |
| 3T3-L1 Adipocytes | Lipolysis | Stimulation of glycerol (B35011) release | 10-100 µM | [1] |
| HepG2 | Cytotoxicity (with Caffeine) | Decreased cell viability | 3 µM (with 90-600 µM Caffeine) | [9] |
| Caco-2 | Gene Expression | Modulation of cAMP/PKA pathway genes | 2-200 µM | [2][10][11] |
| HEK293 | α1A-Adrenergic Receptor Activation | Partial agonism | 100 µM (maximal response) | [2] |
Key Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with this compound.
Protocol 1: Quantification of this compound by HPLC-UV
This method is for the accurate determination of this compound concentration in solutions.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate (B84403) buffer). The exact ratio and pH should be optimized for your specific column and system to achieve good peak separation.[3]
-
This compound standard of known purity.
-
Solvents for sample and standard preparation (e.g., methanol/water mixture).
2. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of your samples (e.g., 1-100 µg/mL).
3. Sample Preparation:
-
Dilute your experimental samples with the solvent to fall within the calibration range.
-
Filter all standards and samples through a 0.45 µm syringe filter before injection.
4. HPLC-UV Analysis:
-
Set the injection volume (e.g., 20 µL).
-
Set the UV detector wavelength to the absorbance maximum of synephrine (approximately 224 nm).[3]
-
Run the standards to generate a calibration curve (peak area vs. concentration).
-
Inject the samples and determine their concentrations from the calibration curve.
5. System Suitability:
-
Ensure the correlation coefficient (r²) of the calibration curve is >0.999.
-
Check for peak symmetry and resolution from other components in the sample matrix.[3]
Protocol 2: Competitive Radioligand Binding Assay for Adrenergic Receptors
This protocol determines the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype.
1. Materials:
-
Cell membranes expressing the adrenergic receptor of interest (e.g., from CHO or HEK293 cells).
-
A suitable radioligand with high affinity and specificity for the target receptor (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2, [³H]-dihydroalprenolol for β receptors).
-
This compound and a known competitor (for non-specific binding determination, e.g., phentolamine (B1677648) for α, propranolol (B1214883) for β receptors).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
2. Assay Procedure:
-
In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), the radioligand (at a concentration near its Kd), and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻³ M).
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of the known competitor.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
3. Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: cAMP Assay in 3T3-L1 Adipocytes
This assay measures the downstream signaling of this compound through Gs-coupled receptors, like the β3-adrenergic receptor, by quantifying cyclic AMP (cAMP) production.
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol involving insulin, dexamethasone, and IBMX.
2. Reagents:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate.
-
This compound, a positive control (e.g., isoproterenol), and a negative control (vehicle).
-
Stimulation Buffer (e.g., HBSS or serum-free DMEM) containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation.
-
A commercial cAMP assay kit (e.g., ELISA or HTRF-based).
3. Assay Protocol:
-
Wash the differentiated adipocytes with PBS.
-
Pre-incubate the cells with the stimulation buffer (containing IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Add varying concentrations of this compound or controls to the wells.
-
Incubate for the desired stimulation time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the assay kit and a plate reader.
4. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound to create a dose-response curve and determine the EC50 value.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.
References
- 1. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. p-Synephrine exhibits anti-adipogenic activity by activating the Akt/GSK3β signaling pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synephrine and caffeine combination promotes cytotoxicity, DNA damage and transcriptional modulation of apoptosis-related genes in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p-synephrine induces transcriptional changes via the cAMP/PKA pathway but not cytotoxicity or mutagenicity in human gastrointestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024-8088 [excli.de]
Deconvolution of complex chromatograms in (-)-Synephrine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deconvolution of complex chromatograms in the analysis of (-)-synephrine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in this compound quantification?
The accurate quantification of this compound, a key active component in bitter orange (Citrus aurantium), can be challenging due to several factors. These include co-elution with other structurally related biogenic amines and positional isomers, matrix effects from complex sample compositions (e.g., dietary supplements), and the need for sensitive and selective analytical methods to comply with regulatory limits.[1][2][3]
Q2: Which analytical techniques are most suitable for this compound analysis?
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods for the determination of synephrine (B1677852).[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable, rapid, and simple option.[4] The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.[1]
Q3: What is the importance of separating p-synephrine from its isomers?
Synephrine exists in three positional isomers: p-synephrine, m-synephrine, and o-synephrine. It is crucial to distinguish between p-synephrine (naturally occurring in Citrus extracts) and m-synephrine (a synthetic isomer used as a medicinal product) due to different physiological effects and regulatory limits in many countries.[2][3] There have been reports of adulteration of dietary supplements with synthetic m-synephrine.[2][3]
Q4: What are typical validation parameters for a robust this compound analytical method?
A validated analytical method for this compound should demonstrate acceptable linearity, accuracy, precision (repeatability and intermediate precision), selectivity, and limits of detection (LOD) and quantification (LOQ).[1][5][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound.
Issue 1: Peak Tailing or Asymmetry for this compound
-
Possible Cause: Secondary interactions between the basic amine group of synephrine and residual silanols on the HPLC column packing.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the pKa of synephrine to ensure it is in a single ionic state.
-
Use of an Ion-Pairing Agent: Incorporate an ion-pairing agent into the mobile phase to improve peak shape.[5]
-
Column Selection: Utilize a column with end-capping or a different stationary phase (e.g., PFP) that is less prone to secondary interactions.[2]
-
Issue 2: Co-elution of this compound with Other Biogenic Amines (e.g., octopamine, tyramine)
-
Possible Cause: Insufficient chromatographic resolution due to similar physicochemical properties of the analytes.
-
Troubleshooting Steps:
-
Gradient Optimization: Modify the gradient elution program by adjusting the solvent composition and gradient slope to improve separation.[5]
-
Mobile Phase pH Adjustment: Altering the mobile phase pH can change the retention times of ionizable compounds like biogenic amines, potentially resolving co-eluting peaks.[5]
-
Column Chemistry: Employ a column with a different selectivity, such as a pentafluorophenyl (PFP) column, which has been shown to be effective in separating synephrine isomers and related compounds.[2]
-
Derivatization: For GC-MS analysis, derivatization with an agent like pentafluoropropionic anhydride (B1165640) can improve chromatographic separation and detection.[4]
-
Issue 3: Inaccurate Quantification due to Matrix Effects in Complex Samples
-
Possible Cause: Components of the sample matrix (e.g., excipients in dietary supplements) can interfere with the ionization of synephrine in the mass spectrometer source, leading to ion suppression or enhancement.
-
Troubleshooting Steps:
-
Sample Preparation: Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Use of an Internal Standard: Employ a stable isotope-labeled internal standard (SIL-IS) for synephrine to compensate for matrix effects.[2]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed to account for matrix effects.[2]
-
Issue 4: Poor Recovery of this compound During Sample Preparation
-
Possible Cause: Inefficient extraction of synephrine from the sample matrix or loss of analyte during cleanup steps.
-
Troubleshooting Steps:
-
Extraction Solvent Optimization: Test different extraction solvents and conditions (e.g., sonication time, temperature) to ensure complete extraction. A common extraction solvent is 0.1% phosphoric acid in water.[5]
-
SPE Protocol Validation: Carefully validate the solid-phase extraction protocol to ensure that synephrine is not lost during the loading, washing, or elution steps.
-
Recovery Experiments: Perform spike recovery experiments at different concentration levels to determine the extraction efficiency and identify any potential losses.[5]
-
Experimental Protocols
1. Sample Preparation for Dietary Supplements (Capsules)
-
Empty the contents of at least five capsules and mix the powder to ensure homogeneity.[2]
-
Accurately weigh a portion of the homogenized powder.
-
Add a suitable extraction solvent (e.g., 50 mL of 0.1% H₃PO₄ in water).[5]
-
Sonicate the slurry for approximately 15 minutes to facilitate extraction.[5]
-
Allow the mixture to cool to room temperature.
-
Dilute to a known volume with an appropriate buffer (e.g., 20 mM borate (B1201080) buffer, pH 8.2).[5]
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an autosampler vial for analysis.[5]
2. HPLC-UV Method for Synephrine and Other Biogenic Amines
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 10 mM hexanesulfonate in borate buffer.[7]
-
Mobile Phase B: Acetonitrile/borate buffer with 10 mM hexanesulfonate.[7]
-
Gradient: A linear gradient program starting at 100% Mobile Phase A and ending at 100% Mobile Phase B over 30 minutes.[5]
-
Flow Rate: 1 mL/min
-
Detection: 224 nm[5]
-
Column Temperature: 40 °C
3. LC-HRAM-MS/MS Method for p-Synephrine and m-Synephrine
-
Column: Acquity UPLC HSS PFP (150 mm × 2.1 µm, 1.8 µm particle size).[2]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) pH 7.6 in water.[2]
-
Mobile Phase B: 10 mM ammonium acetate pH 7.6 in methanol.[2]
-
Gradient: Isocratic elution for 1.5 min at 50% Mobile Phase A, followed by a steep increase to 80% B in 0.5 min, held for 4 min.[2]
-
Flow Rate: 0.3 mL/minute.[2]
-
Column Temperature: 40 °C.[2]
-
Mass Spectrometer: Q Exactive™ Focus orbitrap mass spectrometer.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
Data Presentation
Table 1: Comparison of Validated Analytical Methods for Synephrine Detection [1]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.9998 | > 0.9998 |
| Accuracy (Recovery) | 97.5% - 104% | 88% - 125% |
| Precision (RSD) | 1.48% - 3.55% | 0.5% - 7.0% |
| Limit of Quantitation (LOQ) | ~30 ng (on-column) | ~0.02 ng (on-column) |
Table 2: Performance Characteristics of a Validated GC-MS Method for Synephrine [4]
| Parameter | Value |
| Linearity Range | 0.1 - 50 µg/mg or µg/mL |
| Mean Recovery | 89.3% - 90.5% |
| Limit of Quantitation (LOQ) | 0.1 µg/mg or µg/mL |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Development and Validation of a Targeted LC-HRAM-MS/MS Methodology to Separate and Quantify p-Synephrine and m-Synephrine in Dietary Supplements and Herbal Preparations [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and simple procedure for the determination of synephrine in dietary supplements by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of synephrine in bitter orange raw materials, extracts, and dietary supplements by liquid chromatography with ultraviolet detection: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cryopreservation for (-)-Synephrine-Treated Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to optimize cryopreservation protocols for cells previously treated with (-)-Synephrine.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower post-thaw viability in our this compound-treated cells compared to untreated controls. What are the likely causes?
A1: Reduced post-thaw viability in this compound-treated cells can stem from a combination of factors. While this compound has demonstrated antioxidant properties that may combat some cryopreservation-induced oxidative stress, its primary action as a sympathomimetic amine alters cellular metabolism and signaling pathways.[1][2] This altered physiological state can increase susceptibility to cryoinjury. Key areas to investigate include:
-
Pre-freeze Cellular Stress: The pharmacological effect of this compound, while not typically cytotoxic at standard research concentrations, may place cells in a heightened metabolic state, making them more vulnerable to the stresses of freezing and thawing.[3][4]
-
Cryoprotectant Toxicity: Cells with altered membrane properties due to this compound treatment may exhibit different sensitivities to cryoprotective agents (CPAs) like DMSO.[5]
-
Oxidative Stress Imbalance: Cryopreservation is known to induce oxidative stress through the generation of reactive oxygen species (ROS).[6][7] While this compound can scavenge ROS, the combined stress of drug treatment and freezing may overwhelm the cell's antioxidant capacity.[1]
Q2: Can pre-treatment with this compound affect the function of my cells post-thaw, even if viability looks acceptable?
A2: Yes. Cryopreservation can alter the functionality of cells, and pre-treatment with a bioactive compound like this compound adds another layer of complexity. This compound is known to activate several signaling pathways, including the cAMP/PKA and Akt/GSK3β pathways, and interact with adrenergic receptors.[2][8][9] While one study showed that β2-adrenoceptor density on lymphocytes remains stable during cryo-storage, their responsiveness (measured by cAMP generation) could change after long-term storage.[10][11] It is crucial to perform cell-specific functional assays post-thaw to ensure that the observed cellular responses are due to your experimental conditions and not an artifact of the cryopreservation process.
Q3: How might this compound's antioxidant properties influence the cryopreservation protocol?
A3: this compound has been shown to reduce oxidative DNA damage and lipid peroxidation by scavenging free radicals.[1] This is a potential advantage, as oxidative stress is a key mediator of cryopreservation-induced damage.[6][12] However, relying solely on this property is not advisable. The concentration and duration of this compound treatment will be critical. It may be beneficial to supplement the cryopreservation medium with other antioxidants if oxidative stress is identified as a major cause of cell death post-thaw.
Q4: What concentration of DMSO should I use for cryopreserving this compound-treated cells?
A4: The standard concentration of DMSO in cryopreservation media is 5-10%.[13] For cells that have been made sensitive by drug treatment, it is often recommended to start optimization at the lower end of this range (e.g., 5-7.5%) to minimize CPA toxicity.[5] You may need to empirically determine the optimal DMSO concentration for your specific cell type and this compound treatment conditions.
Q5: Is the cooling rate critical for cells treated with this compound?
A5: Yes, the cooling rate is a critical parameter for all cryopreservation protocols.[14] A controlled, slow cooling rate of -1°C per minute is the standard recommendation for most mammalian cells to prevent the formation of damaging intracellular ice crystals.[5][15] This is achieved using a programmable freezer or a commercial controlled-rate freezing container.[16] Given that this compound may alter cell membrane properties and metabolic state, adherence to a precise and consistent cooling rate is essential for maximizing survival.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Post-Thaw Viability | Sub-optimal Pre-freeze Health: Cells may be stressed from the this compound treatment. | Ensure cells are harvested during the log growth phase with >90% viability before freezing.[17] Consider a "recovery" period in fresh medium after this compound treatment but before harvesting for cryopreservation. |
| Cryoprotectant (CPA) Toxicity: Drug-treated cells may be more sensitive to DMSO. | Optimize DMSO concentration; test a range from 5% to 10%. Minimize cell exposure time to CPA-containing medium at room temperature before initiating cooling.[5][18] | |
| Inappropriate Cooling/Thawing: Incorrect rates can cause ice crystal formation or osmotic shock. | Ensure a controlled cooling rate of -1°C/minute.[13] Thaw vials rapidly in a 37°C water bath and dilute cells immediately into pre-warmed medium to lower CPA concentration.[5][15] | |
| Cell Clumping Post-Thaw | High Cell Density: Freezing cells at too high a concentration can lead to aggregation. | Optimize cell density for freezing. A typical range is 1-5 x 10⁶ cells/mL.[5] |
| Presence of DNA from Dead Cells: DNA released from lysed cells is sticky and causes clumping. | Add a small amount of DNase I (e.g., 10-20 µg/mL) to the cell suspension medium after thawing to break down extracellular DNA. | |
| Rough Handling: Excessive centrifugation or vigorous pipetting can damage fragile post-thaw cells. | Handle cells gently. Centrifuge at a lower speed (e.g., 150-200 x g) for 5-10 minutes. Resuspend the cell pellet by gently flicking the tube before adding a pipette. | |
| Poor Cell Attachment (for adherent cells) | Membrane Damage: Cryopreservation can damage cell surface proteins required for attachment. | Ensure rapid thawing and immediate dilution to minimize CPA exposure. Use pre-coated culture vessels (e.g., with fibronectin or collagen) if your cell type requires it. |
| Delayed Functional Recovery: Cells may be viable but slow to recover their normal functions. | Allow for a longer recovery period post-thaw (e.g., 48-72 hours) before starting experiments. Change the medium 24 hours after thawing to remove residual CPAs and cell debris. | |
| Altered Functional Response Post-Thaw | Signaling Pathway Perturbation: The combined effect of this compound and cryo-stress may alter cell signaling. | Always include an untreated, cryopreserved control group in your experiments. Perform baseline functional assays (e.g., cAMP measurement, metabolic rate) immediately after recovery to establish a new post-thaw baseline. |
| Receptor Integrity: Adrenergic receptor function might be compromised. | Assess the expression and function of key receptors (e.g., β-adrenergic receptors) post-thaw if they are central to your research.[10] |
Experimental Protocols
Protocol 1: Optimized Cryopreservation of this compound-Treated Cells
This protocol assumes a starting point for optimization. Concentrations and times may need to be adjusted based on the specific cell line.
A. Cell Preparation:
-
Culture cells to the desired confluency and treat with this compound for the specified duration.
-
Harvest cells during their logarithmic growth phase. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE™) to minimize membrane damage.
-
Perform a cell count and assess viability using a reliable method (e.g., Trypan Blue exclusion or a fluorescence-based assay). Proceed only if viability is >90%.
-
Centrifuge the cell suspension at 150-200 x g for 5 minutes. Aspirate the supernatant carefully.
B. Cryopreservation:
-
Prepare the cryopreservation medium on ice. An example formulation is: 70% complete growth medium, 20% Fetal Bovine Serum (FBS), and 10% DMSO.
-
Gently resuspend the cell pellet in the cold cryopreservation medium to a final concentration of 1-5 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into pre-labeled cryovials.
-
Place the cryovials into a controlled-rate freezing container (e.g., Mr. Frosty™).
-
Place the container in a -80°C freezer and leave it for at least 24 hours to achieve a cooling rate of approximately -1°C/minute.
-
Transfer the vials to the vapor phase of a liquid nitrogen storage tank for long-term storage.
C. Thawing and Recovery:
-
Prepare for thawing by warming the complete culture medium to 37°C.
-
Retrieve a cryovial from liquid nitrogen storage.
-
Immediately place the vial in a 37°C water bath, agitating gently until only a small ice crystal remains.
-
Wipe the vial with 70% ethanol (B145695) before opening it in a sterile hood.
-
Using a sterile pipette, gently transfer the cell suspension from the vial into a centrifuge tube containing 10 mL of pre-warmed complete culture medium.
-
Centrifuge the cells at 150 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Aspirate the supernatant and gently resuspend the cell pellet in a suitable volume of fresh, pre-warmed culture medium.
-
Transfer the cell suspension to a culture vessel.
-
Incubate under standard conditions. Replace the medium after 24 hours to remove any remaining dead cells and residual CPA.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Interaction of this compound signaling and cryopreservation stress.
Caption: Standardized workflow for cryopreserving treated cells.
Caption: Troubleshooting logic for low post-thaw cell viability.
References
- 1. Synephrine Inhibits Oxidative Stress and H2O2-Induced Premature Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Synephrine Suppresses Glucose Production but Not Lipid Accumulation in H4IIE Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the cytotoxic, genotoxic, mutagenic, and pro-oxidant effect of synephrine, a component of thermogenic supplements, in human hepatic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Cryopreservation and oxidative stress in reproductive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p-synephrine induces transcriptional changes via the cAMP/PKA pathway but not cytotoxicity or mutagenicity in human gastrointestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-Synephrine exhibits anti-adipogenic activity by activating the Akt/GSK3β signaling pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of cryo-storage on the beta 2-adrenoceptor density and responsiveness in intact human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing cryopreservation strategies for scalable cell therapies: A comprehensive review with insights from iPSC‐derived therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Incorporating Cryopreservation Evaluations Into the Design of Cell-Based Drug Delivery Systems: An Opinion Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. bioprocessintl.com [bioprocessintl.com]
- 17. kosheeka.com [kosheeka.com]
- 18. biocompare.com [biocompare.com]
- 19. Best Cryopreservation Media for Stem Cells (Ready-to-Use Options) [synapse.patsnap.com]
- 20. Introduction to Cryopreservation Media [cytion.com]
Validation & Comparative
A Comparative Analysis of (-)-Synephrine and (+)-Synephrine Efficacy
This guide provides a detailed comparison of the pharmacological efficacy of the two enantiomers of p-synephrine: (-)-synephrine (also known as l-synephrine or (R)-(-)-synephrine) and (+)-synephrine (also known as d-synephrine or (S)-(+)-synephrine). Objectively reviewing their distinct interactions with adrenergic receptors and subsequent physiological effects, this document is intended for researchers, scientists, and professionals in the field of drug development.
Synephrine (B1677852), a protoalkaloid found in the peel of bitter orange (Citrus aurantium) and other citrus species, is a sympathomimetic amine structurally similar to epinephrine (B1671497) and norepinephrine (B1679862).[1] While naturally occurring p-synephrine is primarily the (-)-enantiomer, synthetic preparations often exist as a racemic mixture.[2] Understanding the differential effects of each stereoisomer is crucial for evaluating their therapeutic potential and safety profiles.
Quantitative Comparison of Receptor Activity
The pharmacological actions of synephrine enantiomers are primarily mediated through their binding to adrenergic receptors. The following tables summarize the quantitative data on their receptor binding affinities and functional potencies from various experimental studies.
Table 1: Adrenergic Receptor Binding Affinity (pKi)
| Enantiomer | Receptor Subtype | Test System | pKi | Reference |
| Racemic Synephrine | α1A | Cloned human adrenergic receptors | 4.11 | [3] |
| Racemic Synephrine | α2A | Cloned human adrenergic receptors | 4.44 | [3] |
| Racemic Synephrine | α2C | Cloned human adrenergic receptors | 4.61 | [3] |
Table 2: Functional Potency (pD2) at α-Adrenergic Receptors
| Enantiomer | Receptor Subtype | Preparation | pD2 | Potency Relative to Norepinephrine | Reference |
| This compound | α1 | Rat Aorta | 5.38 | 1/1000 | [3] |
| (+)-Synephrine | α1 | Rat Aorta | 3.50 | 1/50000 | [3] |
| This compound | α2 | Rabbit Saphenous Vein | 4.36 | ~1/1700 | [3] |
| (+)-Synephrine | α2 | Rabbit Saphenous Vein | < 3.00 | - | [3] |
Table 3: Lipolytic Potency (pD2) in Adipocytes
| Enantiomer/Form | Species | pD2 | Reference |
| Racemic Synephrine | Rat | 4.38 | [3] |
| Racemic Synephrine | Hamster | 5.32 | [3] |
| Racemic Synephrine | Guinea Pig | 4.31 | [3] |
| Racemic Synephrine | Human | 4.94 | [3] |
Table 4: Inhibition of Norepinephrine Uptake (IC50)
| Enantiomer | Preparation | IC50 (μM) | Reference |
| (+)-Synephrine | Rat Brain Cerebral Cortex Slices | 5.8 | [3] |
| This compound | Rat Brain Cerebral Cortex Slices | 13.5 | [3] |
Key Efficacy Differences
The experimental data consistently demonstrates that This compound is the more potent enantiomer at α-adrenergic receptors .[3] This stereoselectivity is particularly pronounced at the α1-adrenoceptor, where the potency of this compound is nearly two orders of magnitude greater than that of (+)-synephrine.[3] In contrast, (+)-synephrine exhibits greater potency in inhibiting the reuptake of norepinephrine , suggesting a different primary mechanism of action for this isomer.[3] Furthermore, some studies suggest that the S-enantiomer ((+)-synephrine) is responsible for the observed antidepressant-like activity and may have a role in blocking noradrenaline reuptake, which could contribute to effects on blood pressure and heart rate.[4]
Naturally occurring p-synephrine is the l- or [R-(-)] enantiomer.[2] Synthetic p-synephrine, often used in dietary supplements, is a racemic mixture of the l- and d-enantiomers. Due to the lower pharmacological activity of the d-enantiomer at adrenergic receptors, synthetic racemic p-synephrine has less than half the potency of the naturally occurring form.[2][5]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for synephrine's effects on metabolism is through its interaction with β-adrenergic receptors, particularly the β3 subtype, which is involved in lipolysis and thermogenesis.[4][5] The activation of α-adrenergic receptors, primarily by this compound, is associated with vasoconstriction.
Below is a diagram illustrating the generalized signaling pathway for adrenergic receptor activation.
Caption: Generalized signaling pathway for synephrine-mediated adrenergic receptor activation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and (+)-synephrine efficacy.
1. α-Adrenergic Receptor Functional Assay in Isolated Rat Aorta
-
Objective: To determine the functional potency (pD2) of synephrine enantiomers at α1-adrenergic receptors.
-
Methodology:
-
Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution.
-
The aorta is cleaned of connective tissue and cut into helical strips (e.g., 2-3 mm wide and 15-20 mm long).
-
The strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5 g.
-
Cumulative concentration-response curves are generated for this compound and (+)-synephrine by adding the agonists to the organ bath in a stepwise manner.
-
The contractile responses are measured isometrically using a force transducer and recorded.
-
The pD2 values, representing the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response, are calculated.
-
-
Reference: Based on the description of experiments by Brown and co-workers.[3]
2. Norepinephrine Uptake Inhibition Assay in Rat Cerebral Cortex Slices
-
Objective: To determine the inhibitory potency (IC50) of synephrine enantiomers on norepinephrine uptake.
-
Methodology:
-
Male Sprague-Dawley rats are euthanized, and the cerebral cortex is dissected.
-
Slices of the cerebral cortex (e.g., 0.3 mm thick) are prepared using a tissue chopper.
-
The slices are pre-incubated in Krebs-Ringer bicarbonate buffer at 37°C for 15 minutes.
-
The slices are then incubated with various concentrations of this compound or (+)-synephrine for 10 minutes.
-
[3H]-Norepinephrine is added to the incubation medium, and the incubation continues for a further 5 minutes.
-
The uptake process is terminated by rapid filtration and washing with ice-cold buffer.
-
The radioactivity retained by the slices is measured by liquid scintillation counting.
-
The IC50 values, representing the concentration of the inhibitor that causes 50% inhibition of [3H]-norepinephrine uptake, are calculated.
-
-
Reference: Based on the description of experiments with slices of cerebral cortex from rat brain.[3]
Below is a workflow diagram for a typical in vitro receptor binding assay.
Caption: A generalized workflow for an in vitro receptor binding assay.
Conclusion
The available evidence clearly indicates a significant difference in the pharmacological profiles of this compound and (+)-synephrine. This compound is the more potent agonist at α-adrenergic receptors, which are associated with vasoconstrictive effects. Conversely, (+)-synephrine is a more potent inhibitor of norepinephrine reuptake and may be responsible for other centrally mediated effects. These findings are critical for the development of targeted therapeutics and for understanding the safety and efficacy of synephrine-containing products, particularly given that the naturally occurring form is predominantly the more adrenergically active (-)-enantiomer. Further research should continue to elucidate the distinct physiological consequences of each enantiomer.
References
- 1. benchchem.com [benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Synephrine - Wikipedia [en.wikipedia.org]
- 4. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Bioanalytical Methods for (-)-Synephrine in Urine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of (-)-synephrine in human urine. The accurate determination of this compound, a biogenic amine found in citrus fruits and various dietary supplements, is crucial for pharmacokinetic studies, doping control, and safety assessments. This document outlines the performance characteristics of two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Detailed experimental protocols and validation data are presented to aid researchers in selecting and implementing the most suitable method for their specific needs.
Method Performance Comparison
The selection of an appropriate bioanalytical method hinges on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of LC-MS/MS and HPLC-UV methods for this compound analysis in urine.
| Validation Parameter | LC-MS/MS | HPLC-UV |
| **Linearity (R²) ** | > 0.999[1] | > 0.9998[2] |
| Accuracy (Recovery) | 88% - 125%[2] | 97.5% - 104%[2][3][4] |
| Precision (RSD) | 0.5% - 7.0%[2] | 1.48% - 3.55%[2][3][4] |
| Lower Limit of Quantification (LLOQ) | ~0.02 ng (on-column)[2] | ~30 ng (on-column)[2] |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the LC-MS/MS and HPLC-UV methods are provided below. These protocols are based on established and validated procedures to ensure reproducibility.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high selectivity and sensitivity for the quantification of this compound in urine.
1. Sample Preparation:
A simple "dilute and shoot" or a liquid-liquid extraction procedure can be employed.
-
Dilution Method:
-
Aliquots of urine samples (e.g., 0.5 mL) are transferred to microcentrifuge tubes.[5]
-
An internal standard (e.g., a stable isotope-labeled synephrine) is added.[1]
-
The sample is diluted with deionized water or a suitable buffer (e.g., 1:1, v/v).[5]
-
The mixture is vortexed and centrifuged.[5]
-
The supernatant is transferred to an autosampler vial for injection.[5]
-
-
Liquid-Liquid Extraction (for increased cleanup):
2. Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C8 or a PFP (Pentafluorophenyl) column, is typically used for separation.[1][5] For instance, an Acquity UPLC HSS PFP column (150 mm × 2.1 mm, 1.8 μm particle size) has been shown to be effective.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is common.[1][5]
-
Flow Rate: A typical flow rate is around 0.3 mL/minute.[1]
-
Column Temperature: The column is often maintained at a constant temperature, for example, 40 °C.[1]
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.[5]
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
Ions Monitored: The precursor ion for p-synephrine is typically m/z 168.1, with product ions such as m/z 150.1 and m/z 107.1 being monitored.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and cost-effective alternative for the quantification of this compound, particularly at higher concentrations.
1. Sample Preparation:
Sample preparation is similar to the LC-MS/MS method, often involving dilution or extraction to remove interfering substances.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: A typical flow rate is in the range of 1.0 - 1.5 mL/minute.
-
Detection: UV detection is performed at a wavelength where synephrine (B1677852) exhibits maximum absorbance, typically around 225 nm.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the bioanalytical validation of this compound in urine using LC-MS/MS.
Caption: Workflow for the bioanalytical method validation of this compound in urine.
Conclusion
Both LC-MS/MS and HPLC-UV are suitable methods for the quantification of this compound in urine, with the choice depending on the specific requirements of the study. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for studies requiring low detection limits, such as pharmacokinetic analyses at low dosage levels. HPLC-UV provides a reliable and more accessible alternative for routine analysis where higher concentrations of synephrine are expected. The detailed protocols and comparative data presented in this guide are intended to assist researchers in establishing a robust and validated bioanalytical method for this compound in their laboratories.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometric identification and characterization of urinary metabolites of isopropylnorsynephrine for doping control purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and simple procedure for the determination of synephrine in dietary supplements by gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
The Metabolic Maze: A Comparative Analysis of (-)-Synephrine and Ephedrine on Metabolic Rate
For researchers, scientists, and drug development professionals, understanding the nuanced differences between sympathomimetic agents is critical. This guide provides a comprehensive comparison of (-)-synephrine and ephedrine (B3423809), focusing on their impact on metabolic rate, supported by experimental data and mechanistic insights.
This compound, the primary protoalkaloid in bitter orange (Citrus aurantium), has gained considerable attention as a potential thermogenic agent, particularly after the ban of ephedrine-containing dietary supplements in several countries.[1] While both compounds are structurally similar to endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) and are used to increase metabolic rate, their pharmacological profiles and effects on the human body exhibit significant differences.[2][3] This analysis delves into their comparative effects on metabolic rate, mechanisms of action, and the experimental protocols used to evaluate them.
Quantitative Comparison of Metabolic Effects
The following table summarizes the key quantitative findings from clinical studies on the effects of this compound and ephedrine on metabolic rate.
| Parameter | This compound | Ephedrine |
| Increase in Resting Metabolic Rate (RMR) / Energy Expenditure | A 50 mg dose of p-synephrine resulted in a 65 kcal increase in RMR compared to a placebo.[4][5][6] Another study suggests a potential increase of 6-8% in metabolic rate.[7] Some research indicates that 50mg of synephrine (B1677852) daily can burn up to 65 extra calories per day.[8] | A dose of 50 mg taken three times daily led to a 3.6% increase in 24-hour energy expenditure.[9][10] Other studies have noted an increase in metabolic rate by up to 5%.[3][11] In some cases, a mean RMR increase of 5.2% to 15.7% was observed depending on the dosage and individual's energy intake.[12] |
| Typical Dosage in Studies | 50 mg single dose.[4][5] Daily doses typically range from 10-50mg.[7] | 20-50 mg taken three times a day.[11] One study used 50 mg three times daily.[9][10] |
| Effect on Fat Oxidation | An acute intake of 3 mg/kg of p-synephrine has been shown to increase the rate of fat oxidation during exercise.[13] It is believed to increase fat oxidation by 15-20%.[7] | Ephedrine increases the amount of fat available for fuel.[3][11] |
| Cardiovascular Side Effects | Studies have shown that p-synephrine does not significantly increase heart rate or blood pressure at common dosages.[3][4][6] | Known to increase heart rate and blood pressure.[3][14] It can cause a sustained rise in blood pressure.[14] |
Delving into the Mechanisms: A Tale of Two Receptors
The divergent effects of this compound and ephedrine on the cardiovascular system, despite both increasing metabolic rate, can be attributed to their differing affinities for adrenergic receptors.
This compound primarily acts as a selective agonist for β3-adrenergic receptors .[15] These receptors are predominantly found in adipose tissue and are involved in lipolysis and thermogenesis. Its binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors is low.[2][16] This receptor specificity is thought to be the reason for its thermogenic effects without the significant cardiovascular side effects associated with other sympathomimetic amines.[17][18]
Ephedrine , in contrast, is a mixed sympathomimetic agent. It acts as a direct agonist on both α- and β-adrenergic receptors (β1 and β2) and also indirectly by stimulating the release of norepinephrine from sympathetic neurons.[9][14][19] The stimulation of β1 and β2 receptors in the heart and blood vessels is responsible for its pronounced effects on heart rate and blood pressure.[9]
Experimental Protocols: Measuring the Metabolic Impact
The majority of studies evaluating the effects of these compounds on metabolic rate utilize indirect calorimetry . This method measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate resting metabolic rate (RMR) and energy expenditure.
A typical experimental workflow for a clinical trial investigating these effects would be as follows:
Key Methodological Details from Cited Studies:
-
Study Design: Most studies employ a double-blind, randomized, placebo-controlled design to minimize bias.[4][5][9]
-
Subjects: Studies typically involve healthy adult volunteers.[5][9]
-
Intervention: The compounds are administered orally in capsule or dissolved in a beverage.[4][9]
-
Measurements:
-
Resting Metabolic Rate (RMR): Measured using a whole-room indirect calorimeter or a ventilated hood system.[5][9] Measurements are typically taken at baseline and at specific time points after ingestion of the test substance.[4]
-
Cardiovascular Parameters: Heart rate and blood pressure are monitored throughout the study period.[4][9]
-
Catecholamines: Urinary catecholamine levels may be measured to assess the sympathomimetic response.[9]
-
Conclusion: A Safer Thermogenic Profile for this compound
While both this compound and ephedrine can increase metabolic rate, their mechanisms of action and resulting physiological effects are distinct. The available evidence suggests that this compound offers a more favorable safety profile due to its selective action on β3-adrenergic receptors, leading to an increase in thermogenesis with minimal impact on cardiovascular parameters.[4][16] Ephedrine, with its broader receptor activity, produces a similar or slightly greater increase in metabolic rate but at the cost of significant cardiovascular stimulation.[3][9] For researchers and developers in the fields of weight management and sports nutrition, this compound presents a promising alternative to ephedrine, though further long-term studies are warranted to fully establish its efficacy and safety profile.
References
- 1. Study finds no fat burning effect of p-synephrine in healthy active women [nutraingredients.com]
- 2. p‐Synephrine, ephedrine, p‐octopamine and m‐synephrine: Comparative mechanistic, physiological and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Effects of p-synephrine alone and in combination with selected bioflavonoids on resting metabolism, blood pressure, heart rate and self-reported mood changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synephrine: Essential Ingredient for Fat Burner Formulations [epicatelean.com]
- 8. ultimatenutrition.com [ultimatenutrition.com]
- 9. Acute effect of ephedrine on 24-h energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. examine.com [examine.com]
- 12. A study of the thermic responses to a meal and to a sympathomimetic drug (ephedrine) in relation to energy balance in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute p‐synephrine ingestion increases fat oxidation rate during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ephedra and Ephedrine Alkaloids for Weight Loss and Athletic Performance - Health Professional Fact Sheet [ods.od.nih.gov]
- 15. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ephedrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-validation of different analytical techniques for (-)-Synephrine quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (-)-Synephrine, a primary protoalkaloid in bitter orange (Citrus aurantium), is critical for quality control in the manufacturing of dietary supplements and pharmaceuticals. This guide provides a comprehensive cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following sections present a detailed comparison of their performance based on experimental data, complete experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The table below summarizes the key validation parameters for the quantification of this compound using HPLC-UV, HPTLC, and UPLC-MS/MS.
| Validation Parameter | HPLC-UV | HPTLC | UPLC-MS/MS |
| Linearity (R²) | > 0.999[1][2] | > 0.99[3] | > 0.999[4] |
| Accuracy (Recovery) | 97.5% - 104%[1][2][5] | 96% - 99%[6][7][8][9] | 88% - 125%[1][10][11] |
| Precision (RSD) | 1.48% - 3.55%[1][2][5] | ≤ 2.0%[6][7][8][9] | 0.5% - 7.0%[1][10][11] |
| Limit of Quantitation (LOQ) | ~30 ng (on-column)[1][11] | 0.2 µ g/spot [6][7][8][9] | ~0.02 ng (on-column)[11] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on validated methods reported in peer-reviewed literature.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the quantification of p-synephrine and other biogenic amines.[1][2]
Instrumentation:
-
Standard High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: For dietary supplements, accurately weigh the powdered sample, dissolve it in a diluent (e.g., methanol/water mixture), sonicate, and centrifuge. Filter the supernatant before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used, starting with a high aqueous composition and increasing the organic phase. For example, a linear gradient from 100% Mobile Phase A (e.g., 0.1% formic acid in water) to 100% Mobile Phase B (e.g., 0.1% formic acid in acetonitrile) over 30 minutes.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 224 nm.[2]
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput method for the simultaneous analysis of synephrine (B1677852) and other alkaloids.[6][7][8]
Instrumentation:
-
HPTLC system with a densitometric detector
-
Silica gel 60F254 HPTLC plates
Reagents:
-
Methanol
-
Ethyl acetate (B1210297)
-
Methylene (B1212753) chloride
-
Concentrated ammonia (B1221849)
-
This compound reference standard
Procedure:
-
Standard and Sample Application: Apply standard solutions of this compound and sample extracts as bands onto the HPTLC plate.
-
Chromatographic Development: Develop the plate in a saturated twin-trough chamber with a mobile phase consisting of methanol, ethyl acetate, methylene chloride, and concentrated ammonia (e.g., 2:2:1:0.05, v/v/v/v).[6][7][8]
-
Densitometric Analysis: After development, dry the plate and scan it with a densitometer at a detection wavelength of 277 nm.[6][7][8]
-
Quantification: The amount of this compound is calculated using the regression equation of the calibration curve, which is linear in a defined range (e.g., 0.2-1.2 µ g/spot ).[6][7][8]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides high sensitivity and selectivity, making it suitable for complex matrices and low concentrations of this compound.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., Q-Exactive or Triple Quadrupole)
-
Pentafluorophenyl (PFP) stationary phase column (e.g., Acquity UPLC HSS PFP, 150 mm × 2.1 mm, 1.8 µm)[4]
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) acetate
-
This compound reference standard and a stable isotope-labeled internal standard (SIL-IS)
Procedure:
-
Standard Preparation: Prepare calibration standards and quality control samples by spiking a blank matrix with known concentrations of this compound and a fixed concentration of the SIL-IS.
-
Sample Preparation: A simple "dilute and shoot" procedure is often sufficient.[4][12] Dilute the sample extract with the initial mobile phase, add the SIL-IS, and inject.
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 10 mM ammonium acetate in water) and Mobile Phase B (e.g., 10 mM ammonium acetate in methanol).[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound and its SIL-IS in Selected Reaction Monitoring (SRM) mode.
-
-
Quantification: The concentration of this compound is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.
Experimental Workflows
The following diagrams illustrate the logical flow of each analytical technique.
Caption: HPLC-UV experimental workflow.
Caption: HPTLC experimental workflow.
Caption: UPLC-MS/MS experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Determination of synephrine and octopamine in bitter orange peel by HPTLC with densitometry. | Semantic Scholar [semanticscholar.org]
- 7. Determination of synephrine and octopamine in bitter orange peel by HPTLC with densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of bitter orange dietary supplements for natural and synthetic phenethylamines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacological Effects of p-Synephrine and m-Synephrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of p-synephrine and m-synephrine, two positional isomers with distinct physiological impacts. While structurally similar, their differing hydroxyl group placement on the phenyl ring results in markedly different interactions with adrenergic receptors, leading to divergent cardiovascular and metabolic consequences. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the primary signaling pathways to elucidate their mechanisms of action.
At a Glance: Key Pharmacological Differences
| Feature | p-Synephrine | m-Synephrine (Phenylephrine) |
| Primary Receptor Affinity | Primarily a β3-adrenergic receptor agonist; very low affinity for α and other β receptors.[1][2][3] | Potent α1-adrenergic receptor agonist; also interacts with β1 and β2 receptors.[1] |
| Cardiovascular Effects | Generally does not produce significant increases in heart rate or blood pressure at typical oral doses.[3][4][5] | Can cause significant increases in blood pressure (vasoconstriction) and may alter heart rate.[1] |
| Metabolic Effects | Increases metabolic rate, lipolysis, and fat oxidation.[1][6] | Less pronounced direct effects on metabolism compared to p-synephrine. |
| Primary Mechanism | Activation of β3-adrenergic receptors in adipose tissue and muscle. | Activation of α1-adrenergic receptors on vascular smooth muscle. |
| Natural Occurrence | Primary protoalkaloid in Citrus aurantium (bitter orange).[1] | Not naturally occurring; synthesized chemically.[3] |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various in vitro and in vivo studies, comparing the receptor binding affinities and physiological effects of p-synephrine and m-synephrine.
Table 1: Adrenergic Receptor Binding Affinities
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Potency (EC50) / Efficacy | Reference |
| p-Synephrine | α1A | ~24,500 nM | Partial Agonist | ~4 µM / Emax = 55.3% of L-phenylephrine | [7] |
| α2A, α2C | Low affinity | Antagonist | - | [1][8] | |
| β1, β2 | Very low affinity (reported to be ~10,000-fold less active than norepinephrine) | Weak Agonist/No significant activity | - | [3] | |
| β3 | Higher affinity relative to other β subtypes | Agonist | - | [1][3] | |
| m-Synephrine | α1 | High affinity (reported to be 6-fold less active than norepinephrine) | Full Agonist | - | [1] |
| α2 | Moderate affinity (reported to be 150-fold less active than norepinephrine) | Agonist | - | [1] | |
| β1, β2 | Moderate affinity | Agonist | - | [1] |
Note: Specific Ki values for all receptor subtypes are not consistently available in the literature for direct comparison in a single table. The data presented reflects a combination of quantitative values and qualitative descriptions from multiple sources.
Table 2: Physiological Effects in Humans (Oral Administration)
| Parameter | p-Synephrine | m-Synephrine |
| Systolic Blood Pressure | No significant change or slight decrease at doses up to ~100 mg.[4][5] | Significant increase. |
| Diastolic Blood Pressure | No significant change or slight decrease at doses up to ~100 mg.[4] | Significant increase. |
| Heart Rate | No significant change at doses up to ~100 mg.[4][5] | Can cause reflex bradycardia (a decrease in heart rate) due to the increase in blood pressure. |
| Resting Metabolic Rate | Increased.[9] | Not a primary effect. |
| Fat Oxidation | Increased during rest and exercise.[6] | Not a primary effect. |
Signaling Pathways
The distinct pharmacological profiles of p-synephrine and m-synephrine stem from their differential activation of adrenergic receptor signaling cascades.
Caption: p-Synephrine Signaling Pathway.
Caption: m-Synephrine Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of p-synephrine and m-synephrine are provided below.
In Vitro Adrenergic Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of p-synephrine and m-synephrine for various adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a specific human adrenergic receptor subtype (e.g., α1A, α2A, β1, β2, β3).
-
Radioligand specific for the receptor subtype (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [125I]-cyanopindolol for β).
-
Test compounds: p-synephrine and m-synephrine at various concentrations.
-
Non-specific binding control (a high concentration of a known antagonist for the receptor).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction by differential centrifugation.[10] Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In triplicate, combine the cell membrane preparation, a fixed concentration of the radioligand, and either assay buffer (for total binding), the non-specific binding control, or varying concentrations of the test compound (p-synephrine or m-synephrine) in a 96-well plate.[11]
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-90 minutes).[11]
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[10][11]
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[11]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Clinical Assessment of Cardiovascular Effects
Objective: To evaluate the effects of orally administered p-synephrine and m-synephrine on blood pressure and heart rate in human subjects.
Study Design: Randomized, double-blind, placebo-controlled, crossover study.
Participants: Healthy adult volunteers, screened for cardiovascular conditions.
Procedure:
-
Baseline Measurement: After an overnight fast, record baseline heart rate, systolic blood pressure, and diastolic blood pressure.[12]
-
Substance Administration: Administer a single oral dose of p-synephrine (e.g., 50-100 mg), m-synephrine (e.g., 10-20 mg), or a placebo.[4]
-
Post-Dose Monitoring: Measure heart rate and blood pressure at regular intervals (e.g., every 30 or 60 minutes) for a period of 3-6 hours post-administration while the subject is in a quiet, seated position.[4][5]
-
Washout Period: A washout period of at least one week should be implemented between treatments in a crossover design.
-
Data Analysis: Compare the changes in heart rate and blood pressure from baseline for each treatment group using appropriate statistical methods (e.g., repeated measures ANOVA).
Measurement of Resting Metabolic Rate (Indirect Calorimetry)
Objective: To determine the effect of p-synephrine and m-synephrine on resting metabolic rate (RMR).
Equipment: Indirect calorimeter with a ventilated hood system.
Procedure:
-
Subject Preparation: Subjects should fast for at least 7 hours and avoid caffeine (B1668208), nicotine, and strenuous exercise prior to the measurement.[[“]]
-
Resting Period: The subject rests in a quiet, thermoneutral room in a supine position for at least 30 minutes before the measurement begins.[[“]][14]
-
Baseline RMR: Measure baseline RMR by placing the ventilated hood over the subject's head and collecting data for a specified period (e.g., 20-30 minutes).[15]
-
Substance Administration: Administer a single oral dose of p-synephrine, m-synephrine, or placebo.
-
Post-Dose RMR: After a set absorption period (e.g., 60-75 minutes), repeat the RMR measurement.
-
Data Analysis: Discard the initial 5 minutes of data from each measurement period to allow for equilibration.[16][17] Calculate the average oxygen consumption (VO2) and carbon dioxide production (VCO2) from a stable 5-10 minute segment. Calculate RMR using the Weir equation. Compare the change in RMR from baseline between the different treatment groups.
Conclusion
The pharmacological effects of p-synephrine and m-synephrine are fundamentally different, a crucial distinction for researchers and drug development professionals. m-Synephrine is a potent α1-adrenergic agonist with significant cardiovascular effects, primarily vasoconstriction leading to increased blood pressure. In contrast, p-synephrine exhibits a much safer cardiovascular profile at typical oral doses, with its primary effects being metabolic, driven by its affinity for β3-adrenergic receptors. This leads to increased lipolysis and thermogenesis. These differences underscore the importance of isomeric purity and accurate identification in both research and the development of therapeutic agents. The experimental protocols and data presented in this guide provide a framework for the continued investigation and understanding of these two distinct pharmacological compounds.
References
- 1. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Acute cardiovascular effects of bitter orange extract (p-synephrine) consumed alone and in combination with caffeine in human subjects: A placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood pressure and heart rate effects following a single dose of bitter orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fisiologiadelejercicio.com [fisiologiadelejercicio.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onpattison.com [onpattison.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effect of acute administration of an herbal preparation on blood pressure and heart rate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 15. Indirect calorimetry protocol development for measuring resting metabolic rate as a component of total energy expenditure in free-living postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Best practice methods to apply to measurement of resting metabolic rate in adults: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic vs. Natural (-)-Synephrine for Researchers
An objective analysis of the chemical, pharmacological, and biological differences between synthetic and naturally derived (-)-synephrine, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of synthetic and natural this compound for researchers, scientists, and drug development professionals. By presenting key quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological pathways, this document aims to be an essential resource for informed decision-making in research and development.
Chemical and Physical Properties: The Stereochemical Distinction
The fundamental difference between natural and synthetic synephrine (B1677852) lies in their stereochemistry. Natural this compound, primarily extracted from Citrus aurantium (bitter orange), consists exclusively of the R-(-)-enantiomer.[1][2][3] In contrast, chemically synthesized synephrine is a racemic mixture, containing equal amounts of the R-(-) and S-(+)-enantiomers.[1][2][3] This seemingly subtle distinction has significant implications for the biological activity of the compound.
| Property | Natural this compound | Synthetic Synephrine |
| Source | Primarily Citrus aurantium | Chemical synthesis |
| Stereochemistry | R-(-)-enantiomer | Racemic mixture (R-(-)- and S-(+)-enantiomers) |
| Common Form | Freebase or as found in plant matrix | Typically as hydrochloride salt (synephrine HCl) |
| Melting Point (°C) | 162-164 (freebase, with decomposition)[3] | 199.8 (racemic freebase)[3] |
Comparative Pharmacological Activity
The pharmacological activity of synephrine is primarily mediated through its interaction with adrenergic receptors. Due to the stereoselective nature of these receptors, the two enantiomers of synephrine exhibit markedly different binding affinities and, consequently, different potencies.
Receptor Binding Affinity
The R-(-)-enantiomer, the natural form of synephrine, demonstrates a significantly higher affinity for adrenergic receptors compared to the S-(+)-enantiomer.[4] The S-(+)-form shows little to no binding to these receptors.[1] As a result, synthetic racemic synephrine is considered to have approximately half the pharmacological activity of an equivalent dose of natural this compound.[1]
p-Synephrine exhibits a low binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors, which are associated with cardiovascular effects like increased heart rate and blood pressure.[1][5] This contributes to its more favorable safety profile compared to other sympathomimetic amines like ephedrine (B3423809) and m-synephrine (phenylephrine).[5][6] Notably, p-synephrine does show some affinity for β-3 adrenergic receptors, which are involved in lipolysis and thermogenesis.[5][7]
| Adrenergic Receptor Subtype | Natural this compound (R-(-)-enantiomer) | Synthetic Synephrine (S-(+)-enantiomer) |
| α-1 | Lower affinity than norepinephrine[1] | Over 100-fold lower binding activity than the R-(-)-enantiomer[8] |
| α-2 | Lower affinity than norepinephrine[1] | Over 100-fold lower binding activity than the R-(-)-enantiomer[8] |
| β-1 | ~40,000-fold less potent than norepinephrine[7] | Little to no binding[1] |
| β-2 | ~40,000-fold less potent than norepinephrine[7] | Little to no binding[1] |
| β-3 | Binds and may activate[5][7] | Not well-characterized, but likely minimal |
Pharmacokinetics
Studies on the pharmacokinetics of synephrine indicate that it is readily absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours.[3][9] The biological half-life is approximately 2 hours.[3][9] While data directly comparing the pharmacokinetics of the pure enantiomers versus the racemic mixture are limited, it is understood that the stereochemistry can influence metabolic pathways and clearance rates.
| Pharmacokinetic Parameter | Natural this compound | Synthetic Synephrine (Racemic) |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[3][9] | 1-2 hours |
| Biological Half-life (t1/2) | ~2 hours[3][9] | ~2 hours |
| Bioavailability | ~22% (oral)[9] | Expected to be similar for the R-(-)-enantiomer portion |
Signaling Pathways
Synephrine, as an adrenergic agonist, influences several downstream signaling pathways. The primary mechanism involves the activation of G protein-coupled adrenergic receptors, leading to the modulation of intracellular second messengers like cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various target proteins, ultimately leading to physiological responses such as lipolysis.
Additionally, studies have shown that synephrine can be involved in other signaling cascades, including the PI3K/Akt and STAT6 pathways, which are implicated in cell survival, proliferation, and inflammatory responses.[10]
Caption: Simplified signaling pathways of this compound.
Experimental Protocols
Chiral Separation of Synephrine Enantiomers by HPLC
Objective: To separate and quantify the R-(-) and S-(+) enantiomers of synephrine.
Methodology:
-
Derivatization: Racemic synephrine is derivatized with a chiral agent, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to form diastereomers.[11]
-
Chromatographic System: A reversed-phase High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used.[11]
-
Column: A standard C18 column is typically sufficient for the separation of the diastereomers.
-
Mobile Phase: A suitable mobile phase, often a mixture of acetonitrile (B52724) and water, is used for elution.
-
Detection: The eluting diastereomers are detected by UV absorbance, commonly at 254 nm.[11]
-
Quantification: The peak areas of the two diastereomers are used to determine the relative amounts of each enantiomer in the sample.
Caption: Workflow for chiral separation of synephrine enantiomers.
Competitive Radioligand Binding Assay for Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of natural and synthetic synephrine for various adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific adrenergic receptor subtype of interest are prepared from cell cultures (e.g., HEK293 or CHO cells) or tissue homogenates.[12]
-
Assay Components:
-
Receptor-containing membranes.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]dihydroalprenolol for β-receptors).[13]
-
Varying concentrations of the unlabeled test compound (natural or synthetic synephrine).
-
A non-radiolabeled ligand in excess to determine non-specific binding.[14]
-
-
Incubation: The components are incubated together in a suitable buffer to allow the binding to reach equilibrium.[12][13]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[12][13]
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The distinction between natural this compound and its synthetic racemic counterpart is of critical importance for research and development. Natural this compound, being a single enantiomer, offers higher potency and specificity for its biological targets. Synthetic synephrine, as a 1:1 mixture of the active R-(-)-enantiomer and the largely inactive S-(+)-enantiomer, has approximately half the pharmacological activity. This fundamental difference has profound implications for dosage, efficacy, and the interpretation of experimental results. Researchers should carefully consider the source and stereochemical purity of the synephrine used in their studies to ensure accurate and reproducible data. The experimental protocols provided in this guide offer a starting point for the analytical and pharmacological characterization of these compounds.
References
- 1. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024-8088 [excli.de]
- 4. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Pharmacokinetics and metabolism of 3H-synephrine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Separation of Synephrine Enantiomers in Citrus Fruits by a Reversed Phase HPLC after Chiral Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Validating Antibody Specificity for (-)-Synephrine Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of (-)-Synephrine, a biogenic amine found in various plants and used in dietary supplements, is crucial for both research and regulatory purposes. Immunoassays, particularly ELISAs, offer a high-throughput and cost-effective method for this; however, their reliability hinges on the specificity of the antibodies used. This guide provides a comprehensive comparison of methods to validate the specificity of anti-(-)-Synephrine antibodies, supported by experimental protocols and data presentation, to ensure the generation of accurate and reproducible results.
The Criticality of Antibody Specificity
This compound shares structural similarity with other endogenous amines and synthetic compounds, such as its isomers p-synephrine and m-synephrine, as well as with molecules like octopamine (B1677172) and tyramine. An antibody that cross-reacts with these related compounds can lead to inaccurate quantification and false-positive results. Therefore, rigorous validation of antibody specificity is not just a recommendation but a necessity.
Performance Comparison of Detection Methods
| Feature | Competitive ELISA with Anti-(-)-Synephrine Antibody | Surface Plasmon Resonance (SPR) | LC-HRAM-MS/MS |
| Principle | Competitive binding between free this compound and labeled this compound for a limited number of antibody binding sites. | Real-time measurement of binding kinetics between an immobilized antibody and this compound in solution. | Chromatographic separation followed by high-resolution mass spectrometry for identification and quantification. |
| Specificity | Dependent on the antibody's cross-reactivity profile. Requires thorough validation. | Can provide detailed kinetic data on binding to various analogs, offering a precise specificity profile. | Considered the "gold standard" for specificity due to its ability to separate and identify isomers based on mass-to-charge ratio and retention time.[1][2] |
| Sensitivity | Typically in the ng/mL range. | Can detect low nM to µM interactions. | High sensitivity, with Limits of Detection (LOD) reported in the low ng/mL range.[1][2] |
| Quantitative | Yes, based on a standard curve. | Provides kinetic (kon, koff) and affinity (KD) constants, and can be used for concentration determination. | Highly quantitative and accurate. |
| Throughput | High (96-well plate format). | Lower to medium, depending on the instrument. | Lower compared to ELISA. |
| Instrumentation | Standard ELISA plate reader. | Specialized SPR instrument. | LC-MS/MS system. |
| Cost | Relatively low cost per sample. | High instrument cost, moderate cost per sample. | High instrument and operational costs. |
Case Study: Cross-Reactivity of a Related Antibody
To underscore the importance of assessing cross-reactivity, consider the datasheet for a commercially available anti-Metanephrine antibody (Abcam, ab36231). While the primary target is Metanephrine (100% reactivity), it exhibits a 15% cross-reactivity with Synephrine.[3] This demonstrates that even antibodies targeting similar structures can have significant cross-reactivity, which must be quantified to ensure data integrity.
Experimental Protocols for Specificity Validation
Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the percentage of cross-reactivity of an anti-(-)-Synephrine antibody with related compounds.
Materials:
-
Anti-(-)-Synephrine antibody
-
This compound standard
-
Potential cross-reactants (p-synephrine, m-synephrine, octopamine, tyramine, etc.)
-
This compound conjugated to a carrier protein (e.g., BSA or OVA) for coating
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound-protein conjugate (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the wells with Blocking Buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
In separate tubes, pre-incubate a fixed, limiting concentration of the anti-(-)-Synephrine antibody with the different concentrations of the standard or cross-reactants for 1 hour at 37°C.
-
Transfer 100 µL of these mixtures to the coated and blocked wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add the stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm.
-
Data Analysis:
-
Plot the absorbance against the log of the concentration for this compound and each cross-reactant to generate sigmoidal dose-response curves.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound and each cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of the binding kinetics between the antibody and various analytes, offering a detailed view of specificity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Anti-(-)-Synephrine antibody
-
This compound and potential cross-reactants
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the anti-(-)-Synephrine antibody over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the immobilized antibody surface and a reference flow cell.
-
Record the binding response (in Resonance Units, RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., low pH glycine).
-
-
Cross-Reactivity Testing:
-
Repeat the binding analysis with the same concentration range for each potential cross-reactant.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Compare the KD values for this compound and the cross-reactants. A significantly higher KD for a cross-reactant indicates weaker binding and therefore higher specificity of the antibody for this compound.
-
Visualizing Experimental Workflows and Logic
The following diagrams, generated using the DOT language, illustrate the key processes in validating antibody specificity.
Conclusion
Validating the specificity of antibodies for this compound detection is a multi-faceted process that is essential for generating reliable data. While competitive ELISA is a practical method for routine screening and cross-reactivity assessment, more advanced techniques like Surface Plasmon Resonance can provide in-depth kinetic data to build a comprehensive specificity profile. For the highest level of confidence, especially in regulatory or critical research applications, comparison with a "gold standard" analytical method such as LC-HRAM-MS/MS is recommended. By employing the detailed protocols and logical frameworks presented in this guide, researchers can confidently select and validate antibodies, ensuring the accuracy and reproducibility of their this compound detection assays.
References
Benchmarking (-)-Synephrine activity against other beta-adrenergic agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the beta-adrenergic activity of (-)-synephrine against other well-established beta-adrenergic agonists. The following sections present quantitative data on receptor binding and functional potency, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to Beta-Adrenergic Signaling
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that mediate the physiological responses to the endogenous catecholamines, epinephrine (B1671497) and norepinephrine.[1] Upon agonist binding, β-ARs couple to the stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1] This second messenger, in turn, activates protein kinase A (PKA), leading to a variety of downstream cellular responses depending on the tissue and receptor subtype (β1, β2, or β3).[2]
Comparative Analysis of Beta-Adrenergic Agonists
The potency and efficacy of various beta-adrenergic agonists, including this compound, isoproterenol (B85558), epinephrine, norepinephrine, and dobutamine (B195870), have been evaluated through receptor binding and functional assays. The following tables summarize their binding affinities (Ki) and functional potencies (EC50) at the three main beta-adrenergic receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Data Presentation: Binding Affinities (Ki) of Beta-Adrenergic Agonists
| Compound | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | β3-Adrenergic Receptor (Ki, nM) |
| This compound | ~24,500[3] | Weak binding reported[4] | Potent agonist, specific Ki not consistently reported[5] |
| Isoproterenol | 220[6] | 460[6] | 1600[6] |
| Epinephrine | 3980 | - | - |
| Norepinephrine | 330 (α1), 56 (α2)[7] | 11000[8] | - |
| Dobutamine | 2500[9] | 14800[9] | Weak activity reported[10] |
Data Presentation: Functional Potency (EC50) of Beta-Adrenergic Agonists
| Compound | β1-Adrenergic Receptor (EC50, nM) | β2-Adrenergic Receptor (EC50, nM) | β3-Adrenergic Receptor (EC50, nM) |
| This compound | - | - | Partial agonist, specific EC50 not consistently reported[3] |
| Isoproterenol | - | - | High doses required for activation[11] |
| Epinephrine | - | 300[12] | Lacks binding to human β3-AR[13] |
| Norepinephrine | - | - | - |
| Dobutamine | - | - | - |
Note: A dash (-) indicates that consistent data was not found in the reviewed literature. Ki and EC50 values can vary depending on the specific assay conditions and cell lines used.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and the methods used to assess them, the following diagrams, generated using the DOT language, illustrate the beta-adrenergic signaling cascade and a typical experimental workflow.
References
- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Selectivity of dobutamine for adrenergic receptor subtypes: in vitro analysis by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The β3 Adrenergic Receptor Antagonist L-748,337 Attenuates Dobutamine-Induced Cardiac Inefficiency While Preserving Inotropy in Anesthetized Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High isoproterenol doses are required to activate beta3-adrenoceptor-mediated functions in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BindingDB BDBM50029050 (-)-(R)-epinephrine::(-)-3,4-dihydroxy-alpha-((methylamino)methyl)benzyl alcohol::(-)-adrenaline::(R)-(-)-adrenaline::(R)-adrenaline::4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol::Adrenalin::CHEMBL679::EPINEPHRINE::adrenaline::levoepinephrine [bindingdb.org]
- 13. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for (-)-Synephrine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of (-)-synephrine, a primary protoalkaloid of Citrus aurantium (bitter orange). The accurate determination of this compound is critical for the standardization of botanical extracts, quality control of dietary supplements, and pharmacokinetic studies. This document summarizes performance data from single-laboratory validation studies of common analytical techniques, outlines detailed experimental protocols, and visualizes key experimental and biological pathways.
While a formal inter-laboratory collaborative study for a single standardized method was not identified in the reviewed literature, this guide collates and compares the performance of well-established methods to aid researchers in selecting the most appropriate technique for their application. The primary methods covered include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Performance of Analytical Methods
The following table summarizes the key performance parameters from single-laboratory validation studies of different analytical methods for this compound. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of each method.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | >0.999[1] | >0.999[2] | Not explicitly stated, validated in range 0.1-50 µg/mg or µg/mL[3] |
| Accuracy (Recovery) | 97.5% - 104%[1][4][5] | 88% - 125%[6] | 89.3% - 90.5%[3] |
| Precision (Repeatability, %RSD) | 1.48% - 3.55%[1][4] | 0.5% - 7.0%[6] | Not explicitly stated |
| Limit of Quantification (LOQ) | ~300-900 µg/g (in matrix)[1][4][5] | Not explicitly stated | 0.1 µg/mg or µg/mL[3] |
Experimental Protocols
Detailed methodologies for the most common analytical techniques are provided below. These protocols are based on published, validated methods and offer a starting point for laboratory implementation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the quantification of p-synephrine and other biogenic amines in botanical raw materials, extracts, and dietary supplements.[1][4][5]
-
Sample Preparation:
-
Accurately weigh the ground sample (e.g., 300 mg of capsule fill material) into a 100 mL volumetric flask.
-
Add 50 mL of 0.1% phosphoric acid in water and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with 0.1% phosphoric acid.
-
Centrifuge a portion of the extract for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM borate (B1201080) buffer, pH 8.2) with an ion-pairing agent (e.g., 10 mM sodium 1-hexanesulfonate) and an organic modifier (e.g., acetonitrile). The use of an ion-pairing agent is crucial for the retention of the polar synephrine (B1677852) molecule on a C18 column.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 224 nm, which is the absorbance maximum for synephrine.[1]
-
Injection Volume: 20 µL.
-
-
System Suitability:
-
The resolution between p-synephrine and its isomers (e.g., m-synephrine/phenylephrine) should be not less than 1.0.
-
The tailing factor for the synephrine peak should be no more than 1.7.
-
The relative standard deviation for replicate injections of a standard solution should be ≤2%.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher selectivity and sensitivity compared to HPLC-UV and is particularly useful for complex matrices or when lower detection limits are required.[6]
-
Sample Preparation:
-
Follow a similar extraction procedure as for HPLC-UV, using an appropriate acidic extraction solvent.
-
An internal standard (e.g., a stable isotope-labeled synephrine) should be added at the beginning of the extraction to correct for matrix effects and variations in recovery.
-
Further dilution of the extract may be necessary to fall within the linear range of the instrument.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for synephrine and the internal standard should be monitored for quantification and confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of synephrine, which requires derivatization to increase its volatility.[3]
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction of the sample in alkaline conditions with an organic solvent mixture (e.g., chloroform/isopropanol, 9:1, v/v).[3]
-
Add an internal standard prior to extraction.
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in a derivatizing agent (e.g., pentafluoropropionic anhydride) and heat to form a volatile derivative of synephrine.[3]
-
-
GC-MS Conditions:
-
Column: A fused silica (B1680970) capillary column suitable for amine analysis.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient to ensure separation of the derivatized synephrine from other components.
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized synephrine and internal standard.[3]
-
Visualizations
The following diagrams illustrate the experimental workflow for a standardized this compound assay and the key signaling pathways associated with its biological activity.
Caption: Experimental workflow for a standardized HPLC-UV assay for this compound.
Caption: Key signaling pathways of this compound.
References
- 1. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid and simple procedure for the determination of synephrine in dietary supplements by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of synephrine in bitter orange raw materials, extracts, and dietary supplements by liquid chromatography with ultraviolet detection: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of bitter orange dietary supplements for natural and synthetic phenethylamines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Safety Profiles of (-)-Synephrine and Other Stimulants: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive and objective comparison of the safety profiles of (-)-Synephrine and other prominent stimulants, namely ephedrine (B3423809), caffeine (B1668208), and d-amphetamine. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting experimental data, detailed methodologies, and mechanistic insights.
Executive Summary
This compound, the primary protoalkaloid in bitter orange (Citrus aurantium), is structurally similar to other adrenergic amines like ephedrine. However, significant differences in its receptor binding affinity result in a distinct and generally more favorable safety profile, particularly concerning cardiovascular effects. While ephedrine and d-amphetamine exhibit broad and potent stimulation of the central nervous and cardiovascular systems, this compound's effects are more targeted. Caffeine, the most widely consumed stimulant, has a well-documented safety profile with generally mild effects at typical doses. This guide synthesizes data from human clinical trials, animal studies, and in vitro experiments to provide a comparative analysis of these compounds across key safety parameters.
Data Presentation: Comparative Safety Metrics
The following tables summarize quantitative data on the acute toxicity, cardiovascular effects, and central nervous system (CNS) side effects of this compound, ephedrine, caffeine, and d-amphetamine.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 Value | Citation(s) |
| This compound | Mouse | Oral | ~177 mg/kg to >2,000 mg/kg | [1] |
| Ephedrine Sulfate | Mouse (Male) | Gavage | 812 mg/kg | [2] |
| Ephedrine Sulfate | Mouse (Female) | Gavage | 1,072 mg/kg | [2] |
| Caffeine | Rat (Male) | Oral | 367 mg/kg | [3][4] |
| d-Amphetamine Sulfate | Rat | Oral | 96.8 mg/kg |
Table 2: Cardiovascular Effects in Humans
| Compound | Effect on Blood Pressure | Effect on Heart Rate | Primary Mechanism | Citation(s) |
| This compound | Generally no significant increase; some studies show a slight decrease in diastolic BP. One meta-analysis reported a small increase with prolonged use. | No significant effect at common doses. | Low affinity for α-1, α-2, β-1, β-2 adrenergic receptors; primary action on β-3 receptors. | |
| Ephedrine | Significant increase in systolic and diastolic blood pressure. | Significant increase (tachycardia). | Potent agonist of α and β adrenergic receptors. | |
| Caffeine | Modest, transient increase in systolic and diastolic blood pressure. | Variable (bradycardia or tachycardia depending on dose). | Adenosine receptor antagonist, leading to increased catecholamine release. | |
| d-Amphetamine | Significant increase in systolic and diastolic blood pressure. | Significant increase (tachycardia). | Promotes release and blocks reuptake of dopamine (B1211576) and norepinephrine. |
Table 3: Common Central Nervous System (CNS) and Other Adverse Effects
| Compound | Common CNS Effects | Hepatotoxicity Profile | Citation(s) |
| This compound | Low CNS stimulation due to poor blood-brain barrier penetration. | Not typically associated with hepatotoxicity alone. Combination with high-dose caffeine may pose a risk in vitro. | |
| Ephedrine | Insomnia, anxiety, tremors, restlessness. | Linked to cases of clinically apparent acute liver injury. | |
| Caffeine | Alertness, potential for anxiety, jitteriness, and insomnia at higher doses. | Generally considered safe for the liver; some studies suggest a protective effect. High doses with other stimulants may be harmful. | |
| d-Amphetamine | Restlessness, insomnia, paranoia, potential for psychosis with high doses or chronic use. | Associated with acute liver injury, which can be severe or fatal. |
Signaling Pathways and Mechanistic Differences
The divergent safety profiles of these stimulants can be largely attributed to their differing affinities for adrenergic receptors. Ephedrine and d-amphetamine exert broad effects, while this compound is more selective.
Experimental Protocols
The assessment of stimulant safety relies on a range of standardized experimental protocols, from in vitro assays to human clinical trials.
In Vitro Hepatotoxicity Assessment
A common approach to screen for potential drug-induced liver injury (DILI) involves using primary human hepatocytes or immortalized liver cell lines (e.g., HepG2).
General Protocol:
-
Cell Culture: Plateable cryopreserved primary human hepatocytes are thawed and seeded onto collagen-coated microplates (e.g., 96- or 384-well plates). The cells are allowed to attach and form a monolayer.
-
Compound Exposure: A dilution series of the test stimulant is prepared and added to the cell culture medium. Both positive (known hepatotoxin like acetaminophen) and negative (vehicle) controls are included.
-
Incubation: Cells are incubated with the compounds for a specified period, typically 24 to 72 hours.
-
Endpoint Analysis: Multiple endpoints are measured to assess cytotoxicity:
-
Cell Viability: Assessed using assays that measure ATP content (e.g., CellTiter-Glo®) or membrane integrity via lactate (B86563) dehydrogenase (LDH) release.
-
Mitochondrial Function: Mitochondrial membrane potential can be measured using fluorescent dyes like JC-1 or TMRM.
-
Oxidative Stress: Measurement of reactive oxygen species (ROS) production and glutathione (B108866) (GSH) depletion.
-
Enzyme Activity: Changes in the activity of cytochrome P450 enzymes (e.g., CYP1A2, CYP3A4) can indicate metabolic disruption.[4]
-
-
Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated to quantify the cytotoxic potential of the compound.
Human Cardiovascular Safety Assessment
Clinical trials assessing the cardiovascular safety of stimulants are typically conducted as randomized, placebo-controlled, double-blind studies.
General Protocol:
-
Subject Screening: Healthy adult subjects are screened for pre-existing cardiovascular conditions, often including a targeted cardiac history, physical examination, and sometimes a baseline electrocardiogram (ECG).
-
Randomization: Subjects are randomly assigned to receive the active compound (e.g., this compound), a comparator (e.g., caffeine), a combination, or a placebo.
-
Baseline Measurement: Baseline cardiovascular parameters, including heart rate (HR), systolic blood pressure (SBP), and diastolic blood pressure (DBP), are recorded.
-
Compound Administration: Subjects ingest the assigned compound.
-
Post-Dose Monitoring: HR, SBP, and DBP are measured at regular intervals (e.g., every 30-60 minutes) for several hours post-ingestion. For longer-term studies, measurements are taken at specified intervals over days or weeks.
-
Data Analysis: Changes from baseline in cardiovascular parameters are compared between the treatment and placebo groups using appropriate statistical methods (e.g., ANOVA with repeated measures).
Logical Comparison of Safety Profiles
The key differentiators in the safety profiles of these four stimulants are their impact on the cardiovascular system and their potential for hepatotoxicity and CNS-related adverse events.
Conclusion
Based on the available experimental data, this compound demonstrates a markedly better safety profile compared to ephedrine and d-amphetamine, particularly concerning cardiovascular and central nervous system effects. This is primarily due to its low affinity for α-1, α-2, β-1, and β-2 adrenergic receptors. While caffeine is generally safe at moderate doses, it can produce cardiovascular and CNS side effects, especially at higher intake levels. In contrast, ephedrine and d-amphetamine carry a higher risk of significant adverse events, including pronounced cardiovascular strain, CNS disturbances, and potential hepatotoxicity. These findings underscore the importance of considering the specific pharmacological properties of each stimulant when evaluating their potential therapeutic use or risk to consumers. Further long-term studies are warranted to continue to affirm the safety of this compound under conditions of chronic use.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Toxicity profile of lisdexamfetamine dimesylate in three independent rat toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of previous d-amphetamine treatment on the disposition and lethality of fenfluramine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
A Comparative Guide to Citrus Intake Biomarkers: (-)-Synephrine vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (-)-synephrine and other key biomarkers for assessing Citrus intake. It is designed to assist researchers in selecting the most appropriate biomarker for their specific study needs by presenting supporting experimental data, detailed methodologies, and clear visual representations of validation workflows.
Introduction
Objective measurement of dietary intake is crucial in nutritional research and clinical studies to understand the association between diet and health outcomes. Self-reported dietary assessments are prone to recall bias and inaccuracies. Biomarkers of food intake offer a more objective alternative. Citrus fruits are a significant source of bioactive compounds, and accurately assessing their consumption is of great interest. This guide evaluates the performance of this compound as a specific biomarker for orange and tangerine intake against broader Citrus biomarkers like proline betaine (B1666868) and flavanone (B1672756) glucuronides.
Biomarker Performance Comparison
The selection of a dietary biomarker depends on its specificity, sensitivity, and the kinetics of its appearance and clearance in biological fluids. The following tables summarize the key performance characteristics of this compound, proline betaine, and flavanone glucuronides.
Table 1: Concentration of Biomarkers in Citrus Juices
| Biomarker | Orange Juice | Tangerine Juice | Grapefruit Juice | Lemon/Lime Juice | Pomelo Juice |
| This compound | 150 - 420 nmol/mL[1][2][3] | 150 - 420 nmol/mL[1][2][3] | 20-100 times lower than orange[1][2][3] | 20-100 times lower than orange[1][2][3] | 20-100 times lower than orange[1] |
| Proline Betaine | 140 - 1100 mg/L | High | High | High | High |
| Hesperidin | High | High | Low | Moderate | Low |
| Narirutin | Moderate | Moderate | High | Low | High |
Table 2: Pharmacokinetic and Performance Characteristics of Citrus Intake Biomarkers in Urine
| Parameter | This compound | Proline Betaine | Flavanone Glucuronides (Hesperetin & Naringenin) |
| Specificity | High for orange and tangerine[1] | General Citrus intake | General Citrus intake |
| Sensitivity | High | 86.3% - 92.2%[2][3][4] | Good for acute intake |
| Time to Max. Concentration (Tmax) | ~4 hours post-ingestion[1][2][3] | 2 - 6 hours post-ingestion | ~6 hours post-ingestion |
| Excretion Window | Detectable increase for at least 24 hours | Most excreted within 14 hours, but traceable up to 72-96 hours[4] | Detectable for up to 48 hours |
| Matrix | Urine | Urine, Plasma | Urine, Plasma |
| Analytical Method | LC-MS/MS | HILIC-MS/MS, NMR | UHPLC-MS/MS |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of biomarker studies. The following are summarized protocols for the quantification of this compound, proline betaine, and flavanone glucuronides in human urine.
Protocol 1: Quantification of this compound in Urine by LC-MS/MS
This protocol is based on a stable isotope dilution analysis (SIDA) for accurate and sensitive quantification.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To a 500 µL aliquot of urine, add 50 µL of an internal standard solution (e.g., d4-phenylephrine).
-
Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia and 500 µL of sodium acetate (B1210297) buffer (pH 5.0).
-
Incubate the mixture at 37°C for 12 hours to deconjugate synephrine (B1677852) metabolites.
-
Stop the enzymatic reaction by adding 500 µL of ice-cold methanol.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A phenyl-F5 column is suitable for separation.
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile (B52724).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for synephrine and the internal standard.
Protocol 2: Quantification of Proline Betaine in Urine by HILIC-MS/MS
This high-throughput method is suitable for large-scale screening.
1. Sample Preparation:
-
Thaw frozen urine samples.
-
Precipitate the matrix by adding 400 µL of acetonitrile containing the stable isotope-labeled internal standard (d9-proline betaine) to 100 µL of urine.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Dilute the supernatant 1:10 with acetonitrile/water (80:20, v/v) before injection.
2. HILIC-MS/MS Analysis:
-
LC System: HPLC or UHPLC system.
-
Column: A BEH amide column is effective for hydrophilic interaction liquid chromatography (HILIC).
-
Mobile Phase: A gradient of (A) acetonitrile with 0.1% formic acid and (B) water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with ESI source in positive mode.
-
MRM Transitions: Monitor specific transitions for proline betaine and its deuterated internal standard.
Protocol 3: Quantification of Flavanone Glucuronides in Urine by UHPLC-MS/MS
This method allows for the analysis of major hesperetin (B1673127) and naringenin (B18129) metabolites.
1. Sample Preparation:
-
Thaw frozen urine samples.
-
To analyze total flavanones (aglycones), perform enzymatic hydrolysis as described in Protocol 1.
-
For direct quantification of glucuronides, dilute the urine sample 1:3 with water.
-
Filter the diluted sample through a 0.2 µm PTFE filter prior to analysis.
2. UHPLC-MS/MS Analysis:
-
LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Hypersil Gold).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
MS System: High-resolution mass spectrometer (e.g., QTOF or Orbitrap) with an ESI source in negative mode.
-
Data Acquisition: Acquire data in full scan mode to identify and quantify various flavanone glucuronide isomers based on their accurate mass and retention times.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks in biomarker validation and selection.
Caption: Experimental workflow for the discovery and validation of a dietary biomarker.
Caption: Decision tree for selecting a Citrus intake biomarker based on the research question.
Conclusion
The validation of this compound as a biomarker provides a specific tool for assessing the intake of oranges and tangerines. Its high specificity makes it invaluable for studies focusing on the health effects of these particular fruits. In contrast, proline betaine serves as a robust biomarker for general Citrus consumption, offering high sensitivity and a reasonably long detection window. Flavanone glucuronides, while also indicative of general Citrus intake, are particularly useful for assessing acute consumption. The choice of biomarker should be guided by the specific research question, with this compound being the preferred option for studies requiring differentiation of orange/tangerine intake from other Citrus fruits. For broader studies on overall Citrus consumption, proline betaine offers a reliable and validated alternative. The detailed protocols provided herein should facilitate the implementation of these biomarker measurements in future research.
References
Comparative transcriptomics of cells treated with (-)-Synephrine vs. norepinephrine
A guide for researchers, scientists, and drug development professionals on the cellular impacts of (-)-Synephrine and the endogenous catecholamine, norepinephrine (B1679862).
While both this compound and norepinephrine are structurally similar and interact with adrenergic receptors, their downstream effects on gene expression present a nuanced landscape for researchers. This guide provides a comparative overview of their transcriptomic impacts, drawing from available studies to highlight both overlapping and distinct cellular responses. Although a direct head-to-head comparative transcriptomics study is not yet available, this document synthesizes data from individual studies to offer valuable insights into their mechanisms of action.
Key Findings at a Glance
| Feature | This compound | Norepinephrine |
| Primary Receptor Interaction | Adrenergic receptors (alpha and beta)[1] | Adrenergic receptors (alpha and beta)[2] |
| Key Signaling Pathways | cAMP/PKA, MAPK, AKT, STAT6[1][3][4][5] | cAMP/PKA, MAPK, BMP signaling[6][7][8] |
| Primary Cellular Responses | Modulation of inflammation, cell proliferation, apoptosis, and adipogenesis[1][9] | Regulation of neurotransmission, cardiac function, and oncogenic processes[6][8][10] |
Comparative Analysis of Gene Expression
The following tables summarize the known gene targets of this compound and norepinephrine, categorized by their primary biological processes. This data is compiled from multiple studies and reflects the current understanding of their individual effects on gene expression.
Table 1: Genes Regulated by this compound
| Biological Process | Upregulated Genes | Downregulated Genes | Cell Type/Model |
| cAMP/PKA Pathway | ADCY3, MAPK1, GNAS, PRKACA, PRKAR2A[3][11] | - | Human gastrointestinal cells (MNP01, Caco-2)[3] |
| Cell Proliferation | JUN, AKT1[1] | CDKN1A[12] | Human gastrointestinal and HepG2 cells[1][12] |
| Inflammation | RELA[1] | TNF, IL-6, IL-1β, Eotaxin-1[1][5][9] | Human gastrointestinal cells, mouse models[1][5][9] |
| Apoptosis | BCL-2, CASP9[12] | - | Human HepG2 cells[12] |
| DNA Repair | XPC[12] | - | Human HepG2 cells[12] |
| Adipogenesis | - | C/EBPα, C/EBPβ, PPARγ[13] | 3T3-L1 adipocytes[13] |
Table 2: Genes Regulated by Norepinephrine
| Biological Process | Upregulated Genes | Downregulated Genes | Cell Type/Model |
| Noradrenergic Differentiation | Tlx2, Praja2, Dbh, Th, Cart, Htr3a[6] | Numbl[6] | Mouse neural crest stem cells[6] |
| Pineal Gland Function | Arylalkylamine N-acetyltransferase, CREM, JUNB, FOS[14] | - | Rat pineal gland[14] |
| Oncogenicity (PDAC) | VIM, CCND1, mTOR, RHOA[10] | MMP9[10] | Pancreatic ductal adenocarcinoma cells[10] |
| Cardiac Function | Genes in raf-1/MAPK cascade[8] | - | Rat cardiomyocytes[8] |
| Synaptic Plasticity | GluA1, GluA2[15] | - | Hippocampal neurons[15] |
Signaling Pathways and Mechanisms of Action
Both this compound and norepinephrine exert their effects by binding to adrenergic receptors, which in turn activate intracellular signaling cascades. The primary pathway for both is the G-protein coupled receptor (GPCR) system, leading to the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels.
This compound Signaling
This compound has been shown to activate multiple signaling pathways, including the cAMP/PKA, MAPK, and AKT pathways.[4][11] In some contexts, it also influences the STAT6 pathway, particularly in the regulation of inflammatory responses.[5]
Norepinephrine Signaling
Norepinephrine is the prototypical agonist for adrenergic receptors, leading to robust activation of the cAMP/PKA pathway.[7] Its signaling is fundamental to the sympathetic nervous system and plays a critical role in the "fight or flight" response.
Experimental Protocols
The following are generalized protocols based on methodologies cited in the referenced studies. Researchers should adapt these protocols to their specific cell types and experimental questions.
Cell Culture and Treatment
-
Cell Lines: Human gastrointestinal cells (MNP01, Caco-2), human hepatic cells (HepG2), or other relevant cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either this compound or norepinephrine at various concentrations. A vehicle control (e.g., DMSO or PBS) is run in parallel.
-
Incubation: Cells are incubated for a predetermined time course (e.g., 6, 12, 24 hours) to assess transcriptomic changes.
RNA Extraction and Gene Expression Analysis (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time quantitative PCR (RT-qPCR) is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.
Experimental Workflow
Conclusion
While both this compound and norepinephrine are agonists of adrenergic receptors, their downstream transcriptomic effects show both convergence and divergence. Both compounds modulate key signaling pathways like cAMP/PKA and MAPK. However, the specific gene expression profiles and resulting physiological outcomes appear to be cell-type and context-dependent. Norepinephrine plays a more defined role in neurotransmission and core physiological regulation, while this compound exhibits a broader range of effects on processes like inflammation and cell proliferation. Further direct comparative transcriptomic studies are warranted to fully elucidate the similarities and differences in their molecular signatures and to better inform their potential therapeutic applications.
References
- 1. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. p-synephrine induces transcriptional changes via the cAMP/PKA pathway but not cytotoxicity or mutagenicity in human gastrointestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. fisiologiadelejercicio.com [fisiologiadelejercicio.com]
- 10. Norepinephrine mediates adrenergic receptor transcription and oncogenic gene expression in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synephrine and caffeine combination promotes cytotoxicity, DNA damage and transcriptional modulation of apoptosis-related genes in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Analysis of gene expression following norepinephrine stimulation in the rat pineal gland using DNA microarray technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Norepinephrine, beyond the Synapse: Coordinating Epigenetic Codes for Memory - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Synephrine's Impact on Rodent vs. Human Physiology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological effects of (-)-synephrine in rodents and humans, supported by experimental data. This compound, the primary protoalkaloid in bitter orange (Citrus aurantium), is a widely consumed ingredient in dietary supplements for weight management and sports performance. Understanding the species-specific differences in its action is crucial for translating preclinical findings to human applications and for ensuring consumer safety.
Key Physiological Effects: A Comparative Overview
This compound exhibits notable differences in its physiological impact between rodent models and human subjects. These differences are particularly evident in cardiovascular effects, metabolic and lipolytic responses, and receptor binding affinities. While animal studies often utilize high doses that elicit significant adrenergic effects, human studies with commonly consumed doses report minimal cardiovascular changes.[1][2][3]
Cardiovascular Effects
In rodent studies, oral administration of this compound has been shown to induce adrenergic effects on the cardiovascular system, including increased blood pressure.[1] These effects are often more pronounced when co-administered with caffeine (B1668208) or during physical activity.[1] However, human clinical trials with typical doses of this compound have generally not reported significant adverse cardiovascular events.[2][4][5] Studies in humans have shown that this compound does not significantly alter heart rate or blood pressure at commonly used doses, nor does it appear to enhance the cardiovascular effects of caffeine.[2][6] This disparity can be partly explained by differences in adrenergic receptor binding and sensitivity between species.[7]
Metabolic and Lipolytic Effects
This compound is reputed for its thermogenic and lipolytic properties. In both rodents and humans, it has been shown to increase metabolic rate and stimulate lipolysis.[5][8] Animal studies have demonstrated that this compound can reduce food intake and weight gain in rats.[8] In vitro studies on rodent adipocytes show a more potent lipolytic effect compared to human adipocytes.[7][9] Human studies have also indicated an increase in resting metabolic rate and fat oxidation, particularly when combined with caffeine.[5] The activation of β-3 adrenergic receptors is considered a key mechanism for these metabolic effects, although the expression and sensitivity of these receptors can vary between species.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, comparing the effects of this compound on key physiological parameters in rodents and humans.
Table 1: Comparative Cardiovascular Effects of this compound
| Parameter | Rodent Studies | Human Studies | References |
| Blood Pressure | Increased at high doses | No significant change at typical doses | [1][2][8] |
| Heart Rate | Variable, can increase at high doses | No significant change at typical doses | [2][8][10] |
| Cardiovascular Adverse Events | Ventricular arrhythmias reported in some animal studies | Case reports exist, but clinical trials with controlled doses show a good safety profile | [1][11] |
Table 2: Comparative Metabolic and Lipolytic Effects of this compound
| Parameter | Rodent Studies | Human Studies | References |
| Resting Metabolic Rate | Increased | Increased | [5][12] |
| Lipolysis | More potent stimulation in rodent adipocytes | Stimulates lipolysis, but to a lesser extent than in rodents | [7][9] |
| Weight Management | Reduction in body weight gain observed | Non-significant effect on weight loss in some meta-analyses | [8][10] |
Table 3: Comparative Pharmacokinetics of this compound
| Parameter | Rodent Studies | Human Studies | References |
| Metabolism | Metabolized by monoamine oxidases (MAO-A and MAO-B) | Primarily metabolized to m-hydroxymandelic acid and conjugates (sulfate and glucuronide) | [13][14][15] |
| Elimination Half-Life | - | Approximately 2 hours | [15] |
Table 4: Adrenergic Receptor Binding Affinity of this compound (Comparative Overview)
| Receptor Subtype | Rodent Tissues | Human Tissues/Cells | References |
| α1-Adrenergic | Partial agonist | Weak partial agonist | [8][16][17] |
| α2-Adrenergic | Antagonist | Antagonist | [8][16] |
| β1 & β2-Adrenergic | Poor affinity | Poor affinity | [3][8] |
| β3-Adrenergic | Agonist, more potent than in humans | Agonist, but with lower potency | [7][8] |
Experimental Protocols
In Vivo Assessment of Cardiovascular Effects in Rodents
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Animals are administered this compound orally via gavage at various doses (e.g., 5, 25, 50 mg/kg). A control group receives the vehicle (e.g., water).
-
Measurements: Blood pressure and heart rate are continuously monitored using telemetry implants or tail-cuff plethysmography at baseline and for several hours post-administration.
-
Data Analysis: Changes in mean arterial pressure and heart rate from baseline are calculated and compared between the treatment and control groups using appropriate statistical tests (e.g., ANOVA).
Human Clinical Trial for Cardiovascular Safety Assessment
-
Participants: Healthy adult male and female volunteers.
-
Design: A randomized, double-blind, placebo-controlled crossover study.
-
Procedure: Participants receive a single oral dose of this compound (e.g., 50 mg) or a placebo. After a washout period (e.g., 1 week), they receive the other treatment.
-
Measurements: Heart rate, systolic and diastolic blood pressure, and electrocardiogram (ECG) are recorded at baseline and at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) post-ingestion.
-
Data Analysis: The changes in cardiovascular parameters from baseline are compared between the this compound and placebo treatments using a paired t-test or repeated measures ANOVA.
In Vitro Lipolysis Assay in Adipocytes
-
Cell Source: Isolated primary adipocytes from the epididymal fat pads of rats or from human subcutaneous adipose tissue obtained during elective surgery.
-
Procedure: Adipocytes are incubated with various concentrations of this compound (e.g., 10⁻⁸ to 10⁻³ M) in a buffer solution. A positive control (e.g., isoproterenol) and a negative control (buffer only) are included.
-
Measurement: The amount of glycerol (B35011) released into the incubation medium, an indicator of lipolysis, is measured using a colorimetric or fluorometric assay.
-
Data Analysis: The concentration-response curves for glycerol release are plotted, and the EC50 values (the concentration that produces 50% of the maximal response) are calculated to compare the lipolytic potency of this compound between species.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced lipolysis via β3-adrenergic receptor activation.
Caption: Experimental workflow for comparative analysis of this compound effects in rodents and humans.
Conclusion
The physiological effects of this compound exhibit significant species-dependent differences between rodents and humans. While rodent models are valuable for initial toxicological and mechanistic studies, direct extrapolation of cardiovascular effects to humans should be approached with caution, especially concerning dosage. Human studies at commonly consumed doses suggest a favorable safety profile for this compound, particularly concerning cardiovascular parameters. The metabolic and lipolytic effects are observed in both species, though the potency appears greater in rodents. These differences are likely attributable to variations in adrenergic receptor subtypes and their densities, as well as metabolic pathways. For drug development professionals, these findings underscore the importance of conducting well-designed human clinical trials to validate preclinical data and accurately assess the safety and efficacy of this compound-containing products.
References
- 1. [Risk assessment of synephrine in dietary supplements] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Action of p-Synephrine on Lipid Metabolism in the Perfused Rat Liver [scirp.org]
- 10. The Safety and Efficacy of Citrus aurantium (Bitter Orange) Extracts and p-Synephrine: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STEMI in a 24-Year-Old Man after Use of a Synephrine-Containing Dietary Supplement: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rivm.nl [rivm.nl]
- 13. The mammalian metabolism of R-(-)-m-synephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Synephrine - Wikipedia [en.wikipedia.org]
- 16. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (-)-Synephrine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (-)-Synephrine, a biogenic amine commonly used in research. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
I. Understanding the Compound and Associated Hazards
This compound, like many alkaloids, requires careful handling. Safety Data Sheets (SDS) for synephrine (B1677852) and its salts classify it as a hazardous substance. Key hazards include:
-
Acute oral toxicity : Harmful if swallowed.[1]
-
Skin and eye irritation : Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory irritation : May cause respiratory irritation.[1][2]
-
Aquatic toxicity : Toxic to aquatic life.
Due to these potential hazards, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[3]
II. Procedural Steps for Proper Disposal
The disposal of this compound must always be conducted in accordance with local, state, and federal regulations.[4] The following steps provide a general framework for its safe disposal in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][6]
-
Solid Waste:
-
Place pure this compound powder, contaminated weighing papers, gloves, and other solid materials into a dedicated, clearly labeled hazardous waste container.[3]
-
The container must be made of a compatible material (e.g., polyethylene (B3416737) or polypropylene) and have a secure, tightly fitting lid.[4][5]
-
-
Liquid Waste:
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[3]
-
3. Labeling: Clearly and accurately label all hazardous waste containers with the following information:[3]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity or concentration of the waste
-
The date of accumulation
-
The name and contact information of the responsible researcher or laboratory
4. Storage: Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area within the laboratory.[3] This area should be:
-
Away from general laboratory traffic.
-
Segregated from incompatible materials.[6]
-
In a cool, dry, and well-ventilated location.[4]
5. Final Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) office.[7][8]
-
Do not attempt to treat or dispose of the chemical waste yourself unless you are specifically trained and equipped to do so and it is permitted by your institution's policies.
-
Contact your EHS office to arrange for the pickup and disposal of the waste.
III. Spill Cleanup Procedures
In the event of a spill, follow these procedures:
-
Minor Spills (Dry):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use dry cleanup procedures to avoid generating dust.[4]
-
Carefully sweep or vacuum up the spilled material. If using a vacuum, it must be fitted with a HEPA filter.[4]
-
Place the collected residue in a sealed, labeled container for disposal as hazardous waste.[4]
-
Wash the spill area with soap and water.[4]
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Wash the spill area thoroughly.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
IV. Data Presentation and Experimental Protocols
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. otago.ac.nz [otago.ac.nz]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling (-)-Synephrine
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compounds. This guide provides comprehensive, immediate safety and logistical information for the handling of (-)-Synephrine, a protoalkaloid amine. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of waste.
This compound is classified as a hazardous substance and an irritant. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, the implementation of appropriate personal protective equipment (PPE) and handling protocols is crucial to minimize exposure risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side-shields or goggles | Must be worn at all times in the laboratory to protect against dust and splashes.[1][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option.[1] Gloves must be inspected before use and disposed of properly after handling.[1] |
| Body Protection | Laboratory coat | Should be fully buttoned to provide a barrier against accidental spills.[1] |
| Respiratory Protection | NIOSH-approved respirator | Not generally required under normal use with adequate ventilation.[1] However, if dust or aerosols are generated, a respirator is necessary.[1][4][5] |
Occupational Exposure Limits
Currently, there are no established occupational exposure limits (e.g., PEL, TLV) for this compound.[6] Therefore, it is essential to handle this compound with care and always use the recommended personal protective equipment to minimize any potential exposure.
Operational Plan for Safe Handling
Proper handling and storage are critical to prevent accidents and maintain the integrity of this compound.
1. Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.[1]
-
Thoroughly read the Safety Data Sheet (SDS) for this compound.[1]
-
Ensure a safety shower and eye wash station are accessible.[7]
2. Ventilation:
-
For handling powdered forms or creating solutions that may generate dust or aerosols, it is highly recommended to work within a chemical fume hood.[1][4]
3. Weighing and Transfer:
-
When weighing the substance, do so carefully to minimize dust generation.[1]
-
Use appropriate tools for transfers to avoid spills.[1]
4. General Handling Practices:
-
Avoid all personal contact, including inhalation.[5]
-
Do not eat, drink, or smoke while handling the compound.[5]
-
Avoid contact with incompatible materials.[5]
5. After Handling:
-
Wash hands thoroughly with soap and water after handling.[1][5]
-
Launder contaminated clothing separately before reuse.[5]
Storage Plan
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][2]
-
Store away from incompatible materials and foodstuff containers.[2][5]
-
The storage area should be secure and accessible only to authorized personnel.[1]
-
Protect containers from physical damage and check regularly for leaks.[5]
Emergency Procedures
| Situation | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][4] Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] Seek medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] If respiratory symptoms occur, seek medical attention.[1] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[1] Seek medical attention.[1] |
| Spill | Small Spill: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[1] Clean the area with soap and water.[1] Large Spill: Evacuate the area. Contact your institution's environmental health and safety department.[1] |
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: Do not mix this compound waste with other chemical waste unless compatibility is confirmed.[1]
-
Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound waste".[1]
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic.[1]
-
Collection: Arrange for waste collection through your institution's hazardous waste management program.[1]
-
Prohibition: Do not dispose of this compound down the drain or in the regular trash.[1]
Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Experimental workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
